Cortistatin-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C81H113N19O19S2 |
|---|---|
Molecular Weight |
1721.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(4R,7S,10S,13R,16S,19R,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65+,67+/m1/s1 |
InChI Key |
DDRPLNQJNRBRNY-PABCYERMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cortistatin-14: A Multifaceted Neuromodulator in the Central Nervous System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Cortistatin-14 (CST-14) is a cyclic neuropeptide predominantly expressed in the cerebral cortex and hippocampus.[1] Structurally similar to somatostatin-14 (SST-14), it binds to all five somatostatin (B550006) receptors (SSTRs) as well as the ghrelin receptor (GHSR-1a), giving it a unique pharmacological profile.[1][2] This duality allows CST-14 to exert a wide range of functions in the brain, from regulating sleep and cognitive processes to providing neuroprotection against various insults. This technical guide provides a comprehensive overview of the functions of CST-14 in the brain, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.
Core Functions of this compound in the Brain
This compound is a versatile neuropeptide with several established functions within the central nervous system:
-
Sleep Regulation: CST-14 is a potent promoter of slow-wave sleep (SWS).[3] Intracerebroventricular administration of CST-14 increases the duration and depth of SWS, as evidenced by enhanced electroencephalogram (EEG) delta power.[2][3] The expression of preprocortistatin mRNA follows a circadian rhythm and is significantly upregulated following sleep deprivation, suggesting its role in homeostatic sleep regulation.[4]
-
Neuroprotection: CST-14 exhibits significant neuroprotective properties in various models of neuronal injury. It has been shown to attenuate neuronal damage in models of sepsis-associated encephalopathy, ischemic stroke, and excitotoxicity induced by agents like kainic acid.[5][6] This neuroprotection is mediated, in part, by its ability to inhibit microglial activation, reduce the release of pro-inflammatory cytokines, and preserve the integrity of the blood-brain barrier.[6]
-
Anticonvulsant Activity: CST-14 acts as an endogenous anticonvulsant.[7] It has been demonstrated to reduce seizure severity and duration in animal models of epilepsy, such as those induced by pilocarpine (B147212) and kainic acid.[5][7] These effects are primarily mediated through its interaction with somatostatin receptors sst2 and sst3.[7]
-
Cognitive and Mood Regulation: The role of CST-14 in cognition and mood is complex. While some studies suggest it may impair memory consolidation, others indicate it possesses antidepressant-like effects.[1] In rodent models of depression, CST-14 administration reduces immobility time in the forced swim test and tail suspension test.[1] These antidepressant effects appear to be mediated by the ghrelin receptor and are linked to the GABAergic system.[1]
Signaling Pathways of this compound
CST-14 exerts its diverse effects by activating distinct signaling cascades through its interaction with two main receptor families: somatostatin receptors and the ghrelin receptor.
Somatostatin Receptor-Mediated Signaling
CST-14 binds to all five somatostatin receptor subtypes (sst1-5), which are G-protein coupled receptors (GPCRs).[7] The activation of these receptors, particularly sst2 and sst3 in the context of its anticonvulsant effects, leads to several downstream events:[7]
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: SSTR activation can lead to the opening of inwardly rectifying potassium (K+) channels, causing neuronal hyperpolarization and a decrease in neuronal excitability. It can also inhibit voltage-gated calcium (Ca2+) channels, which in turn reduces neurotransmitter release.
-
Activation of Phosphatases: SSTRs can also activate various protein phosphatases, such as SHP-1 and SHP-2, which are involved in regulating cell growth and apoptosis.
Ghrelin Receptor-Mediated Signaling
CST-14 is a unique ligand for the ghrelin receptor (GHSR-1a), another GPCR.[2] This interaction is particularly relevant for its antidepressant-like effects.[1] The signaling cascade initiated by GHSR-1a activation is distinct from that of SSTRs:
-
Activation of Phospholipase C: GHSR-1a activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets to modulate neuronal function.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in the brain.
Table 1: Effects of this compound on Seizure Activity
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Kainic Acid-induced seizures (Rat) | 1 and 10 nmol CST-14 (i.c.v.) | Seizure activity | Attenuated | [5] |
| Pilocarpine-induced seizures (Mouse) | 0.1-1 µM CST-14 (intrahippocampal) | Total seizure duration | Significantly decreased | [7] |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Sepsis-associated encephalopathy (Mouse) | This compound | Serum IL-1β, IL-6, TNF-α, IFN-γ | Significantly decreased | [6] |
| Sepsis-associated encephalopathy (Mouse) | This compound | Brain IL-1β, IL-6, TNF-α, IFN-γ | Significantly decreased | [6] |
| Kainic Acid-induced neurotoxicity (Rat) | CST-14 pretreatment | Neuronal loss in cortex and hippocampus | Inhibited | [5] |
Table 3: Effects of this compound on Sleep Architecture
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Rat | 100 ng and 1 µg CST-14 (i.c.v.) | EEG delta power (0-4 Hz) | Significantly increased | [2] |
| Rat | 100 ng and 1 µg CST-14 (i.c.v.) | Time spent in Slow-Wave Sleep | Significantly increased | [3] |
Table 4: Behavioral Effects of this compound
| Behavioral Test | Animal Model | Treatment | Outcome Measure | Result | Reference |
| Forced Swim Test | Mouse | 5 µg CST-14 (i.c.v.) | Immobility time | Dose-related reduction | [1] |
| Tail Suspension Test | Mouse | CST-14 (i.c.v.) | Immobility time | Shortened | [1] |
| Novel Object Recognition Test | Sepsis-associated encephalopathy (Mouse) | This compound | Discrimination Index | Improved cognitive impairment | [6] |
| Elevated Plus Maze | Sepsis-associated encephalopathy (Mouse) | This compound | Time in open arms | Increased (anxiolytic effect) | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to study the function of this compound in the brain.
In Vivo Electrophysiology for Sleep Analysis
This protocol describes the methodology for recording EEG and electromyography (EMG) in rodents to assess the effects of CST-14 on sleep architecture.
-
Animal Surgery:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant wire electrodes into the nuchal muscles for EMG recording.
-
Implant an intracerebroventricular (i.c.v.) guide cannula into a lateral ventricle for CST-14 administration.
-
Secure all implants with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Data Acquisition:
-
Connect the EEG and EMG electrodes to a recording system.
-
Acclimatize the animal to the recording chamber for several days.
-
Record baseline sleep-wake activity for at least 24 hours.
-
Administer CST-14 or vehicle (i.c.v.) at a specific time (e.g., the beginning of the light or dark cycle).
-
Record EEG and EMG signals continuously for at least 24 hours post-injection.
-
-
Data Analysis:
-
Manually or automatically score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in epochs (e.g., 10 seconds).
-
Perform spectral analysis on the EEG signal to determine the power in different frequency bands (e.g., delta: 0.5-4 Hz, theta: 6-9 Hz).
-
Quantify the time spent in each sleep-wake state and the EEG power density, particularly delta power during NREM sleep.
-
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory.
-
Habituation:
-
Place the animal in an empty, open-field arena (e.g., 40x40x40 cm) for 5-10 minutes on two consecutive days to acclimate it to the environment.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Return the animal to its home cage.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the animal's exploratory behavior for a set period (e.g., 5 minutes). Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Data Analysis:
-
Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Calculate a discrimination index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
-
Forced Swim Test (FST)
The FST is a common screening tool for antidepressant-like activity.
-
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
-
Procedure:
-
Pre-test (Day 1): Place the animal in the water for 15 minutes. This induces a state of immobility on the subsequent day.
-
Test (Day 2): 24 hours after the pre-test, administer CST-14 or vehicle. After a set time (e.g., 30-60 minutes), place the animal back in the water for 5-6 minutes.
-
Record the duration of immobility (floating with only minor movements to keep the head above water).
-
-
Data Analysis:
-
A significant decrease in immobility time in the CST-14 treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
-
Elevated Plus Maze (EPM) Test
The EPM is used to assess anxiety-like behavior.
-
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm).
-
Two opposite arms are enclosed by high walls, and the other two are open.
-
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the animal's movements, typically with a video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the closed arms, as well as the number of entries into each arm type.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
Conclusion
This compound is a neuropeptide with a complex and significant role in the brain. Its ability to interact with both somatostatin and ghrelin receptors allows it to modulate a wide array of critical functions, including sleep, neuronal survival, and mood. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the cortistatin system for the treatment of a range of neurological and psychiatric disorders. Future research should continue to dissect the intricate signaling pathways and functional outcomes of CST-14 activity to fully harness its potential for clinical applications.
References
- 1. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Activation of Brain Somatostatin Signaling Suppresses CRF Receptor-Mediated Stress Response [frontiersin.org]
- 4. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cortistatin-14 Neuropeptide: A Technical Guide to its Discovery, History, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14).[1] Initially identified for its predominantly cortical expression and its ability to depress neuronal activity, cortistatin has since emerged as a multifaceted signaling molecule with a diverse range of physiological effects.[1] Although it binds to all five known somatostatin (B550006) receptors (sst1-5), it exhibits distinct properties, including the induction of slow-wave sleep, modulation of the immune system, and potent anticonvulsant activity.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, history, and core biological functions of this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Discovery and History
Cortistatin was first identified in 1996 by the laboratory of Luis de Lecea at The Scripps Research Institute.[5][6] Its discovery stemmed from an investigation into novel neuropeptides expressed in the cerebral cortex. The name "cortistatin" reflects its primary location of expression and its potent inhibitory effects on cortical neuron firing.[1][5] Structurally, CST-14 is a cyclic peptide composed of 14 amino acids, sharing 11 of these residues with SST-14.[1] Despite this high degree of homology, cortistatin is encoded by a separate gene, indicating it is not simply an isoform of somatostatin.[1][3]
Subsequent research has focused on elucidating the unique physiological roles of cortistatin that distinguish it from somatostatin. These investigations have revealed its involvement in sleep regulation, learning and memory, and inflammatory processes, establishing it as a significant area of interest for neuroscience and drug development.[7][8]
Quantitative Data
The biological activity of this compound is underpinned by its binding affinity to various receptors. The following tables summarize the key quantitative data related to its receptor binding and functional potency.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | IC50 (nM) | Cell Line | Reference |
| sst1 | This compound | 5 | CHO-K1 | [8] |
| sst2 | This compound | 0.09 | CHO-K1 | [8] |
| sst3 | This compound | 0.3 | CHO-K1 | [8] |
| sst4 | This compound | 0.2 | CHO-K1 | [8] |
| sst5 | This compound | 0.3 | CHO-K1 | [8] |
| Ghrelin Receptor (GHS-R1a) | This compound | Binds, but with lower affinity than somatostatin receptors | In vitro studies | [8] |
| MRGPRX2 | This compound | EC50 = 25 | HEK293 cells | [8] |
Table 2: In Vivo Anticonvulsant Effects of this compound
| Animal Model | Seizure Induction | This compound Dose | Effect | Reference |
| Rat | Pilocarpine | 100 nM (intracerebroventricular) | Significant decrease in total seizure duration | [2] |
| Mouse | Pilocarpine | 1 µM (intracerebroventricular) | Significant decrease in total seizure duration | [2] |
Table 3: Effects of this compound on Sleep Architecture
| Animal Model | This compound Dose | Effect on Slow-Wave Sleep (SWS) | Effect on Slow-Wave Activity (SWA) | Reference |
| Rat | 100 ng (intracerebroventricular) | Selective increase in deep SWS | Increased SWA within deep SWS | [7][9] |
Signaling Pathways
This compound exerts its cellular effects through a variety of signaling pathways, primarily initiated by its binding to G-protein coupled receptors (GPCRs).
Somatostatin Receptor Signaling
Upon binding to somatostatin receptors, particularly sst2, this compound activates inhibitory G-proteins (Gi/o).[10] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] The βγ subunits of the G-protein can also modulate other downstream effectors, including ion channels and the MAPK/ERK pathway.[11]
Figure 1: this compound signaling cascade via the sst2 receptor.
Ghrelin and MRGPRX2 Receptor Signaling
While this compound binds to the ghrelin receptor and MRGPRX2, the downstream signaling pathways are less well-characterized compared to its actions at somatostatin receptors. Activation of these receptors may contribute to some of the unique physiological effects of cortistatin that are not observed with somatostatin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Radioligand Binding Assay for Somatostatin Receptors
Objective: To determine the binding affinity of this compound for somatostatin receptors.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human sst1, sst2, sst3, sst4, or sst5 receptors.
-
[125I]-labeled somatostatin analog (e.g., [125I-Tyr11]-SST-14).
-
Unlabeled this compound.
-
Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, and a protease inhibitor cocktail.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution (or buffer for total binding), and 50 µL of [125I]-labeled somatostatin analog (at a concentration near its Kd).
-
To determine non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) instead of this compound.
-
Add 50 µL of cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[12]
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.[12]
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
In Vivo Microdialysis in Freely Moving Rats
Objective: To measure the extracellular levels of neuropeptides in specific brain regions of awake, freely moving rats.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12 Elite).
-
Guide cannulas.
-
Infusion pump and liquid swivel.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4.
-
Analytical method for peptide quantification (e.g., LC-MS/MS).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula aimed at the brain region of interest (e.g., hippocampus). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least one week.
-
Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe inlet to the infusion pump via a liquid swivel and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours before collecting baseline samples.
-
Collect dialysate samples at regular intervals (e.g., 20-30 minutes) in the fraction collector.
-
Administer this compound (e.g., via intracerebroventricular injection or reverse dialysis through the probe) and continue collecting samples to measure its effect on neuropeptide release.
-
Analyze the collected dialysate samples using a sensitive analytical method like LC-MS/MS to quantify the neuropeptide concentrations.
Telemetry-Based EEG Recording in Mice
Objective: To continuously monitor brain electrical activity in freely moving mice to assess the effects of this compound on seizures or sleep.
Materials:
-
Telemetry transmitter (e.g., DSI F20-EET).
-
Receivers and data acquisition system.
-
Surgical instruments for implantation.
-
Anesthesia.
Procedure:
-
Transmitter Implantation: Anesthetize the mouse. Make a midline incision on the scalp to expose the skull.
-
Drill two small burr holes over the desired cortical areas (e.g., frontal and parietal cortices).
-
Insert the EEG electrodes into the burr holes, ensuring they are in contact with the dura mater.
-
Place a reference electrode in a more neutral location (e.g., over the cerebellum).
-
Secure the electrodes to the skull with dental cement.
-
Create a subcutaneous pocket on the back of the mouse and insert the telemetry transmitter.
-
Suture the skin incisions. Allow the animal to recover for at least one week.
-
Data Recording: House the mouse in its home cage placed on a receiver. The telemetry system will wirelessly transmit the EEG data to the acquisition system.
-
Record baseline EEG for a sufficient period (e.g., 24 hours).
-
Administer this compound and continue recording to observe its effects on EEG patterns, such as seizure activity or changes in sleep stages.
-
Analyze the EEG data using appropriate software to quantify parameters like seizure duration, spike frequency, or time spent in different sleep stages.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying the function of neuropeptides like this compound.
Figure 2: General workflow for the discovery and characterization of a novel neuropeptide.
Figure 3: Workflow for in vivo testing of the anticonvulsant properties of this compound.
Conclusion
This compound is a neuropeptide of significant interest due to its unique physiological functions that are distinct from its structural analog, somatostatin. Its potent effects on neuronal activity, sleep, and inflammation highlight its potential as a therapeutic target for a range of neurological and inflammatory disorders. This technical guide has provided a comprehensive overview of the discovery, history, and key biological aspects of this compound, intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into its specific signaling pathways and the development of selective agonists and antagonists will be crucial for translating the therapeutic potential of this intriguing neuropeptide into clinical applications.
References
- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cortistatin - a new neuroendocrine hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Cortistatin-14 Gene and Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14). Encoded by the CORT gene, this peptide is expressed predominantly in the cerebral cortex and hippocampus. This compound exhibits a wide range of biological activities, making it a molecule of high interest in neuroscience and drug development. It is known to bind to all five somatostatin (B550006) receptor subtypes (SSTR1-5), as well as the ghrelin receptor (GHSR) and the Mas-related G protein-coupled receptor member X2 (MRGPRX2). This promiscuous binding profile results in a complex signaling cascade that modulates neuronal activity, sleep patterns, and inflammatory responses. This technical guide provides a comprehensive overview of the this compound gene and protein, detailed experimental protocols for its study, and a thorough examination of its signaling pathways.
I. Gene and Protein Sequence Data
The CORT gene encodes a preproprotein that is subsequently processed to yield the mature this compound peptide. Below is a comparative summary of the genomic and proteomic features of Cortistatin in Homo sapiens, Mus musculus, and Rattus norvegicus.
| Feature | Homo sapiens (Human) | Mus musculus (Mouse) | Rattus norvegicus (Rat) |
| Gene Symbol | CORT[1] | Cort[2] | Cort (predicted) |
| NCBI Gene ID | 1325[1][3] | 12854[2] | Not definitively identified |
| Genomic Location | Chromosome 1: 1p36.22[4] | Chromosome 4: 4 E2[4] | Not definitively identified |
| Exon Count | 2[5] | 2 | Not definitively identified |
| UniProt Accession | O00230 (CORT_HUMAN)[6] | P59523 (CORT_MOUSE) | Not definitively identified |
| Preproprotein Length | 105 amino acids[6] | 114 amino acids | Not definitively identified |
| This compound Sequence | PCKNFFWKTFSSCK[7] | PCKNFFWKTFSSCK | PCKNFFWKTFSSCK[8] |
| This compound Molecular Weight | 1721.01 Da[9] | 1721.01 Da | 1721.01 Da |
Preproprotein Sequences:
-
Homo sapiens (O00230): MEALPLALVLLGLLGSALGGAPGQAEGSEQEELDMETGLDQDQDQEEEEGEEAGAPQRLPLEDFLPQRSPLPAGSCKRSRLPCKNFFWKTFSSCK
-
Mus musculus (P59523): MEALPLLLVLLGLLGSALGGAPGQAEGSEQEELDMETGLDQDQDQEEEEGEEAGAPQRLPLEDFLPQRSPLPAGSCKRSRLPCKNFFWKTFSSCKR
II. Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
A. This compound Peptide Synthesis
Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry.[5][10]
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Lys, Cys, Ser, Ser, Phe, Thr, Lys, Trp, Phe, Phe, Asn, Cys, Pro). Use appropriate side-chain protecting groups (e.g., Boc for Lys, Trt for Cys and Asn, tBu for Ser and Thr).
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Disulfide Bond Formation: After cleavage, induce the formation of the disulfide bridge between the two cysteine residues by air oxidation in a basic aqueous buffer (e.g., ammonium (B1175870) bicarbonate).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.
B. Receptor Binding Assay
Method: Radioligand competition binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., SSTR2, GHSR, or MRGPRX2). Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-Tyr11-SST-14 for SSTRs) and varying concentrations of unlabeled this compound (competitor).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
C. Functional Assays
Method: Homogeneous Time-Resolved Fluorescence (HTRF) or Förster Resonance Energy Transfer (FRET)-based cAMP assay.
Protocol:
-
Cell Seeding: Seed cells expressing the receptor of interest (e.g., SSTR2) into a 96-well plate and culture overnight.
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of this compound.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF or FRET assay reagents, which typically include a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore.
-
Signal Measurement: After incubation, measure the fluorescence signal at the appropriate wavelengths using a plate reader. The signal is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound and determine the EC50 value.
Method: Fluorescent calcium imaging.
Protocol:
-
Cell Loading: Load cells expressing the target receptor (e.g., GHSR or MRGPRX2) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Baseline Measurement: Place the plate in a fluorescence plate reader or on a fluorescence microscope and measure the baseline fluorescence intensity.
-
Cell Stimulation: Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound and calculate the EC50 value for calcium mobilization.
III. Signaling Pathways
This compound activates multiple signaling pathways through its interaction with SSTRs, GHSR, and MRGPRX2.
A. Somatostatin Receptor (SSTR) Signaling
This compound binds to all five SSTR subtypes, which primarily couple to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Some SSTR subtypes, such as SSTR2 and SSTR5, can also couple to Gαq/11, activating the phospholipase C (PLC) pathway.[9]
References
- 1. genecards.org [genecards.org]
- 2. Rattus norvegicus Annotation Report [ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The genome sequence of the Norway rat, Rattus norvegicus Berkenhout 1769 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cortistatin modulates calcitonin gene-related peptide release from neuronal tissues of rat. Comparison with somatostatin [pubmed.ncbi.nlm.nih.gov]
- 7. Lep leptin [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. RGST - Rat Gene Symbol Tracker, a database for defining official rat gene symbols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural and Functional Distinctions Between Cortistatin-14 and Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortistatin-14 (CST-14) and Somatostatin-14 (SST-14) are two closely related cyclic neuropeptides that exhibit both overlapping and distinct physiological functions. While they share a high degree of structural homology and a common set of receptors in the somatostatin (B550006) receptor family (SSTRs), their nuanced structural differences lead to divergent biological activities, particularly concerning the Mas-related G protein-coupled receptor member X2 (MrgX2) and the growth hormone secretagogue receptor (GHS-R1a). This technical guide provides a comprehensive analysis of the structural disparities between CST-14 and SST-14, presents quantitative data on their receptor binding and functional activities, details key experimental methodologies for their characterization, and visualizes their primary signaling pathways.
Structural Differences: From Primary Sequence to Three-Dimensional Conformation
This compound and Somatostatin-14 are both products of separate genes, a fact underscored by their distinct nucleotide sequences and chromosomal localizations.[1] Despite this, they exhibit remarkable similarity in their primary amino acid sequence and overall cyclic structure, which is formed by a disulfide bond.
1.1. Primary Structure Analysis
Human this compound and Somatostatin-14 are both comprised of 14 amino acids. Of these, 11 are identical, including the critical FWKT tetramer responsible for binding to somatostatin receptors and the two cysteine residues that form the disulfide bridge.[2] The key differences lie in three amino acid positions at the N- and C-termini.
Table 1: Primary Amino Acid Sequence Alignment of Human this compound and Somatostatin-14
| Peptide | Sequence |
| This compound | P -C-K-N-F-F-W-K-T-F-S-S-C-K |
| Somatostatin-14 | A -G-C-K-N-F-F-W-K-T-F-T-S-C |
Bolded residues indicate the positions of amino acid differences.
1.2. Secondary and Tertiary Structure
Both this compound and Somatostatin-14 adopt a cyclic conformation in solution due to the disulfide bond between their cysteine residues.[3][4][5][6][7][8][9][10][11] Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies have revealed that both peptides exhibit a significant degree of flexibility in solution, without a single preferred conformation.[3] However, the amino acid substitutions at the N- and C-termini of this compound, particularly the presence of a proline at the N-terminus and a lysine (B10760008) at the C-terminus, are thought to be crucial for its distinct biological activities not shared by Somatostatin-14.[2][12]
Receptor Binding and Functional Activity: A Quantitative Comparison
The biological effects of this compound and Somatostatin-14 are mediated through their interaction with a range of G protein-coupled receptors. While both peptides bind with high affinity to the five subtypes of somatostatin receptors (SSTR1-5), this compound exhibits unique interactions with other receptors, notably MrgX2 and GHS-R1a.
2.1. Somatostatin Receptor (SSTR) Binding Affinity
Both peptides are potent agonists at all five SSTR subtypes, generally displaying nanomolar to sub-nanomolar affinities. Their binding to these receptors initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels.
Table 2: Comparative Binding Affinities (IC50/pKd) of this compound and Somatostatin-14 for Human Somatostatin Receptors (SSTRs)
| Receptor Subtype | This compound (IC50/pKd) | Somatostatin-14 (IC50) |
| SSTR1 | 5 nM | ~1-5 nM |
| SSTR2 | 0.09 nM | ~0.1-1 nM |
| SSTR3 | 0.3 nM | ~0.5-2 nM |
| SSTR4 | 0.2 nM | ~0.5-2 nM |
| SSTR5 | 0.3 nM | ~0.1-1 nM |
Note: IC50 and pKd values are compiled from various sources and may vary depending on the specific assay conditions. The provided values represent a general consensus from the literature.
2.2. Unique Receptor Interactions of this compound
A key differentiator between the two peptides is the ability of this compound to bind to receptors outside the SSTR family.
-
Mas-related G protein-coupled receptor member X2 (MrgX2): this compound is a potent agonist of MrgX2, a receptor primarily expressed on mast cells and implicated in pseudo-allergic reactions. Somatostatin-14, in contrast, does not bind to this receptor.
-
Growth Hormone Secretagogue Receptor 1a (GHS-R1a): this compound can also bind to the ghrelin receptor, GHS-R1a, although with a lower affinity than its endogenous ligand, ghrelin. This interaction is not observed with Somatostatin-14.
Table 3: Binding and Functional Activity of this compound at Non-SSTR Receptors
| Receptor | Ligand | Binding Affinity (EC50) | Functional Activity |
| MrgX2 | This compound | ~25 nM | Agonist (induces intracellular calcium mobilization) |
| GHS-R1a | This compound | Micromolar range | Binds, but functional agonism is debated |
Key Experimental Methodologies
The characterization and differentiation of this compound and Somatostatin-14 rely on a suite of established in vitro and in vivo assays. The following sections provide detailed protocols for some of the most critical experiments.
3.1. Competitive Radioligand Binding Assay for SSTRs
This assay is used to determine the binding affinity of unlabeled ligands (like this compound or Somatostatin-14) by measuring their ability to displace a radiolabeled ligand from the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells). Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14) to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor (this compound or Somatostatin-14) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a non-radioactive ligand to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
3.2. cAMP Accumulation Assay
This functional assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway of Gαi-coupled receptors like the SSTRs.
Experimental Workflow: cAMP Accumulation Assay
References
- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. wwPDB: pdb_00007s8m [wwpdb.org]
- 9. wwPDB: pdb_00007s8l [wwpdb.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cortistatin-14 Receptor Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural homology to somatostatin-14 (SST-14), leading to a considerable overlap in their biological activities. However, CST-14 also exhibits unique physiological functions, suggesting interactions with a distinct set of receptors or differential engagement of common receptors. This technical guide provides a comprehensive overview of the binding affinity and specificity of this compound for its primary receptor targets: the five somatostatin (B550006) receptor subtypes (SSTR1-5), the ghrelin receptor (GHSR), and the Mas-related G protein-coupled receptor member X2 (MrgX2). This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.
Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity of this compound to its cognate receptors has been characterized using various in vitro assay systems. The following tables summarize the available quantitative data, providing a comparative view of CST-14's potency at each receptor subtype.
| Receptor | Ligand | Assay Type | Cell Line | Value (nM) | Reference |
| sst1 | This compound | Competition Binding (IC50) | CHO | 5 | [1][2] |
| sst2 | This compound | Competition Binding (IC50) | CHO | 0.09 | [1][2] |
| sst3 | This compound | Competition Binding (IC50) | CHO | 0.3 | [1][2] |
| sst4 | This compound | Competition Binding (IC50) | CHO | 0.2 | [1][2] |
| sst5 | This compound | Competition Binding (IC50) | CHO | 0.3 | [1][2] |
| MrgX2 | This compound | Functional (EC50) | HEK293 | 25 | [1][2] |
| GHSR | This compound | Competition Binding | Human Pituitary | Similar to Ghrelin | [1] |
Note: While CST-14 is known to bind to the ghrelin receptor, specific Ki or IC50 values are not consistently reported in the literature. It is often stated to bind with an affinity similar to that of the endogenous ligand, ghrelin.
Receptor Specificity and Cross-Reactivity
This compound demonstrates a broad binding profile. It binds with high, nanomolar affinity to all five somatostatin receptor subtypes, exhibiting a potency comparable to somatostatin itself.[1] This explains the significant overlap in their functional activities, such as the inhibition of growth hormone secretion.[3]
Beyond the somatostatin receptors, CST-14 is a potent agonist for the orphan receptor MrgX2.[1][2] Notably, somatostatin does not bind to this receptor, highlighting a key point of divergence in their pharmacology.
Furthermore, CST-14, but not somatostatin, binds to the ghrelin receptor (GHSR1a).[1] This interaction is of particular interest as it suggests a potential link between the somatostatin and ghrelin signaling systems, which are both crucial regulators of metabolism and growth.
Signaling Pathways
The interaction of this compound with its receptors initiates distinct intracellular signaling cascades, primarily through the activation of heterotrimeric G proteins.
Somatostatin Receptors (SSTRs)
All five SSTR subtypes are classic G protein-coupled receptors (GPCRs) that couple to pertussis toxin-sensitive Gi/o proteins. Upon activation by CST-14, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels.
MrgX2 Receptor
The Mas-related G protein-coupled receptor X2 (MrgX2) is known to couple to both Gq and Gi proteins. Activation of MrgX2 by CST-14 leads to the stimulation of phospholipase C (PLC) via the Gq pathway. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger involved in various cellular responses, including degranulation in mast cells.
Ghrelin Receptor (GHSR)
The ghrelin receptor (GHSR1a) is known to signal through multiple G protein pathways, including Gq/11 and Gi/o, and can also engage β-arrestin signaling. The specific signaling cascade activated by this compound at the GHSR is less well-defined than for SSTRs and MrgX2. However, functional studies have shown that CST-14 can influence GHSR-mediated physiological responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of this compound at its receptors.
Radioligand Competition Binding Assay for Somatostatin Receptors
This protocol describes a typical competition binding assay to determine the affinity (IC50) of this compound for somatostatin receptors expressed in a recombinant cell line.
Materials:
-
CHO cells stably expressing a human somatostatin receptor subtype (e.g., sst2).
-
Membrane preparation from the above cells.
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SST-14) as the radioligand.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and a protease inhibitor cocktail).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor-expressing cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Competition: Membrane preparation, radioligand, and varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Mobilization Assay for MrgX2
This protocol outlines a fluorescent-based assay to measure the functional activity (EC50) of this compound at the MrgX2 receptor by monitoring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the human MrgX2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the MrgX2-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Use the automated injector to add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately after compound addition, continuously monitor the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Experimental Workflow
The characterization of a ligand's interaction with its receptor typically follows a logical progression from initial binding assessment to functional characterization. The following diagram illustrates a standard workflow for investigating the binding affinity and functional activity of a compound like this compound.
Conclusion
This compound is a promiscuous neuropeptide that interacts with a range of GPCRs, including all five somatostatin receptor subtypes, the ghrelin receptor, and the MrgX2 receptor. Its high affinity for SSTRs explains its somatostatin-like activities, while its unique interactions with MrgX2 and GHSR underscore its distinct pharmacological profile. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of targeting the cortistatin system. A thorough understanding of its receptor binding affinity, specificity, and downstream signaling is critical for the rational design of novel therapeutics with improved selectivity and efficacy.
References
Cortistatin-14 expression in cortical and hippocampal neurons
An In-depth Technical Guide to Cortistatin-14 Expression in Cortical and Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CST-14) is a neuropeptide with significant structural and functional homology to somatostatin-14 (SRIF-14).[1][2] Primarily expressed in GABAergic interneurons of the cerebral cortex and hippocampus, CST-14 plays a crucial role in modulating neuronal activity, sleep regulation, and cognitive processes.[2][3][4] Unlike somatostatin (B550006), CST-14 induces slow-wave sleep and can antagonize the excitatory effects of acetylcholine (B1216132) in the cortex.[2][3] It exerts its biological functions by binding to all five somatostatin receptor subtypes (sst₁₋₅) as well as the ghrelin receptor (GHSR), making it a molecule of significant interest for therapeutic development.[1][5] This document provides a comprehensive overview of CST-14 expression, detailing quantitative data, experimental methodologies for its study, and its complex signaling pathways within cortical and hippocampal neurons.
Quantitative Data on this compound Expression
The expression of preprocortistatin mRNA, the precursor to CST-14, is dynamically regulated during development and is localized to specific subsets of interneurons. Quantitative analysis reveals distinct densities and co-localization patterns in the neocortex and hippocampus.
Table 1: Cellular Density of Cortistatin-Expressing Neurons in Rats
| Brain Region | Developmental Stage | Cell Density |
| Neocortex | Postnatal Day 16 (P16) | 480 ± 23 cells/mm² |
| Neocortex | Adult | 263 ± 15 cells/mm² |
| Hippocampus | Postnatal Day 16 (P16) | 68 ± 7 cells/section |
| Hippocampus | Adult | 51 ± 5.3 cells/section |
| Data sourced from in situ hybridization studies on rat brains.[2] |
Table 2: Co-localization of Cortistatin mRNA with Neuronal Markers in Adult Rat Brain
| Brain Region | Marker | Percentage of CST+ Neurons Co-expressing Marker | Notes |
| Hippocampal CA1 | Somatostatin | 58% | These double-positive cells represent ~30% of the total somatostatin population in this region.[2] |
| Cortex & Hippocampus | Parvalbumin | 70% | Indicates significant overlap with fast-spiking interneurons.[2] |
| Cortex & Hippocampus | Calbindin | 47% | |
| Cortex & Hippocampus | Calretinin | No co-localization found | [2] |
| Cortex & Hippocampus | Cholecystokinin (CCK) | No co-localization found | [2] |
| Cortex & Hippocampus | Vasoactive Intestinal Peptide (VIP) | No co-localization found | [2] |
| Data indicates that cortistatin is expressed in a distinct, though partially overlapping, subset of GABAergic interneurons compared to somatostatin.[2] |
Key Experimental Protocols
The study of CST-14 expression and function relies on a combination of molecular biology, histology, and electrophysiology techniques.
In Situ Hybridization (ISH) for Preprocortistatin mRNA Detection
This protocol is used to visualize the location and abundance of preprocortistatin mRNA within brain tissue sections.
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix overnight in 4% PFA.[6]
-
Cryoprotect the tissue by immersing it in a sucrose (B13894) solution (e.g., 20-30% in PBS) until it sinks.[6]
-
Freeze the brain and cut frozen sections (10-40 µm thick) on a cryostat or vibratome.[6][7]
-
Mount sections onto coated slides (e.g., SuperFrost Plus) and allow them to dry.[6]
-
-
Probe Synthesis & Labeling:
-
Use synthetic DNA oligonucleotide probes or generate RNA probes (riboprobes) complementary to the target preprocortistatin mRNA sequence.[8][9] Probes are typically 50-200 nucleotides long to ensure good tissue penetration.[8]
-
Label probes with non-radioactive haptens like digoxigenin (B1670575) (DIG) or biotin (B1667282) for subsequent immunodetection.[6]
-
-
Hybridization:
-
Prepare a hybridization buffer containing formamide (B127407) (e.g., 50%), dextran (B179266) sulfate (B86663) (10%), and salts (SSC). Formamide lowers the probe's melting temperature, allowing for less stringent hybridization conditions.[8][9]
-
Apply the labeled probe diluted in the hybridization buffer to the tissue sections.
-
Incubate overnight in a humidified chamber at a specific temperature (e.g., 37°C for oligonucleotide probes, 65°C for RNA probes).[6][8]
-
-
Washing and Detection:
-
Wash the slides in stringent salt solutions (SSC) and formamide to remove unbound and non-specifically bound probes.[8]
-
Incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP) that recognizes the probe's label (e.g., anti-DIG-AP).[6]
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP), which produces a colored precipitate at the site of mRNA expression.[6]
-
-
Imaging:
-
Dehydrate the sections, clear with xylene, and coverslip.
-
Image the results using a brightfield microscope.
-
Immunohistochemistry (IHC) for this compound Peptide
This protocol is used to detect the CST-14 peptide itself within neuronal cell bodies and processes.
-
Tissue Preparation:
-
Permeabilization and Blocking:
-
Wash sections in PBS containing a detergent like Triton X-100 (e.g., 0.3% PBS-Triton) to permeabilize cell membranes.[11]
-
Incubate sections in a blocking solution for 1-2 hours at room temperature. The solution typically contains normal serum (e.g., 4% normal goat serum) from the same species as the secondary antibody to prevent non-specific binding.[11][12]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the sections multiple times in PBS-Triton to remove unbound primary antibody.[12]
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) that specifically binds to the primary antibody. This step should be performed in the dark for 1-2 hours at room temperature.[11][12]
-
-
Mounting and Imaging:
Electrophysiological Recording of CST-14 Effects
This protocol outlines the whole-cell patch-clamp technique to measure how CST-14 directly affects the electrical properties of individual neurons in acute brain slices.
-
Acute Slice Preparation:
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut acute coronal or sagittal slices (e.g., 300 µm thick) of the cortex or hippocampus using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Identify target neurons (e.g., cortical pyramidal cells) using differential interference contrast (DIC) optics.
-
-
Whole-Cell Patch-Clamp:
-
Fabricate glass micropipettes (patch pipettes) with a resistance of 3-6 MΩ.
-
Fill the pipette with an internal solution containing salts that mimic the intracellular environment (e.g., K-gluconate based) and other reagents like a pH buffer, GTP, and ATP.
-
Under visual guidance, approach a neuron with the pipette and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[13]
-
Apply gentle suction to rupture the membrane patch, establishing a "whole-cell" configuration that allows direct measurement and control of the cell's membrane potential and currents.[13]
-
-
Data Acquisition:
-
In current-clamp mode , record the neuron's resting membrane potential and firing response to injected current steps. Bath apply CST-14 (e.g., 100 nM) and observe changes, such as hyperpolarization or decreased firing rate.[14]
-
In voltage-clamp mode , hold the neuron at a specific potential (e.g., -70 mV) and record ionic currents. CST-14's effect on specific voltage-gated Ca²⁺ or K⁺ currents can be isolated and measured.[15][16]
-
Signaling Pathways and Visualizations
CST-14 activates multiple downstream signaling cascades by binding to both somatostatin and ghrelin receptors, which are G-protein-coupled receptors (GPCRs).
CST-14 Signaling via Somatostatin Receptors (SSTRs)
CST-14 binds with high affinity to all five SSTR subtypes (sst₁₋₅), which are predominantly coupled to inhibitory G-proteins (Gαᵢ/ₒ).[1][3] This interaction leads to the inhibition of neuronal activity. The anticonvulsant effects of CST-14, for example, are mediated specifically through sst₂ and sst₃ receptors.[1][17] Key downstream effects include the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels (leading to hyperpolarization), and inhibition of voltage-gated calcium channels (reducing neurotransmitter release).[15][16]
Caption: CST-14 signaling cascade via somatostatin receptors (SSTRs).
CST-14 Signaling via the Ghrelin Receptor (GHSR)
In addition to SSTRs, CST-14 activates the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[5] This pathway is distinct from SSTR signaling and mediates different physiological effects, such as the rapid antidepressant-like actions of CST-14, which are blocked by a GHSR antagonist but not an SSTR antagonist.[5] GHSR can couple to multiple G-protein families, including Gαₒ/₁₁, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[18][19]
Caption: CST-14 signaling cascade via the ghrelin receptor (GHSR).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for localizing CST-14 expression in brain tissue using histological techniques.
Caption: Experimental workflow for histological analysis of CST-14.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin Is Expressed in a Distinct Subset of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cortical neuropeptide, this compound, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 10. protocols.io [protocols.io]
- 11. Immunohistochemistry (IHC) protocol [hellobio.com]
- 12. youtube.com [youtube.com]
- 13. acnp.org [acnp.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Electrophysiological effects of somatostatin-14 and somatostatin-28 on mammalian central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Somatostatin-14 and somatostatin-28 inhibit calcium currents in rat neocortical neurons. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Neuromodulatory Role of Cortistatin-14: An In-depth Technical Guide to its Mechanism of Action on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (B8083240) (CST-14) is a neuropeptide with significant structural and functional homology to somatostatin-14 (SST-14).[1][2] Predominantly expressed in the cerebral cortex and hippocampus, CST-14 plays a crucial role in regulating neuronal activity.[3][4] Its diverse physiological functions, including the induction of slow-wave sleep, reduction of locomotor activity, and neuroprotection, distinguish it from somatostatin (B550006).[5][6] This guide provides a comprehensive overview of the molecular mechanisms underlying the effects of this compound on neuronal activity, with a focus on its receptor interactions, downstream signaling pathways, and modulation of ion channels.
Receptor Binding Profile of this compound
This compound exerts its effects by binding to a range of G-protein coupled receptors (GPCRs), showcasing a broader receptor repertoire than somatostatin.
Somatostatin Receptors (SSTRs)
CST-14 binds with high affinity to all five somatostatin receptor subtypes (sst1-sst5).[1] This interaction is a cornerstone of its function, mediating many of its somatostatin-like effects.
Ghrelin Receptor (GHS-R1a)
Unlike somatostatin, this compound is also a ligand for the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[2] This interaction is pivotal for some of CST-14's unique physiological roles that are not shared by somatostatin.[5]
Mas-Related G-Protein Coupled Receptor Member X2 (MrgX2)
CST-14 is a potent agonist for the MrgX2 receptor, a member of the Mas-related gene family of GPCRs. This interaction is implicated in various physiological processes, including the modulation of sensory neurons.
Signaling Pathways Activated by this compound
The binding of this compound to its receptors initiates distinct intracellular signaling cascades that ultimately modulate neuronal function.
Somatostatin Receptor Signaling
Upon binding to sst1-5 receptors, which are coupled to inhibitory G-proteins (Gαi/o), this compound triggers the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular processes.
Ghrelin Receptor Signaling
The signaling pathway following GHS-R1a activation by this compound in neurons is less well-defined but is thought to involve Gαq/11 proteins. This would lead to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
MrgX2 Receptor Signaling
Activation of the MrgX2 receptor by this compound is known to couple to both Gαi and Gαq proteins. This dual coupling suggests that CST-14 can simultaneously inhibit adenylyl cyclase and activate the phospholipase C pathway through this receptor, leading to a complex modulation of neuronal activity.
Modulation of Neuronal Ion Channels
A primary mechanism by which this compound regulates neuronal excitability is through the modulation of various ion channels.
Activation of Inwardly Rectifying Potassium (Kir) Channels
CST-14 activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, a subset of Kir channels.[7] This activation, mediated by the βγ subunits of Gi/o proteins released upon receptor binding, leads to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization increases the threshold for firing action potentials, resulting in a general inhibitory effect on neuronal activity. CST-14 has been shown to activate an inwardly rectifying K+ conductance in locus coeruleus neurons.[7]
Modulation of M-current (Kv7 channels)
This compound has been implicated in the activation of the M-current, a low-threshold, non-inactivating potassium current mediated by Kv7 channels.[8] Enhancement of the M-current contributes to the stabilization of the resting membrane potential and a reduction in neuronal firing rates.
Inhibition of Voltage-Gated Calcium Channels (VGCCs)
CST-14 can inhibit voltage-gated calcium channels, particularly N-type and P/Q-type channels. This inhibition, also mediated by Gi/o protein signaling, reduces calcium influx into the presynaptic terminal, thereby decreasing neurotransmitter release and dampening synaptic transmission.
Quantitative Data on this compound's Actions
The following tables summarize the available quantitative data on the binding and functional effects of this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | IC₅₀ (nM) | Cell Type | Reference |
| sst₁ | This compound | 5 | HEK293 | |
| sst₂ | This compound | 0.09 | HEK293 | |
| sst₃ | This compound | 0.3 | HEK293 | |
| sst₄ | This compound | 0.2 | HEK293 | |
| sst₅ | This compound | 0.3 | HEK293 | |
| MrgX2 | This compound | 25 (EC₅₀) | HEK293 |
Table 2: Functional Effects of this compound on Neuronal and Endocrine Systems
| Effect | System/Model | Dosage/Concentration | Quantitative Change | Reference |
| Inhibition of spontaneous GH secretion | Human | 2.0 µg/kg/h i.v. | ~90% inhibition | [5] |
| Inhibition of insulin (B600854) secretion | Human | 2.0 µg/kg/h i.v. | ~45% inhibition | [5] |
| Anticonvulsant effect | Pilocarpine-induced seizure in mice | 1 µM intrahippocampal perfusion | Significant decrease in total seizure duration | [8] |
| Neuroprotection (dopaminergic neurons) | MPP+ treated ventral midbrain cultures | 100 nM | Significantly protects TH+ neurons from toxicity | [9] |
| Reduction of inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) | Sepsis-associated encephalopathy mouse model | 100-500 µg/kg i.p. | Significant decrease in cytokine levels | [6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to its receptors.
Methodology:
-
Membrane Preparation:
-
Harvest cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with sst₂, GHS-R1a, or MrgX2).
-
Homogenize the cells/tissues in a cold lysis buffer containing protease inhibitors.[10]
-
Perform a low-speed centrifugation to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[10]
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin or ghrelin) and increasing concentrations of unlabeled this compound.[11]
-
Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the free radioligand.[10]
-
Wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of radioligand binding against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[10]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of this compound on ion channel currents and neuronal firing.
Methodology:
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 300-400 µm thick) from a rodent, typically containing the hippocampus or cortex.[12]
-
Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.
-
-
Recording Setup:
-
Place a brain slice in a recording chamber on the stage of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics.
-
Fill a glass micropipette (3-7 MΩ resistance) with an internal solution mimicking the intracellular ionic composition and containing a marker like biocytin (B1667093) for later cell identification.[12]
-
-
Establishing a Recording:
-
Under visual guidance, carefully approach a target neuron (e.g., a hippocampal pyramidal cell).
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the neuron at a specific membrane potential and apply voltage steps to elicit ion channel currents. Record baseline currents.
-
In current-clamp mode, inject current to elicit action potentials and record the baseline firing rate.
-
Bath-apply this compound at a known concentration.
-
Record the changes in ion channel currents or firing patterns in the presence of this compound.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in current amplitude, kinetics, and neuronal firing frequency.
-
cAMP Immunoassay
This assay measures the effect of this compound on intracellular cAMP levels.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary neurons or a suitable neuronal cell line in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator, such as Forskolin, to induce cAMP production.
-
Simultaneously treat the cells with a range of this compound concentrations.
-
Incubate for a defined period.
-
-
Cell Lysis and Assay:
-
Lyse the cells to release the intracellular cAMP.
-
Perform a competitive immunoassay. This typically involves competition between the cAMP from the cell lysate and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.
-
-
Signal Detection and Analysis:
-
Detect the signal, which is inversely proportional to the amount of cAMP in the sample. Common detection methods include ELISA (colorimetric) or HTRF (time-resolved fluorescence).
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve.
-
Plot the inhibition of Forskolin-stimulated cAMP production against the this compound concentration to determine the IC₅₀ value.
-
Neuroprotective Effects of this compound
Beyond its direct effects on neuronal excitability, this compound exhibits significant neuroprotective properties in various models of neurological disorders.
Anti-inflammatory and Immunomodulatory Actions
In models of neuroinflammation, such as sepsis-associated encephalopathy and Parkinson's disease, this compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][9] This anti-inflammatory action helps to mitigate the detrimental effects of neuroinflammation on neuronal survival.
Direct Protection of Neurons
In vitro studies have demonstrated that this compound can directly protect neurons from toxic insults. For instance, it significantly reduces the death of dopaminergic neurons exposed to the neurotoxin MPP+, a model for Parkinson's disease.[9]
Conclusion
This compound is a pleiotropic neuropeptide that exerts a profound influence on neuronal activity through a multi-faceted mechanism of action. Its ability to interact with both somatostatin and ghrelin receptors, as well as the MrgX2 receptor, allows for a complex and nuanced modulation of neuronal signaling. The primary mechanisms of its predominantly inhibitory effects on neuronal firing include the activation of inwardly rectifying potassium channels, modulation of the M-current, and inhibition of voltage-gated calcium channels, all downstream of G-protein activation. Furthermore, its neuroprotective and anti-inflammatory properties highlight its therapeutic potential for a range of neurological disorders. Further research is warranted to fully elucidate the intricate signaling networks regulated by this compound and to explore its full therapeutic promise.
References
- 1. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin and cortistatin in lung cancer: expression of peptides and related receptors in human primary tumors and in vitro effect on the H345 small cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cortical neuropeptide, this compound, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin secretion is inhibited by either somatostatin or cortistatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortistatin increase of a potassium conductance in rat locus coeruleus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cortistatin as a Novel Multimodal Therapy for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Cortistatin-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cortistatin-14 (B8083240) (CST-14) is a cyclic neuropeptide with significant structural homology to somatostatin (B550006) (SST-14). Initially identified for its roles in the central nervous system, CST-14 has emerged as a potent, endogenous anti-inflammatory factor with therapeutic potential across a spectrum of inflammatory and autoimmune conditions.[1][2][3] Unlike somatostatin, which primarily interacts with somatostatin receptors (SSTRs), this compound exhibits a broader binding profile, engaging with SSTRs, the growth hormone secretagogue receptor (GHSR, or ghrelin receptor), and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4] This multi-receptor engagement allows CST-14 to exert a complex and powerful immunomodulatory effect, deactivating pro-inflammatory pathways at multiple levels. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Mechanisms of Anti-Inflammatory Action
This compound modulates the immune response through several key mechanisms, primarily involving the deactivation of macrophages, the modulation of T-cell responses, and direct interaction with multiple receptor systems.
Macrophage Deactivation and Cytokine Inhibition
A primary mechanism of CST-14's anti-inflammatory effect is its ability to inhibit the production of pro-inflammatory mediators by activated macrophages.[1][2] In response to stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate a signaling cascade, primarily through Toll-like Receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the subsequent transcription of pro-inflammatory cytokines.[5][6][7] this compound effectively suppresses this response, significantly reducing the secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12, as well as nitric oxide (NO).[1][8] This effect is dose-dependent, with maximal inhibition observed at physiological concentrations (10⁻⁸ M).[1] The action is mediated through both SSTR-dependent and independent pathways, including the ghrelin receptor, giving CST-14 a more potent effect than somatostatin alone.[1][8]
Modulation of Adaptive Immunity: The Th1/Treg Balance
In addition to its effects on innate immunity, this compound plays a crucial role in modulating adaptive immune responses, particularly in the context of T-helper (Th) cell differentiation. In autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease, which are often driven by a dominant Th1 response, CST-14 demonstrates a significant therapeutic effect.[8][9] It suppresses the Th1-driven autoimmune component by decreasing the expansion of antigen-specific Th1 cells and down-regulating the production of the hallmark Th1 cytokine, Interferon-gamma (IFN-γ).[8][9] Concurrently, CST-14 promotes an anti-inflammatory, regulatory environment by increasing the levels of IL-10, a key cytokine produced by regulatory T cells (Tregs).[8][9] This dual action effectively shifts the immune balance away from a pro-inflammatory Th1 phenotype towards a more tolerant, regulated state.
Multi-Receptor Engagement: A Source of Potency
The superior anti-inflammatory potency of this compound compared to somatostatin is attributed to its ability to activate multiple receptor types.[1][8] While both peptides bind to the five SSTR subtypes (sst1-5), CST-14 also acts as a ligand for the ghrelin receptor (GHSR) and MRGPRX2.[1][4] The engagement of GHSR, itself a known anti-inflammatory pathway, contributes significantly to CST-14's effects; studies have shown that antagonists for both SSTRs and GHSR are required to partially block its inhibitory action on macrophages.[1][8][9]
Conversely, its interaction with MRGPRX2 on mast cells reveals a pro-inflammatory role in specific contexts, such as non-histaminergic itch and pseudo-allergic reactions.[10] CST-14 can induce mast cell degranulation via MRGPRX2, highlighting its complex, context-dependent functions.[10][11]
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Macrophage-Derived Mediators
| Mediator | Cell Type | Stimulus | CST-14 Concentration | % Inhibition (vs. Stimulus alone) | Reference |
|---|---|---|---|---|---|
| TNF-α | Peritoneal Macrophages | LPS (1 µg/ml) | 10⁻⁸ M | ~50-60% | [1][2] |
| IL-6 | Peritoneal Macrophages | LPS (1 µg/ml) | 10⁻⁸ M | ~40-50% | [1][2] |
| Nitric Oxide (NO) | Peritoneal Macrophages | LPS (1 µg/ml) | 10⁻⁸ M | ~60-70% | [1] |
| IL-1β | Peritoneal Macrophages | LPS | 10⁻⁸ M | Significant Inhibition | [8] |
| IL-12 | Peritoneal Macrophages | LPS | 10⁻⁸ M | Significant Inhibition |[8] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in Murine Models
| Model | Parameter | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Endotoxemia (LPS) | Survival Rate | CST-14 (2 nmol/mouse) | Significantly increased survival vs. control | [1] |
| Endotoxemia (LPS) | Serum TNF-α | CST-14 (2 nmol/mouse) | Significant reduction vs. LPS alone | [1][12] |
| Endotoxemia (LPS) | Serum IL-6 | CST-14 (2 nmol/mouse) | Significant reduction vs. LPS alone | [1][12] |
| Collagen-Induced Arthritis | Clinical Severity Score | CST-14 (2 nmol/mouse/day) | Significant reduction in joint swelling and destruction | [9][13] |
| TNBS-Induced Colitis | Disease Activity Index | CST-14 (2 nmol/mouse) | Significant amelioration of weight loss and diarrhea | [8] |
| Carrageenan-induced Edema | Paw Swelling | CST-14 | Attenuated edema similarly to Somatostatin-14 |[14] |
Table 3: Receptor-Mediated Functional Inhibition Data
| Ligand | Target | Assay | IC₅₀ Value | Reference |
|---|---|---|---|---|
| This compound | MRGPRX2 | Mast Cell Degranulation | 22.8 nM (inhibited by Antagonist A) | [15] |
| this compound | MRGPRX2 | Mast Cell Degranulation | 1.0 nM (inhibited by Antagonist B) |[15] |
Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature to evaluate the anti-inflammatory properties of this compound.
Protocol 1: In Vitro Macrophage Stimulation Assay
-
Cell Isolation: Peritoneal macrophages are harvested from mice (e.g., BALB/c or C57BL/6 strains) by peritoneal lavage with sterile PBS. Cells are washed, counted, and plated in culture medium (e.g., RPMI 1640 with 10% FBS).
-
Stimulation: Adherent macrophages are pre-incubated with varying concentrations of this compound (typically 10⁻¹² to 10⁻⁷ M) or vehicle control for 30-60 minutes.[1]
-
Activation: Macrophages are then stimulated with bacterial lipopolysaccharide (LPS, from E. coli, typically at 1 µg/ml) for a specified period (e.g., 4-24 hours).[1][2]
-
Analysis:
-
Cytokines: Supernatants are collected, and concentrations of TNF-α, IL-6, IL-1β, etc., are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]
-
Nitric Oxide (NO): NO production is assessed by measuring the accumulation of its stable end-product, nitrite, in the supernatant using the Griess reagent assay.[1]
-
Protocol 2: Murine Model of Endotoxemia (Septic Shock)
-
Animals: Male mice (e.g., BALB/c, 8-10 weeks old) are used.
-
Induction: Endotoxemia is induced by an intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of LPS (e.g., 15-30 mg/kg body weight).[1] An alternative "true infection" model is cecal ligation and puncture (CLP).[3]
-
Treatment: this compound (e.g., 2 nmol/mouse, equivalent to ~250 µg/kg) or vehicle (PBS) is administered i.p., typically 30 minutes after the LPS challenge.[1]
-
Endpoints:
-
Survival: Mice are monitored for mortality over a period of 48-72 hours.[1]
-
Systemic Inflammation: Blood is collected at various time points (e.g., 2, 6, 24 hours post-LPS) via cardiac puncture. Serum levels of cytokines (TNF-α, IL-6), chemokines (MIP-2, RANTES), and acute-phase proteins (Serum Amyloid A) are measured by ELISA.[1][12]
-
Histopathology: Organs such as the liver, lung, and intestine are harvested, fixed in formalin, and processed for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess inflammatory cell infiltration and tissue damage.[1][3]
-
Protocol 3: Collagen-Induced Arthritis (CIA) Model
-
Animals: Arthritis-susceptible mice, such as DBA/1J, are used.[9][13]
-
Induction: Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster immunization 21 days later.[13]
-
Treatment: Once arthritis is established (e.g., day 25 post-immunization), mice are treated daily with i.p. injections of this compound (e.g., 2 nmol/mouse) or vehicle.[13]
-
Endpoints:
-
Clinical Assessment: The severity of arthritis is monitored by a clinical scoring system based on paw swelling and erythema.[9]
-
Histopathology: Joints are collected, decalcified, and stained with H&E to evaluate inflammation, cartilage destruction, and bone erosion.[9]
-
Immune Response: Draining lymph nodes are collected to assess the antigen-specific T-cell proliferative response and cytokine (IFN-γ, IL-10) production ex vivo.[9] Serum levels of autoantibodies are measured by ELISA.[9]
-
Conclusion and Future Directions
This compound is a multifaceted immunomodulatory peptide with robust anti-inflammatory properties demonstrated across a range of preclinical models. Its capacity to deactivate macrophages, suppress Th1-mediated autoimmunity, and promote a regulatory immune environment through a unique multi-receptor signaling network makes it a compelling therapeutic candidate. The superior potency of CST-14 over somatostatin highlights the importance of its engagement with the ghrelin receptor in mediating these anti-inflammatory effects.
While its pro-inflammatory actions via MRGPRX2 in the context of skin and allergy warrant careful consideration, the overwhelming evidence points to a dominant anti-inflammatory and protective role in systemic inflammatory diseases. Future research should focus on developing stable analogs or targeted delivery systems to overcome the short half-life of native CST-14, paving the way for its clinical translation in treating conditions such as sepsis, rheumatoid arthritis, and inflammatory bowel disease.[16]
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cortistatin protects against inflammatory airway diseases through curbing CCL2 and antagonizing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the anti-inflammatory and anti-nociceptive effects of this compound and somatostatin-14 in distinct in vitro and in vivo model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdnewsline.com [mdnewsline.com]
- 16. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Dual Pharmacology of Cortistatin-14 at Ghrelin and Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortistatin-14 (B8083240) (CST-14), an endogenous neuropeptide, presents a unique pharmacological profile characterized by its high-affinity interactions with both somatostatin (B550006) (SST) receptors and the ghrelin receptor (GHSR-1a). Structurally similar to somatostatin-14 (SRIF-14), CST-14 engages all five SST receptor subtypes (sst1-sst5) as a potent agonist.[1][2][3][4][5] Concurrently, and in contrast to SRIF-14, it also binds to the ghrelin receptor, positioning it as a potential endogenous modulator of this system.[2][6][7][8] This dual activity makes CST-14 a compelling subject for research and a potential scaffold for the development of novel therapeutics targeting neuroendocrine, metabolic, and central nervous system disorders. This guide provides an in-depth overview of the binding affinities, signaling pathways, and experimental methodologies crucial for studying the complex interactions of this compound.
Quantitative Binding Affinity and Functional Potency
This compound's interaction with its target receptors has been quantified through various in vitro assays. The following tables summarize the reported binding affinities (IC50) and functional potencies (EC50) of CST-14 for human somatostatin and ghrelin receptors.
Table 1: this compound Binding Affinity for Somatostatin Receptors (sst1-sst5)
| Receptor Subtype | IC50 (nM) | Reference |
| sst1 | 5 | [2] |
| sst2 | 0.09 | [2] |
| sst3 | 0.3 | [2] |
| sst4 | 0.2 | [2] |
| sst5 | 0.3 | [2] |
-
Data represents the concentration of this compound required to displace 50% of a radiolabeled somatostatin analog.
Table 2: this compound Interaction with the Ghrelin Receptor (GHSR-1a)
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Ki) | ~460-540 nM | Human Pituitary Membranes | [6] |
-
Note: While CST-14 binds to the ghrelin receptor, its functional activity (agonist vs. antagonist) can be context-dependent and is an area of active investigation. Some studies suggest it may not mediate all its effects via this receptor in vivo.[1][4]
Signaling Pathways
The functional consequences of this compound binding are dictated by the distinct signaling cascades initiated by somatostatin and ghrelin receptors.
Somatostatin Receptor Signaling
Upon binding to sst1-sst5 receptors, which are G-protein coupled receptors (GPCRs), this compound acts as an agonist, typically engaging the Gαi/o subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Downstream effects include the modulation of ion channels and activation of protein phosphatases, culminating in inhibitory effects on hormone secretion and cell proliferation.[9]
Ghrelin Receptor Signaling
The ghrelin receptor (GHSR-1a) is also a GPCR, primarily coupling to Gαq and Gαi/o proteins.[10] Activation of GHSR-1a can lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Additionally, GHSR-1a activation can trigger the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[10][11] this compound binds to this receptor, but its role as a direct agonist or antagonist is complex and may differ from that of ghrelin.[6][8]
Experimental Protocols
Characterizing the interaction of this compound with its receptors requires a suite of specialized biochemical and cell-based assays.
Radioligand Binding Assay (Competition)
This assay is fundamental for determining the binding affinity (Ki) of unlabeled ligands like this compound by measuring their ability to compete with a radiolabeled ligand for receptor binding.[12]
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with sst2 or GHSR-1a) in a cold lysis buffer. Centrifuge to pellet the membranes, which are then resuspended in a binding buffer.[13]
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]SRIF-14 for SST receptors or [¹²⁵I]Ghrelin for GHSR-1a), and varying concentrations of unlabeled this compound.[13][14]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (typically 60-90 minutes).[13]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[13]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. The Ki is then determined using the Cheng-Prusoff equation.[13]
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to modulate the intracellular concentration of cAMP, providing a direct readout of Gαs or Gαi/o-coupled receptor activity.[15]
Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO cells with sst2) in a 96- or 384-well plate and grow to ~90% confluency.[15]
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound. For Gαi/o-coupled receptors, co-stimulation with an adenylyl cyclase activator like forskolin (B1673556) is used to create a measurable signal window.[16]
-
Cell Lysis: After a defined incubation period (e.g., 30 minutes), lyse the cells to release intracellular cAMP.[16]
-
Detection: Quantify cAMP levels in the lysate using a competitive immunoassay format, such as HTRF®, AlphaScreen®, or ELISA.[15][16][17] These methods typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.
-
Data Analysis: Generate dose-response curves by plotting the signal against the logarithm of this compound concentration to determine EC50 or IC50 values.
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the MAPK pathway, a common downstream event for many GPCRs, including the ghrelin receptor.[10]
Methodology:
-
Cell Culture and Starvation: Plate cells (e.g., HEK293-GHSR) and grow to confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours prior to the experiment.[18]
-
Ligand Stimulation: Treat the starved cells with various concentrations of this compound for a short period, typically peaking at 3-5 minutes, to induce ERK1/2 phosphorylation.[11][19]
-
Cell Lysis: Terminate the stimulation by placing the plate on ice and adding a lysis buffer containing phosphatase and protease inhibitors.[18]
-
Detection (Western Blot):
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[20]
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[18]
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.[18]
-
-
Data Analysis: Quantify band intensities using densitometry. Express the p-ERK signal as a ratio to the total ERK signal and plot against ligand concentration to generate a dose-response curve.
Conclusion
This compound's dual interaction with both somatostatin and ghrelin receptors establishes it as a neuropeptide with a complex and multifaceted regulatory role. Its high potency at inhibitory SST receptors, combined with its unique ability to bind the GHSR-1a, suggests a sophisticated mechanism for fine-tuning endocrine and metabolic processes.[7][21][22] The experimental protocols detailed herein provide a robust framework for researchers to further dissect the pharmacology of this compound, explore its physiological functions, and unlock its therapeutic potential in areas such as metabolic disease, oncology, and neurology.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin, cortistatin, ghrelin and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain-gut communication: cortistatin, somatostatin and ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin, Cortistatin and Their Receptors Exert Antitumor Actions in Androgen-Independent Prostate Cancer Cells: Critical Role of Endogenous Cortistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 16. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Endocrine Effects of Cortistatin-14 on Hormone Secretion: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (B8083240) (CST-14) is a neuropeptide that demonstrates significant structural homology to somatostatin-14 (SS-14).[1][2] Despite being encoded by a distinct gene, CST-14 exhibits a broad range of biological activities that overlap with those of somatostatin (B550006), primarily due to its ability to bind with high affinity to all five somatostatin receptor subtypes (SSTR1-5).[3][4] This guide provides an in-depth technical overview of the endocrine effects of CST-14 on hormone secretion, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Effects on the Somatotropic Axis (Growth Hormone)
CST-14 is a potent inhibitor of both basal and stimulated Growth Hormone (GH) secretion.[5] Its effects are comparable to those of SS-14, suggesting a shared mechanism of action primarily through SSTRs.[1]
Quantitative Data on GH Inhibition
| Condition | Species/Cell Type | CST Variant | Concentration/Dose | Effect on GH Secretion | Reference |
| Basal Secretion | Human Fetal Pituitary Cells | CST-14 | 10 nM | Up to 65% inhibition | [3][6] |
| Basal Secretion | Human GH-secreting Adenoma Cells | CST-14/CST-17 | 10 nM | 20-30% inhibition in responsive adenomas | [7] |
| Basal Secretion | Human (in vivo) | CST-14 | 2.0 µg/kg/h (IV) | Significant inhibition (P < 0.01) | [1][8] |
| Basal Secretion | Rat (in vivo) | CST-14 | - | Potent and effective inhibition | [5] |
| GHRH-Stimulated | Human (in vivo) | CST-14 | 2.0 µg/kg/h (IV) | Significant inhibition (P < 0.01) | [1][8] |
| GHRH-Stimulated | Human Adenoma Cells | CST-17 | 100 nM | 30-50% suppression | [3][7] |
| Ghrelin-Stimulated | Human (in vivo) | CST-14 | 2.0 µg/kg/h (IV) | Significant inhibition (P < 0.05) | [1][8] |
| Ghrelin Analog-Stimulated | Human Adenoma Cells | CST-17 | 100 nM | 30-50% suppression | [3][7] |
| Hexarelin-Stimulated | Human (in vivo) | CST-14 | 2.0 µg/kg/h (IV) | Significant inhibition (P < 0.05) | [2] |
Experimental Protocols
In Vitro Inhibition of GH Secretion from Human Pituitary Adenoma Cells [3][6]
-
Cell Culture: Pituitary adenoma tissues are surgically removed and enzymatically dispersed into single cells. The cells are then cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) for a period to allow for recovery and attachment.
-
Treatment: On the day of the experiment, the culture medium is replaced with fresh medium containing various concentrations of CST-14, CST-17, somatostatin, GHRH, or ghrelin analogs.
-
Incubation: Cells are incubated for a defined period (e.g., 4 hours).
-
Hormone Assay: The culture medium is collected, and GH concentrations are determined using a specific hormone immunoassay.
-
Data Analysis: The results are typically expressed as a percentage of the basal GH secretion from control (untreated) cells.
Signaling Pathway for GH Inhibition
The inhibitory effect of CST-14 on GH secretion is primarily mediated through its binding to SSTR2 and SSTR5 on somatotrophs.[3][6] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and reduced Ca2+ influx, ultimately suppressing GH release.[6][7]
Effects on the Lactotropic Axis (Prolactin)
CST-14 has also been shown to inhibit the secretion of Prolactin (PRL), particularly from prolactin-secreting adenomas (prolactinomas).[3] The regulation of PRL release from these adenomas appears to be primarily mediated by SSTR5.[3]
Quantitative Data on Prolactin Inhibition
| Condition | Cell Type | CST Variant | Concentration | Effect on PRL Secretion | Reference |
| Basal Secretion | Human Prolactinoma Cells | CST-17 | 10 nM | 20-40% inhibition in responsive adenomas | [3][6] |
| Basal Secretion | Patients with Prolactinoma | CST-17 | 2.0 µg/kg/h (IV) | Significant inhibition (P < 0.05) | [9] |
Experimental Protocols
In Vivo Inhibition of Prolactin Secretion in Patients with Prolactinoma [9]
-
Patient Selection: Patients with a confirmed diagnosis of prolactinoma are recruited for the study.
-
Study Design: A crossover design is often employed, where each patient receives an infusion of saline (placebo), somatostatin-14, and cortistatin-17 on separate occasions.
-
Infusion: The peptides are administered intravenously at a constant rate (e.g., 2.0 µg/kg/h) for a specified duration (e.g., 120 minutes).
-
Blood Sampling: Blood samples are collected at regular intervals before, during, and after the infusion.
-
Hormone Analysis: Serum prolactin levels are measured using a validated immunoassay.
-
Statistical Analysis: The hormone levels during the different infusion periods are compared to assess the statistical significance of any observed inhibition.
Effects on the Pancreatic Islets (Insulin and Glucagon)
CST-14 exerts a significant inhibitory effect on insulin (B600854) secretion, similar to SS-14.[1][2] This action is mediated through SSTR5 on pancreatic beta-cells.[10] CST-14 also inhibits glucagon (B607659) secretion.[11]
Quantitative Data on Pancreatic Hormone Inhibition
| Hormone | Condition | Species/Cell Type | CST Variant | Concentration/Dose | Effect on Secretion | Reference | |---|---|---|---|---|---| | Insulin | Basal Secretion | Human (in vivo) | CST-14 | 2.0 µg/kg/h (IV) | Significant inhibition (P < 0.01) |[1][8] | | Insulin | Basal Secretion | Human (in vivo) | CST-14 | 2.0 µg/kg/h (IV) | ~45% inhibition |[11] | | Insulin | Glucose-Stimulated | Mouse Islets | CST-14 | - | Significant reduction (P < 0.01) |[10] | | Glucagon | Basal Secretion | Human (in vivo) | CST-14 | 2.0 µg/kg/h (IV) | ~40% inhibition |[11] | | Glucagon | Low Glucose-Stimulated | Mouse Islets | CST-14 | - | Complete abrogation (P < 0.001) |[10] |
Experimental Protocols
Assessment of Insulin and Glucagon Secretion from Isolated Mouse Islets [10]
-
Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: The isolated islets are cultured overnight to allow for recovery.
-
Secretion Assay: Islets are pre-incubated in a low-glucose buffer and then transferred to experimental buffers containing low or high glucose concentrations, with or without CST-14 or SS-14.
-
Incubation: The islets are incubated for a defined period (e.g., 1 hour).
-
Hormone Measurement: The supernatant is collected, and the concentrations of insulin and glucagon are measured by radioimmunoassay (RIA) or ELISA.
-
Data Normalization: Hormone secretion is often normalized to the islet DNA or protein content.
Signaling Pathway for Insulin Inhibition
The binding of CST-14 to SSTR5 on pancreatic beta-cells leads to hyperpolarization of the cell membrane and a reduction in glucose-induced calcium influx, which are critical steps in the stimulus-secretion coupling of insulin release.[10]
Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Current evidence suggests that CST-14 does not significantly affect the secretion of ACTH and cortisol, both in basal conditions and in response to stimuli like ghrelin or hexarelin (B1671829).[1][2][12] This indicates that, unlike its potent effects on the somatotropic and lactotropic axes, CST-14 has a limited direct role in modulating the HPA axis.
Effects on Other Hormones
-
Ghrelin: CST-14 has been shown to strongly inhibit the secretion of ghrelin in humans. An intravenous infusion of CST-14 at 2.0 µg/kg/h resulted in an approximate 55% inhibition of circulating ghrelin levels.[11] This is a notable distinction from SS-14, as CST-14 also binds to the ghrelin receptor (GHS-R1a).[8][13]
-
Thyroid Hormones: While CST-14 has been shown to have anti-proliferative effects on thyroid carcinoma cell lines, its direct impact on the secretion of thyroid hormones (T3, T4) and TSH from normal thyroid and pituitary tissue is not as well-documented in the provided literature.[14]
Experimental Workflow Overview
The investigation of the endocrine effects of CST-14 typically follows a multi-level approach, from in vitro cell culture experiments to in vivo studies in animal models and humans.
References
- 1. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin inhibits growth hormone release from human fetal and adenoma pituitary cells and prolactin secretion from cultured prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth hormone-inhibiting activity of cortistatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Cortistatin-17 and somatostatin-14 display the same effects on growth hormone, prolactin, and insulin secretion in patients with acromegaly or prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cortistatin hyperpolarizes pancreatic beta cell membrane and reduces glucose-stimulated insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin secretion is inhibited by either somatostatin or cortistatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain-gut communication: cortistatin, somatostatin and ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits cell proliferation of human thyroid carcinoma cell lines of both follicular and parafollicular origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Microdialysis of Cortistatin-14 in the Rat Hippocampus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting in vivo microdialysis studies to measure extracellular levels of Cortistatin-14 (CST-14) in the rat hippocampus. This document includes detailed methodologies, data presentation in tabular format, and visualizations of the experimental workflow and signaling pathways.
Introduction
This compound is a neuropeptide predominantly expressed in the cortex and hippocampus, exhibiting structural and functional similarities to somatostatin-14.[1][2] It binds to all five somatostatin (B550006) receptor subtypes (sst1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3][4] In the hippocampus, CST-14 is known to inhibit the firing of CA1 pyramidal neurons and is involved in processes such as memory consolidation and has shown neuroprotective and anticonvulsive effects.[5][6][7]
In vivo microdialysis is a powerful technique for sampling and measuring endogenous substances from the extracellular fluid of specific brain regions in awake, freely-moving animals.[8][9] This method allows for the continuous collection of analytes, providing valuable insights into the neurochemical dynamics associated with physiological and pharmacological events.[9]
Experimental Protocols
This section details the materials and procedures for performing in vivo microdialysis to measure this compound in the rat hippocampus.
Animal Preparation
-
Species and Strain: Adult male Sprague-Dawley rats are commonly used for these experiments.[10]
-
Weight: Animals should typically weigh between 250-350 grams at the time of surgery.
-
Housing: Rats should be individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
Surgical Procedure: Guide Cannula Implantation
The objective is to stereotaxically implant a guide cannula dorsal to the hippocampus, which will allow for the subsequent insertion of the microdialysis probe.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery:
-
Secure the anesthetized rat in a stereotaxic apparatus.
-
Apply an ophthalmic ointment to the eyes to prevent drying.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma and lambda landmarks.
-
Using a stereotaxic atlas for the rat brain, determine the coordinates for the dorsal hippocampus. A typical coordinate relative to bregma is: Antero-Posterior (AP): -3.1 mm, Medio-Lateral (ML): -2.5 mm, Dorso-Ventral (DV): -1.2 mm (this DV coordinate is for the tip of the guide cannula, the probe will be inserted deeper).[11]
-
Drill a burr hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target DV coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover for at least 7 days post-surgery before the microdialysis experiment. This recovery period helps to minimize the impact of acute tissue injury from the implantation on the experimental results.[12]
-
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe. The probe's membrane should extend beyond the guide cannula into the hippocampus (e.g., a 2-3 mm active membrane length).[13]
-
Perfusion:
-
Connect the microdialysis probe to a syringe pump.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate, typically between 0.2 and 2.0 µL/min.[10] Lower flow rates generally result in higher recovery of the analyte.
-
Allow the system to equilibrate for at least 1-2 hours before collecting baseline samples.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Due to the rapid degradation of neuropeptides, it is crucial to stabilize the samples immediately upon collection. Adding acetic acid to a final concentration of 5% and storing at -80°C has been shown to be effective for stabilizing peptides in dialysate.[10]
-
-
Reverse Dialysis (Optional): To administer substances locally into the hippocampus, they can be included in the aCSF perfusion solution.
Sample Analysis
The low concentration of neuropeptides in microdialysate requires highly sensitive analytical techniques for quantification.[10]
-
Quantification: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying neuropeptides like this compound in dialysate samples.[10][14]
-
Validation: The analytical method should be fully validated to ensure accuracy and precision. Artificial CSF can be used as a surrogate matrix for creating calibration standards.[14]
Data Presentation
The following tables summarize key quantitative parameters for planning and executing the in vivo microdialysis experiment.
| Parameter | Specification | Rationale / Reference |
| Animal Model | Adult Male Sprague-Dawley Rat | Commonly used in neuroscience research.[10] |
| Animal Weight | 250 - 350 g | Standard weight range for adult rats in stereotaxic surgery. |
| Anesthesia | Ketamine/Xylazine or Isoflurane | Standard anesthetics for rodent surgery. |
| Hippocampal Coordinates | AP: -3.1 mm, ML: -2.5 mm, DV: -3.2 to -4.2 mm (probe tip) | Approximate coordinates targeting the dorsal hippocampus.[11] |
| Post-Surgery Recovery | ≥ 7 days | Allows for resolution of acute inflammatory responses.[12] |
Table 1: Surgical and Animal Parameters.
| Parameter | Specification | Rationale / Reference |
| Probe Membrane Type | Polyethersulfone (PES) or similar | Biocompatible material with good recovery properties.[12] |
| Membrane MWCO | 100 kDa or higher | Allows for the diffusion of neuropeptides like CST-14 (MW: ~1.7 kDa).[12] |
| Active Membrane Length | 2 - 3 mm | Provides adequate surface area for recovery in the rat hippocampus.[13] |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Mimics the composition of the brain's extracellular fluid.[9] |
| Perfusion Flow Rate | 0.2 - 2.0 µL/min | Slower rates increase recovery but yield smaller sample volumes.[10] |
| Equilibration Period | 1 - 2 hours | Establishes a stable baseline before experimental manipulations. |
| Sample Collection Interval | 20 - 30 minutes | Balances temporal resolution with sufficient sample volume for analysis. |
| Sample Stabilization | Addition of 5% Acetic Acid | Prevents enzymatic degradation of peptides.[10] |
| Sample Storage | -80 °C | Ensures long-term stability of the analyte.[10] |
Table 2: Microdialysis Perfusion and Sampling Parameters.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the in vivo microdialysis protocol for this compound.
Caption: Workflow for this compound in vivo microdialysis in rat hippocampus.
This compound Signaling Pathways
This diagram outlines the known receptors that this compound interacts with to elicit its biological effects.
Caption: Signaling pathways of this compound through its primary receptors.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 5. Intrahippocampal injection of this compound impairs recognition memory consolidation in mice through activation of sst2, ghrelin and GABAA/B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cortical neuropeptide, this compound, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. buczynski-gregus.com [buczynski-gregus.com]
- 10. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo microdialysis sampling of cytokines from rat hippocampus: comparison of cannula implantation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of Cortistatin-14 by Enzyme-Linked Immunosorbent Assay
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14.[1][2] It is expressed predominantly in the cerebral cortex and hippocampus.[1] this compound binds to all five known somatostatin (B550006) receptors (sst1-sst5) and is involved in a variety of physiological processes, including the depression of neuronal activity, induction of slow-wave sleep, and modulation of immune responses.[2][3] This document provides a detailed protocol for the quantitative measurement of human this compound in biological samples such as serum, plasma, and tissue homogenates using a sandwich enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate pre-coated with a monoclonal antibody specific for this compound is used. Standards and samples are pipetted into the wells, allowing any this compound present to be bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated antibody specific for this compound is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, streptavidin conjugated to Horseradish Peroxidase (HRP) is added. After another wash, a TMB substrate solution is added, and color develops in proportion to the amount of this compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Assay Performance and Characteristics
The following data is representative of the performance of a typical this compound ELISA kit and should be used as a guideline.
| Parameter | Value | Reference |
| Detection Range | 0.47 ng/ml - 30 ng/ml | [4] |
| Sensitivity | 0.12 ng/ml | [4] |
| Sample Types | Serum, Plasma, Tissue Homogenates | [4] |
| Assay Time | 1-5 hours | [4] |
| Specificity | High sensitivity and excellent specificity for this compound. No significant cross-reactivity or interference with analogues was observed. | [1] |
Experimental Workflow
The following diagram outlines the major steps of the this compound ELISA protocol.
Caption: A flowchart illustrating the sequential steps of the this compound sandwich ELISA protocol.
This compound Signaling Pathway
This compound exerts its biological effects by binding to several G protein-coupled receptors, primarily the five somatostatin receptors (sst1-sst5). It also interacts with the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MRGPRX2). The diagram below depicts a simplified signaling cascade following the activation of somatostatin receptors.
Caption: Overview of this compound binding to its receptors and initiating intracellular signaling.
Detailed Protocol: this compound ELISA
I. Materials and Reagents Required (Not Provided)
-
Microplate reader capable of measuring absorbance at 450 nm.[5]
-
Precision pipettes and tips.[5]
-
Deionized or distilled water.
-
Squirt bottle, multichannel pipette, or automated microplate washer.
-
Absorbent paper for blotting.
-
Tubes for sample and standard dilution.
II. Kit Components
Most commercial kits will include the following:
-
Antibody-coated 96-well Microplate: Pre-coated with an antibody specific to this compound.
-
This compound Standard: A lyophilized or concentrated stock of recombinant this compound.
-
Detection Antibody: Biotin-conjugated antibody specific for this compound.
-
Streptavidin-HRP: Horseradish peroxidase conjugated to streptavidin.
-
Assay Diluent/Sample Diluent: Buffer for diluting standards and samples.
-
Wash Buffer Concentrate (20x or 30x): A concentrated buffer that needs to be diluted before use.
-
TMB Substrate: 3,3’,5,5’-tetramethylbenzidine solution.[5]
-
Stop Solution: Typically 0.2 M sulfuric acid.[5]
-
Plate Sealers.
III. Reagent Preparation
Bring all reagents and samples to room temperature (18-25°C) before use.
-
Wash Buffer (1x): If a concentrate is provided (e.g., 20x), dilute it with deionized or distilled water to a 1x solution. Store at 2-8°C.
-
This compound Standard: Reconstitute the standard with the provided Standard Diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation. Prepare a dilution series of the standard in the Standard Diluent as specified in the kit manual. A typical range might be from 30 ng/ml down to 0.47 ng/ml. A zero standard (blank) should also be prepared using only the Standard Diluent.
-
Sample Preparation:
-
Serum: Allow blood to clot for 30 minutes, then centrifuge for 10 minutes at 1000 x g. Collect the serum.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize in PBS and centrifuge for 5 minutes at 5000 x g to remove debris.
-
Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] Optimal sample dilution should be determined by the user.
-
IV. Assay Procedure
It is recommended to run all standards and samples in duplicate.
-
Determine the number of wells required and secure them in the plate frame.
-
Add 100 µl of each standard (from the dilution series) and sample into the appropriate wells.[5]
-
Cover the plate with a plate sealer and incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[5]
-
Aspirate or decant the solution from each well. Wash the plate four times with 300 µl of 1x Wash Buffer per well.[5] After the final wash, invert the plate and blot it firmly against clean paper towels to remove any remaining buffer.
-
Add 100 µl of the biotin-conjugated Detection Antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature with gentle shaking.[5]
-
Repeat the wash step as described in step 4.
-
Add 100 µl of Streptavidin-HRP solution to each well.
-
Cover the plate and incubate for 45 minutes at room temperature with gentle shaking.[5]
-
Repeat the wash step as described in step 4.
-
Add 100 µl of TMB Substrate to each well.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark with gentle shaking.[5]
-
Add 50 µl of Stop Solution to each well. The color will change from blue to yellow.[1]
-
Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
V. Calculation of Results
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard OD from all other OD values.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of this compound in the samples. Remember to multiply by the dilution factor if samples were diluted.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Studying Cortistatin-14 Effects on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of Cortistatin-14 (CST-14), a neuropeptide with neuromodulatory properties, on neuronal firing in vitro. The described assays are essential tools for elucidating the mechanism of action of CST-14 and for the development of novel therapeutics targeting neurological disorders.
This compound is known to interact with all five somatostatin (B550006) receptor subtypes (sst1-5) as well as the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[1] Its biological activities include the depression of cortical activity and anticonvulsant effects.[2][3][4] Understanding its impact on neuronal excitability at the cellular level is crucial for harnessing its therapeutic potential.
I. Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on neuronal activity as reported in preclinical studies. This data provides a reference for expected outcomes when conducting the described in vitro assays.
| Parameter | Species & Model | This compound Concentration | Observed Effect | Reference |
| Total Seizure Duration | Mouse (Pilocarpine-induced seizures) | 1 µM | Significant decrease in total seizure duration. | [2] |
| Total Seizure Severity Score (TSSS) | Rat (Pilocarpine-induced seizures) | 0.1 µM | No significant decrease in TSSS. | [2] |
| Total Seizure Severity Score (TSSS) | Rat (Pilocarpine-induced seizures) | 1 µM | Significant decrease in TSSS. | [2] |
| Stimulated Release of 3H-d-aspartate | Rat Hippocampal Slices | Not specified | Reduction in the stimulated release of this excitatory neurotransmitter analog. | [4] |
| Seizure Activity | Rat (Kainic acid-induced seizures) | 1 and 10 nmol (i.c.v.) | Attenuation of strong seizure activity. | [4] |
II. Experimental Protocols
A. Primary Neuronal Culture
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, which are suitable for electrophysiological and imaging studies.
Materials:
-
Pregnant rodent (e.g., E17-E18 rat or E14.5-E15.5 mouse)
-
Culture dishes/coverslips coated with Poly-D-lysine and Laminin[5]
-
Dissection medium (e.g., ice-cold DMEM/KY)[5]
-
Trypsin inhibitor solution[5]
-
Plating medium (e.g., Optimem/glucose solution)[5]
-
Growth medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Sterile dissection tools
Procedure:
-
Preparation:
-
Coat culture surfaces with Poly-D-lysine solution overnight in a 37°C incubator. The following day, wash twice with sterile water and coat with Laminin solution for at least 4 hours.[5]
-
Prepare and chill all dissection and culture media.
-
-
Dissection:
-
Digestion:
-
Dissociation and Plating:
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[7]
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density onto the prepared culture surfaces in plating medium.[5]
-
After a few hours to allow for cell attachment, replace the plating medium with growth medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).
-
B. Patch-Clamp Electrophysiology
This protocol allows for the detailed study of how this compound affects ion channel function and the electrical properties of individual neurons.
Materials:
-
Primary neuronal culture (7-21 DIV)
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for pulling pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-Gluconate based)[8]
-
This compound stock solution
Procedure:
-
Preparation:
-
Prepare aCSF and intracellular solution, ensuring correct pH and osmolarity. Bubble aCSF with 95% O2/5% CO2 if using a bicarbonate buffer.[8]
-
Pull glass pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[8]
-
Prepare serial dilutions of this compound in aCSF from a stock solution.
-
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.
-
Under visual guidance, approach a healthy-looking neuron with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[8]
-
-
Data Acquisition:
-
In voltage-clamp mode, record baseline synaptic currents (e.g., spontaneous excitatory or inhibitory postsynaptic currents).
-
In current-clamp mode, record the resting membrane potential and spontaneous action potential firing.
-
Bath apply this compound at the desired concentration and record the changes in the measured electrical parameters.
-
To investigate the involvement of specific receptors, co-apply antagonists for somatostatin or ghrelin receptors prior to CST-14 application.
-
C. Calcium Imaging
This technique measures changes in intracellular calcium concentration as an indicator of neuronal activity in response to this compound.
Materials:
-
Primary neuronal culture (7-21 DIV)
-
Fluorescence microscope with a perfusion system and a camera
-
Physiological salt solution (e.g., Tyrode's solution)[9]
-
This compound stock solution
Procedure:
-
Dye Loading:
-
Incubate the neuronal culture with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in physiological salt solution for 30-45 minutes at 37°C in the dark.[9]
-
Wash the cells with the salt solution to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Data Acquisition and Analysis:
-
Perfuse the chamber with this compound at the desired concentration and record the changes in fluorescence intensity.
-
Changes in the ratio of fluorescence intensities (F340/F380 for Fura-2) reflect changes in intracellular calcium levels, which correlate with neuronal activity.
-
Analyze parameters such as the frequency and amplitude of calcium transients.
-
D. Multielectrode Array (MEA)
MEAs enable the non-invasive, long-term recording of spontaneous and evoked electrical activity from a network of neurons, providing insights into the effects of this compound on network dynamics.
Materials:
-
MEA plates (e.g., 96-well format)[11]
-
MEA recording system
-
Primary neuronal culture
-
This compound stock solution
Procedure:
-
Cell Culture on MEAs:
-
Coat the MEA plates with Poly-Ornithine and Laminin to promote neuronal adhesion.[11]
-
Plate the dissociated primary neurons directly onto the MEA electrodes at a suitable density.[11]
-
Culture the neurons on the MEAs for at least 12-14 days to allow for the formation of a spontaneously active network.[12]
-
-
Recording:
-
Place the MEA plate in the recording system, which maintains the culture environment (37°C, 5% CO2).
-
Record baseline spontaneous neuronal activity, including spike rates and burst patterns, from all electrodes simultaneously.[12]
-
-
Data Acquisition and Analysis:
-
Apply this compound to the culture medium at the desired concentrations.
-
Record the neuronal activity at different time points after application.
-
Analyze the data to determine changes in mean firing rate, burst frequency, burst duration, and network synchrony.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways of this compound and the general workflows for the described in vitro assays.
References
- 1. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 2. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. protocols.io [protocols.io]
- 7. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotoxicity Screening with High-Throughput Microelectrode Arrays | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for Intracerebroventricular Injection of Cortistatin-14 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the intracerebroventricular (ICV) administration of Cortistatin-14 (CST-14) in mice. This document includes comprehensive experimental protocols, a summary of quantitative data from key studies, and visual diagrams of the experimental workflow and associated signaling pathways.
Introduction to this compound
This compound (CST-14) is a neuropeptide with structural and functional similarities to somatostatin (B550006).[1][2][3] It binds to all five known somatostatin receptors (sst1-sst5) as well as the ghrelin receptor (GHS-R1a), and is co-localized with GABA in the cortex and hippocampus.[4] CST-14 has been shown to modulate a variety of physiological processes, including sleep, immune function, and neuronal activity.[1][3] Central administration of CST-14 in mice has been demonstrated to produce antidepressant-like and anticonvulsant effects, making it a molecule of interest for neurological and psychiatric drug development.[1][2][4]
Experimental Protocols
Protocol 1: Stereotactic Intracerebroventricular (ICV) Injection of this compound
This protocol details the procedure for a single bolus injection of CST-14 into the lateral ventricle of a mouse.
Materials:
-
This compound (lyophilized)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Stereotaxic apparatus for mice
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Surgical tools (scalpel, forceps, hemostats, wound clips or sutures)
-
Drill with a small burr bit
-
Antiseptic solution (e.g., Betadine) and 70% ethanol (B145695)
-
Ophthalmic ointment
-
Heating pad
-
Sterile gauze and cotton swabs
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute lyophilized CST-14 in sterile saline or aCSF to the desired concentration (e.g., 1 µg/µL or 2 µg/µL).
-
Vortex briefly to ensure complete dissolution. Store on ice until use.
-
-
Animal Preparation and Anesthesia:
-
Administer the anesthetic cocktail via intraperitoneal (IP) injection.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Shave the scalp and secure the mouse in the stereotaxic frame. Ensure the head is level by checking that the dorsal-ventral coordinates for bregma and lambda are the same.[5]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Disinfect the surgical area with alternating scrubs of Betadine and 70% ethanol three times.[5]
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use a cotton swab to clean and dry the skull surface, ensuring bregma and lambda are clearly visible.
-
Position the injection needle at bregma and zero the coordinates on the stereotaxic frame.
-
Move the needle to the desired coordinates for the lateral ventricle. Common coordinates relative to bregma are:
-
Anteroposterior (AP): -0.5 mm
-
Mediolateral (ML): ±1.0 mm (for right or left ventricle)
-
Dorsoventral (DV): -2.3 mm from the skull surface[5]
-
-
Use a drill to create a small burr hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.
-
-
Intracerebroventricular Injection:
-
Slowly lower the Hamilton syringe needle through the burr hole to the target DV coordinate.
-
Inject the desired volume of CST-14 solution (typically 1-5 µL) at a rate of approximately 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to prevent backflow upon retraction.[5]
-
Slowly withdraw the needle.
-
-
Post-Surgical Care:
-
Close the scalp incision with wound clips or sutures.
-
Administer subcutaneous fluids (e.g., 1 mL sterile saline) to prevent dehydration.[6]
-
Provide post-operative analgesia as per institutional guidelines (e.g., buprenorphine, meloxicam).[5][7]
-
Place the mouse in a clean cage on a heating pad for recovery. Monitor the animal until it is fully ambulatory.[7][8]
-
House mice individually for at least 24 hours post-surgery to prevent injury.
-
Monitor the animal's weight and incision site daily for at least three days post-surgery.[7][8]
-
Protocol 2: Behavioral Assessment for Antidepressant-Like Effects
The following are standard behavioral assays used to evaluate the antidepressant-like effects of CST-14 in mice.[4] These tests are typically performed 30-60 minutes after ICV injection.
Forced Swimming Test (FST):
-
Fill a transparent cylinder (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.
-
Gently place the mouse into the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[4]
Tail Suspension Test (TST):
-
Suspend the mouse by its tail using adhesive tape, approximately 1 cm from the tip. The mouse should be elevated 50 cm above the floor.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movement.
-
A reduction in immobility time suggests an antidepressant-like effect.[4]
Novelty-Suppressed Feeding Test (NSFT):
-
Food-deprive the mice for 24 hours prior to the test.
-
Place a single food pellet in the center of a brightly lit, open-field arena (e.g., 50x50 cm).
-
Place the mouse in a corner of the arena and measure the latency to begin eating the food pellet (maximum test duration of 10 minutes).
-
A shorter latency to begin feeding is interpreted as an anxiolytic and/or antidepressant-like effect.[4]
Quantitative Data
The following table summarizes the dose-dependent effects of ICV-administered CST-14 on immobility time in the Forced Swimming Test (FST) and Tail Suspension Test (TST) in mice.
| Treatment Group | Dose (per mouse) | Immobility Time in FST (seconds) | Immobility Time in TST (seconds) |
| Vehicle (Control) | - | ~150 | ~120 |
| This compound | 5 µg | ~90 | ~80 |
| This compound | 10 µg | ~75** | Not Reported |
| *p < 0.05, *p < 0.01 compared to vehicle control. Data adapted from Jiang et al., 2017.[4] |
Visualizations
Experimental Workflow
Caption: Workflow for ICV Injection and Behavioral Analysis.
Signaling Pathways of this compound
Caption: this compound Signaling Pathways in the CNS.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse brain stereotaxic injections [bio-protocol.org]
- 6. Survivable Stereotaxic Surgery in Rodents [jove.com]
- 7. olac.berkeley.edu [olac.berkeley.edu]
- 8. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
Application Notes and Protocols for Investigating Cortistatin-14 Induced Slow-Wave Sleep in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide that has demonstrated a significant role in the homeostatic regulation of sleep, particularly in promoting slow-wave sleep (SWS).[1][2] These application notes provide a comprehensive overview of the effects of CST-14 on sleep architecture in animal models, primarily rats, and offer detailed protocols for researchers investigating its therapeutic potential.
Data Presentation: Quantitative Effects of this compound on Sleep Architecture
Intracerebroventricular (ICV) administration of CST-14 has been shown to enhance EEG synchronization and selectively promote deep SWS.[1][2] The following tables summarize the key quantitative findings from studies in adult male Sprague-Dawley rats.
| Parameter | Vehicle (Saline) | This compound (100 ng) | This compound (1 µg) | Observation Period |
| Change in EEG Delta Power | Baseline | Significant Increase | Significant Increase | First 6 hours post-injection |
Table 1: Dose-Dependent Effects of this compound on EEG Delta Power. Data adapted from studies demonstrating that CST-14 administration induces changes in the low-frequency delta band of the EEG spectrum, which is characteristic of slow-wave sleep. The effect is most pronounced in the initial hours following administration and progressively declines.[2]
| Condition | Change in Preprocortistatin mRNA Levels (Cortex) |
| 24-hour Sleep Deprivation | 4-fold increase |
| 8-hour Sleep Recovery | Return to baseline levels |
Table 2: Impact of Sleep Deprivation on Preprocortistatin mRNA Expression. This table highlights the endogenous regulation of the cortistatin system in response to sleep pressure. The significant increase in preprocortistatin mRNA following sleep deprivation suggests a role for CST-14 in the homeostatic drive for sleep.[1][2]
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula and EEG/EMG Electrode Implantation Surgery
This protocol details the surgical procedure for implanting an ICV cannula for CST-14 administration and electrodes for EEG and EMG recording in rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., Pentobarbital, 60mg/kg, i.p.)
-
Guide cannula (26-gauge) and dummy cannula
-
Miniature screw electrodes for EEG
-
Teflon-coated stainless-steel wires for EMG
-
Dental cement
-
Miniature plugs
-
Surgical instruments
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the rat and securely mount it in the stereotaxic frame.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
EEG Electrode Implantation: Drill small holes through the skull for the EEG electrodes. Recommended coordinates are 1.5 mm lateral to the sagittal suture and at various anterior-posterior positions relative to lambda (e.g., 1.5, 3.0, 4.5, and 6.0 mm anterior). Gently screw the electrodes into the holes, ensuring they do not penetrate the dura mater.
-
EMG Electrode Implantation: Insert two EMG wire electrodes into the nuchal muscles to record muscle tone.
-
ICV Cannula Implantation: Drill a hole for the guide cannula at the desired coordinates for lateral ventricle targeting (e.g., relative to bregma: -0.8 mm AP, ±1.5 mm ML, -3.5 mm DV). Slowly lower the guide cannula to the target depth and secure it with a small amount of dental cement.
-
Securing the Implant: Solder the electrode wires to a miniature plug. Fix the entire assembly (plug and cannula) to the skull using dental cement and additional anchor screws.
-
Post-Operative Care: Insert a dummy cannula into the guide cannula to maintain patency. Administer analgesics and antibiotics as per veterinary guidelines. Allow the animal to recover for at least one week.
Protocol 2: Sleep Recording and this compound Administration
This protocol outlines the procedure for habituation, baseline recording, and the administration of CST-14 for sleep analysis.
Materials:
-
Surgically implanted rats
-
Recording chambers (electrically shielded and sound-attenuated)
-
EEG/EMG recording system
-
This compound (lyophilized)
-
Sterile saline (vehicle)
-
Injection pump and tubing
Procedure:
-
Habituation: Following recovery, habituate the rats to the recording chambers and tethered recording cables for several days (e.g., 15 minutes per day). This minimizes stress-induced sleep disturbances.
-
Baseline Recording: Record baseline sleep-wake activity for at least 24 hours to establish normal sleep architecture for each animal.
-
This compound Preparation: Reconstitute lyophilized CST-14 in sterile saline to the desired concentrations (e.g., 100 ng/µl and 1 µg/µl).
-
ICV Injection: At the beginning of the light phase (the primary sleep period for rats), briefly remove the dummy cannula and connect the injection cannula (which extends slightly beyond the guide cannula) to the injection pump. Infuse a small volume (e.g., 1 µl) of either vehicle or CST-14 solution over a period of one minute.
-
Post-Injection Recording: Immediately after the injection, reconnect the recording cable and record EEG/EMG activity continuously for at least 6 hours, and preferably for 23.5 hours to observe any rebound effects.
-
Data Analysis: Score the recorded data in epochs (e.g., 15-30 seconds) for waking, NREM sleep, and REM sleep. Analyze the duration and percentage of time spent in each state, as well as perform spectral analysis of the EEG to quantify power in different frequency bands (especially the delta band for SWS).
Protocol 3: Sleep Deprivation
This protocol describes a common method for inducing sleep deprivation in rats to study the homeostatic response of the cortistatin system.
Materials:
-
Surgically implanted rats
-
Sleep deprivation apparatus (e.g., slowly rotating drum or gentle handling)
Procedure:
-
Gentle Handling Method: This method minimizes stress. The experimenter continuously observes the animal and provides gentle stimulation (e.g., tapping the cage, introducing novel objects) whenever the animal shows signs of falling asleep. This is performed for a set duration, such as 24 hours.
-
Automated Methods: Alternatively, automated systems like a slowly rotating drum can be used to keep the animals awake.
-
Post-Deprivation Analysis: Following the sleep deprivation period, animals can be allowed a recovery sleep period for EEG/EMG recording and subsequent analysis of rebound sleep. Brain tissue can also be collected to measure preprocortistatin mRNA levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for CST-14-induced SWS and a typical experimental workflow.
References
Application Notes and Protocols for Studying the Neuroprotective Effects of Cortistatin-14 in Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin (B550006) (SST).[1] It binds to all five known somatostatin receptors (sst1-5) and has demonstrated potent neuroprotective and anticonvulsant properties in various preclinical seizure models.[1][2][3] These characteristics make CST-14 a compelling candidate for therapeutic development in epilepsy and other neurological disorders characterized by neuronal hyperexcitability and cell death.
These application notes provide detailed protocols for utilizing CST-14 in two common rodent models of temporal lobe epilepsy: the pilocarpine-induced and kainic acid-induced seizure models. This document outlines experimental procedures, data collection and analysis methods, and the underlying signaling pathways involved in CST-14-mediated neuroprotection.
Data Presentation: Efficacy of this compound in Seizure Models
The following tables summarize the quantitative data on the anticonvulsant effects of this compound in rodent seizure models.
Table 1: Effect of Intrahippocampal this compound on Pilocarpine-Induced Seizures in Mice
| Treatment Group | Dose (µM) | Total Seizure Duration (min, Mean ± SEM) | Statistical Significance (vs. Control) |
| Control (Pilocarpine only) | - | 86.7 ± 22.1 | - |
| This compound | 0.1 | 49.1 ± 18.5 | Not Significant |
| This compound | 1 | 0.008 ± 0.008 | P < 0.05 |
Data extracted from Aourz et al., 2014.[1]
Table 2: Effect of Intracerebroventricular this compound on Kainic Acid-Induced Seizures in Rats
| Treatment Group | Dose (nmol) | Seizure Activity Attenuation | Neuronal Loss Inhibition |
| Control (Kainic Acid only) | - | - | - |
| This compound | 1 | Yes | Yes |
| This compound | 10 | Yes | Yes |
Qualitative data summarized from Braun et al., 1998.[2][3] Specific quantitative data on seizure latency, duration, and neuronal cell counts are encouraged for more detailed analysis.
Signaling Pathways
This compound exerts its neuroprotective effects primarily through the activation of somatostatin receptors 2 (sst2) and 3 (sst3).[1][4] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate downstream signaling cascades that modulate neuronal excitability and promote cell survival.
Caption: this compound signaling pathway in neuroprotection.
The binding of this compound to sst2 and sst3 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in Protein Kinase A (PKA) activity. This cascade modulates ion channel function, leading to neuronal hyperpolarization and reduced excitability. Additionally, sst2 receptor activation can inhibit the pro-survival Akt signaling pathway, a mechanism that may seem counterintuitive but is observed in some contexts of neuronal response to ischemia. A key neuroprotective mechanism is the inhibition of excitatory neurotransmitter release.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for studying the neuroprotective effects of this compound in seizure models.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Allow the lyophilized CST-14 vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile saline or aCSF to a stock concentration (e.g., 1 mM).
-
Gently vortex to ensure complete dissolution.
-
Prepare working solutions by diluting the stock solution with the appropriate vehicle to the final desired concentration (e.g., 0.1 µM, 1 µM).
-
Store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh on the day of the experiment.
Animal Models of Seizures
2.1. Pilocarpine-Induced Seizure Model (Rat)
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Pilocarpine (B147212) hydrochloride (30 mg/kg)
-
Scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg)
-
Lithium chloride (127 mg/kg or 3 mEq/kg)
-
Sterile saline
-
Diazepam (10 mg/kg, for terminating status epilepticus)
Procedure:
-
Administer lithium chloride (127 mg/kg, i.p.) 18-24 hours prior to pilocarpine injection to potentiate the convulsant effect.
-
On the day of the experiment, administer scopolamine methyl nitrate (1 mg/kg, s.c.) 30 minutes before pilocarpine to reduce peripheral cholinergic effects.
-
Administer pilocarpine hydrochloride (30 mg/kg, i.p.).
-
Observe the animal for seizure activity, which typically progresses through stages described by the Racine scale.
-
Status epilepticus (SE) is characterized by continuous seizure activity for at least 30 minutes.
-
To reduce mortality, SE can be terminated after a set period (e.g., 90 minutes) with an injection of diazepam (10 mg/kg, i.p.).
2.2. Kainic Acid-Induced Seizure Model (Mouse)
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Kainic acid monohydrate (10-30 mg/kg)
-
Sterile saline
Procedure:
-
Dissolve kainic acid in sterile saline. The dose may need to be optimized based on the mouse strain and desired seizure severity.
-
Administer kainic acid (10-30 mg/kg, i.p.).
-
Monitor the animals for behavioral seizures using a modified Racine scale.
-
Seizures typically begin within 30-60 minutes and can progress to status epilepticus.
Surgical Procedures
3.1. Intracerebroventricular (ICV) Cannula Implantation (Rat)
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical drill
-
Suturing material
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma), drill a hole in the skull.
-
Lower the guide cannula to the desired depth (e.g., DV: -3.5 to -4.0 mm from the skull surface).
-
Secure the cannula with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp and provide post-operative care, including analgesics. Allow for a recovery period of at least one week.
3.2. Intrahippocampal Cannula and EEG Electrode Implantation (Mouse)
Materials:
-
Stereotaxic apparatus
-
Anesthesia
-
Guide cannula, dummy cannula, and injection cannula
-
EEG electrodes (e.g., stainless steel screws or wires)
-
Dental cement
-
Surgical drill
-
Suturing material
Procedure:
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Expose the skull and identify bregma.
-
For intrahippocampal injection, drill a hole at the appropriate coordinates (e.g., AP: -2.0 mm, ML: ±1.5 mm from bregma).
-
Implant the guide cannula to the desired depth (e.g., DV: -1.5 to -2.0 mm from the skull surface).
-
For EEG recording, drill small holes for the recording and reference electrodes (e.g., over the frontal and parietal cortices).
-
Implant the electrodes and secure the entire assembly with dental cement.
-
Insert a dummy cannula.
-
Suture the incision and provide post-operative care.
Administration of this compound and Seizure Induction
Procedure:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the injection cannula connected to a microsyringe pump.
-
Infuse this compound solution at a slow rate (e.g., 0.5-1.0 µL/min) into the target brain region.
-
Leave the injection cannula in place for a minute after infusion to prevent backflow.
-
Administer the convulsant (pilocarpine or kainic acid) at the appropriate time point relative to CST-14 administration (e.g., 10-15 minutes after).
EEG Recording and Analysis
Procedure:
-
Connect the implanted EEG electrodes to a recording system.
-
Record the EEG signal continuously before, during, and after seizure induction.
-
Analyze the EEG recordings for epileptiform activity, including spike-wave discharges, seizure onset, duration, and frequency.
-
Software can be used to quantify EEG power in different frequency bands.
Assessment of Neuroprotection
Procedure:
-
At a predetermined time point after seizure induction (e.g., 24 hours, 72 hours, or several weeks), euthanize the animals.
-
Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and process them for histological analysis.
-
Stain brain sections with markers for neuronal viability (e.g., Nissl stain) or neuronal degeneration (e.g., Fluoro-Jade).
-
Quantify neuronal survival in specific brain regions (e.g., hippocampus) using stereological methods.
Conclusion
This compound presents a promising avenue for the development of novel neuroprotective and antiepileptic therapies. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of CST-14 in established rodent models of seizures. Consistent and standardized experimental procedures are crucial for obtaining reliable and reproducible data. Further research to obtain more detailed quantitative data and to fully elucidate the downstream signaling pathways of this compound will be invaluable in advancing its clinical translation.
References
- 1. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complement Factors and their G Protein Coupled Receptors in Neuroprotection and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor sst2 reduces Akt activity and aggravates hypoxic/ischemic death in cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cortistatin-14 in Inflammatory Bowel Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current research is focused on identifying novel therapeutic agents that can effectively control the inflammatory response and promote mucosal healing. Cortistatin-14 (CST-14), a cyclic neuropeptide, has emerged as a promising candidate due to its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of CST-14 in IBD models.
This compound has been shown to significantly ameliorate the clinical and histopathological severity of experimental colitis.[1][2] Its therapeutic effects are associated with the downregulation of pro-inflammatory cytokines and the induction of regulatory T cells, suggesting a multi-faceted mechanism of action in restoring mucosal immune tolerance.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of this compound in a murine model of TNBS-induced colitis.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters of TNBS-Induced Colitis
| Parameter | Control (Ethanol) | TNBS-Induced Colitis | TNBS + this compound (2 nmol/mouse) |
| Survival Rate (%) | 100 | 40 | 80 |
| Body Weight Change (%) | +2.5 ± 0.5 | -18.5 ± 2.1 | -4.0 ± 1.2 |
| Macroscopic Score | 0.2 ± 0.1 | 3.8 ± 0.4 | 1.1 ± 0.3 |
Data adapted from Gonzalez-Rey et al., PNAS, 2006.
Table 2: Effect of this compound on Histological Score and Myeloperoxidase (MPO) Activity in TNBS-Induced Colitis
| Parameter | Control (Ethanol) | TNBS-Induced Colitis | TNBS + this compound (2 nmol/mouse) |
| Histological Score | 0.3 ± 0.1 | 4.1 ± 0.5 | 1.3 ± 0.4 |
| MPO Activity (U/mg) | 1.2 ± 0.3 | 8.9 ± 1.1 | 2.5 ± 0.6 |
Data adapted from Gonzalez-Rey et al., PNAS, 2006.
Table 3: Effect of this compound on Colonic and Serum Cytokine Levels in TNBS-Induced Colitis
| Cytokine (pg/mL) | TNBS-Induced Colitis (Colon) | TNBS + CST-14 (Colon) | TNBS-Induced Colitis (Serum) | TNBS + CST-14 (Serum) |
| TNF-α | 1850 ± 210 | 450 ± 60 | 480 ± 55 | 110 ± 20 |
| IL-6 | 1200 ± 150 | 310 ± 45 | 350 ± 40 | 80 ± 15 |
| IL-1β | 950 ± 110 | 220 ± 30 | 210 ± 25 | 50 ± 10 |
| IFN-γ | 2400 ± 280 | 600 ± 75 | - | - |
| IL-12 | 1500 ± 180 | 350 ± 50 | 410 ± 50 | 95 ± 18 |
| IL-10 | 350 ± 40 | 1100 ± 130 | - | - |
Data adapted from Gonzalez-Rey et al., PNAS, 2006.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Immune Cells
This compound exerts its anti-inflammatory effects by binding to somatostatin (B550006) receptors (SSTRs), particularly SSTR2, and the ghrelin receptor (GHS-R1a) on immune cells such as macrophages and T-lymphocytes. This interaction triggers downstream signaling cascades that inhibit the production of pro-inflammatory cytokines and promote the secretion of anti-inflammatory mediators like IL-10.
Caption: this compound signaling cascade in immune cells.
Experimental Workflow for Evaluating this compound in a Murine Model of IBD
This workflow outlines the key steps in inducing colitis in mice and assessing the therapeutic efficacy of this compound.
Caption: Experimental workflow for IBD research.
Experimental Protocols
Induction of TNBS Colitis in Mice
This protocol describes the induction of colitis using 2,4,6-trinitrobenzenesulfonic acid (TNBS), which elicits a Th1-mediated immune response resembling Crohn's disease.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (B145695) (100%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
3F-4F catheter
Procedure:
-
Anesthetize mice with isoflurane.
-
Prepare the TNBS solution by mixing the 5% TNBS stock with 100% ethanol to a final concentration of 50% ethanol. The final dose of TNBS should be 1.5 mg per mouse.
-
Gently insert a 3F-4F catheter 4 cm into the colon.
-
Slowly administer 100 µL of the TNBS/ethanol solution.
-
Keep the mouse in a head-down position for 60 seconds to ensure distribution of the solution within the colon.
-
Return the mouse to its cage and monitor for signs of colitis. Control mice receive 100 µL of 50% ethanol in PBS.
Administration of this compound
Materials:
-
This compound (synthetic peptide)
-
Sterile, pyrogen-free saline
Procedure:
-
Reconstitute this compound in sterile saline to the desired concentration.
-
For therapeutic intervention, administer a single intraperitoneal (i.p.) injection of this compound (e.g., 2 nmol per mouse in 100 µL saline) at the onset of clinical signs of colitis (typically 24-48 hours post-TNBS administration).
-
For prophylactic treatment, administer this compound 30 minutes prior to TNBS instillation.
-
The vehicle control group should receive an i.p. injection of saline.
Assessment of Colitis Severity
Clinical Scoring (Disease Activity Index - DAI):
-
Monitor mice daily for weight loss, stool consistency, and rectal bleeding.
-
Assign scores based on the following criteria:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)
-
-
The DAI is the sum of these scores divided by 3.
Macroscopic and Histological Scoring:
-
At the experimental endpoint, euthanize mice and dissect the entire colon.
-
Measure the colon length and weight.
-
Score macroscopic inflammation based on the Wallace criteria: 0 (no damage) to 5 (severe ulceration and inflammation).
-
Fix a segment of the distal colon in 10% buffered formalin for histological analysis.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score histological damage based on the severity of inflammation, extent of injury, and crypt damage.
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon is a marker of neutrophil infiltration and inflammation.
Materials:
-
Colon tissue sample
-
Hexadecyltrimethylammonium bromide (HTAB) buffer (0.5% in 50 mM potassium phosphate (B84403) buffer, pH 6.0)
-
O-dianisidine dihydrochloride (B599025)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Homogenize a pre-weighed colon segment in HTAB buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and H₂O₂.
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
Calculate MPO activity and express as units per milligram of tissue.
Cytokine Analysis by ELISA
Materials:
-
Colon tissue homogenates or serum samples
-
Commercially available ELISA kits for TNF-α, IL-6, IL-1β, IFN-γ, IL-12, and IL-10
Procedure:
-
Prepare colon tissue homogenates by homogenizing a pre-weighed colon segment in lysis buffer containing protease inhibitors.
-
Centrifuge and collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions for both tissue homogenates and serum samples.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
Isolation of Lamina Propria Mononuclear Cells (LPMCs)
Materials:
-
Freshly excised colon
-
Hanks' Balanced Salt Solution (HBSS)
-
EDTA
-
DTT
-
RPMI 1640 medium
-
Collagenase D
-
DNase I
-
Percoll
Procedure:
-
Remove the colon and flush with cold HBSS to remove fecal content.
-
Open the colon longitudinally and cut it into small pieces.
-
Incubate the tissue pieces in HBSS with EDTA and DTT to remove epithelial cells.
-
Wash the tissue and then digest with RPMI 1640 containing collagenase D and DNase I at 37°C with shaking.
-
Filter the cell suspension through a 70-µm cell strainer.
-
Isolate the LPMCs by density gradient centrifugation using Percoll.
-
Collect the cells at the interface, wash, and resuspend for further analysis (e.g., flow cytometry, cell culture).
Clinical Status of this compound in IBD
Currently, there is no publicly available information from clinical trial registries indicating that this compound has entered human clinical trials for the treatment of Inflammatory Bowel Disease. The research remains in the preclinical phase, with ongoing studies in animal models to further elucidate its mechanisms of action and therapeutic potential.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of IBD by attenuating inflammation and promoting immune tolerance. The protocols and data presented here provide a comprehensive resource for researchers aiming to investigate the role of this compound in IBD and to explore its development as a novel therapeutic agent. Further research is warranted to translate these promising preclinical findings into clinical applications for patients with IBD.
References
Application Notes and Protocols for Cortistatin-14 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant biological activity, showing structural and functional similarities to somatostatin-14.[1][2] It is a 14-amino acid peptide with the sequence H-Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH, containing a critical disulfide bridge between the cysteine residues at positions 2 and 13.[3] This cyclic structure is crucial for its conformation and biological function.[4][5] These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of CST-14, primarily utilizing Fmoc-based solid-phase peptide synthesis (SPPS).
I. Synthesis Strategy for this compound
The synthesis of CST-14 is best achieved using Fmoc-based solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of the peptide chain on a solid support.[6][7] An orthogonal protection strategy is essential to selectively form the disulfide bridge after the linear peptide has been assembled.[8][9]
Protecting Group Strategy
A careful selection of protecting groups for the reactive side chains of the amino acids is crucial for a successful synthesis.[10] The following table summarizes the recommended protecting groups for the amino acids in the CST-14 sequence.
| Amino Acid | Position | Side Chain Protecting Group | Rationale |
| Pro | 1 | None | - |
| Cys | 2 | Trityl (Trt) | Stable during synthesis, removed during cleavage. |
| Lys | 3, 8, 14 | tert-Butoxycarbonyl (Boc) | Stable to the basic conditions of Fmoc deprotection, removed by acid cleavage.[10] |
| Asn | 4 | Trityl (Trt) | Prevents side reactions like dehydration during activation. |
| Phe | 5, 6, 10 | None | - |
| Trp | 7 | tert-Butoxycarbonyl (Boc) | Prevents modification of the indole (B1671886) ring during acidic cleavage. |
| Thr | 9 | tert-Butyl (tBu) | Stable to Fmoc deprotection conditions, removed by acid.[10] |
| Ser | 11, 12 | tert-Butyl (tBu) | Stable to Fmoc deprotection conditions, removed by acid.[10] |
| Cys | 13 | Trityl (Trt) | Stable during synthesis, removed during cleavage. |
Synthesis Workflow Overview
The overall workflow for the synthesis and purification of CST-14 can be visualized as follows:
II. Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
This protocol describes the manual synthesis of the linear precursor of CST-14 on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-protected amino acids (as per Table 1)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Kaiser Test reagents
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), recouple for another hour.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the CST-14 sequence, starting from the C-terminal Lysine and proceeding to the N-terminal Proline.
Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Cold diethyl ether
Cleavage Cocktail (Reagent K): [11]
| Reagent | Percentage (v/v) |
| Trifluoroacetic acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Protocol:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
Concentrate the combined filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Disulfide Bond Formation (Oxidation)
This protocol describes the formation of the intramolecular disulfide bridge in solution.
Materials:
-
Ammonium (B1175870) bicarbonate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Dissolve the crude linear peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization.
-
Add DMSO to a final concentration of 10-20% (v/v) to act as a mild oxidant.
-
Stir the solution gently at room temperature and expose it to air.
-
Monitor the progress of the cyclization by taking aliquots and analyzing them by RP-HPLC and mass spectrometry. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA to pH 3-4 to stop the reaction.
-
Lyophilize the solution to obtain the crude cyclic peptide.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Materials:
-
Preparative RP-HPLC system
-
C18 column (e.g., 10 µm particle size, 300 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector (220 nm and 280 nm)
Purification Protocol:
| Parameter | Value |
| Column | Preparative C18, 10 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 10-20 mL/min (depending on column diameter) |
| Gradient | 10-50% B over 40 minutes |
| Detection | 220 nm |
Procedure:
-
Dissolve the crude cyclic peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient elution as described in the table above.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (typically >95%).
-
Lyophilize the pooled fractions to obtain the pure this compound peptide.
Analytical Characterization
2.5.1. Analytical RP-HPLC
To confirm the purity of the final product, analytical RP-HPLC should be performed under similar conditions to the preparative method but on an analytical C18 column with a lower flow rate.
2.5.2. Mass Spectrometry
The identity of the synthesized this compound should be confirmed by mass spectrometry.
Protocol:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[12][13]
-
Compare the observed molecular weight with the theoretical molecular weight of this compound.
Theoretical Molecular Weight of this compound:
| Parameter | Value |
| Molecular Formula | C81H113N19O19S2 |
| Average Molecular Weight | 1721.01 Da |
| Monoisotopic Molecular Weight | 1719.80 Da |
III. Visualization of Key Processes
Synthesis Cycle on Solid Support
Disulfide Bridge Formation Logic
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful synthesis, purification, and characterization of this compound. By following these detailed procedures, researchers can obtain high-purity cyclic CST-14 suitable for a wide range of biological and pharmacological studies. Careful attention to the protecting group strategy, cleavage conditions, and purification parameters is essential for achieving high yields and purity.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinapeptides Cortistatin 14 [chinapeptides.net]
- 4. cem.de [cem.de]
- 5. Automated Synthesis of Cyclic Disulfide-Bridged Peptides [cem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-Phase Peptide Cyclization with Two Disulfide Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortistatin-14 administration for studying anti-inflammatory responses in vivo
Application Notes: Cortistatin-14 (B8083240) for In Vivo Anti-Inflammatory Studies
Introduction
This compound (CST-14) is a cyclic neuropeptide with significant structural homology to somatostatin-14.[1] Initially identified for its role in depressing cortical activity, CST-14 has emerged as a potent endogenous anti-inflammatory factor.[2][3] It is expressed by various immune cells, including lymphocytes, monocytes, and macrophages, suggesting a crucial role in immune regulation.[1] CST-14 exerts its effects by binding to all five somatostatin (B550006) receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][4][5] This multi-receptor engagement likely contributes to its broader and more potent anti-inflammatory actions compared to somatostatin, which only targets sst receptors.[6][7]
The primary mechanism of CST-14's anti-inflammatory effect involves the significant downregulation of pro-inflammatory mediators. It effectively inhibits the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12, as well as various chemokines.[2][6][7] Concurrently, it promotes the production of the anti-inflammatory cytokine IL-10.[6][7] These properties make CST-14 a compelling candidate for therapeutic development in a range of inflammatory and autoimmune conditions, including sepsis, inflammatory bowel disease, and rheumatoid arthritis.[1][8][9]
Key Signaling Pathways
This compound modulates inflammatory responses primarily by targeting macrophages and other immune cells. Upon binding to its receptors, it initiates signaling cascades that suppress key inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[10] Inhibition of NF-κB activation prevents the transcription of numerous genes encoding pro-inflammatory cytokines and chemokines, effectively dampening the inflammatory response.
Caption: this compound Anti-Inflammatory Signaling Pathway.
Experimental Protocols
This section provides detailed protocols for inducing in vivo inflammation and assessing the anti-inflammatory effects of this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to study acute systemic inflammation mimicking bacterial sepsis.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
8-12 week old BALB/c or C57BL/6 mice
-
Syringes and needles (27-30 gauge)
-
ELISA kits for murine TNF-α, IL-6, IL-1β, and IL-10
Procedure:
-
Preparation of Reagents:
-
Reconstitute this compound in sterile PBS to a stock concentration of 1 mM. Further dilute to the desired working concentration for injection. A typical dose is 2 nmol per mouse.[6][7]
-
Dissolve LPS in sterile saline to a concentration that will induce a robust inflammatory response (e.g., 10-15 mg/kg body weight).
-
-
Animal Dosing:
-
Therapeutic Model: Administer a single intraperitoneal (i.p.) injection of LPS. After a set time (e.g., 30 minutes to 2 hours), administer CST-14 (2 nmol/mouse, i.p.).[6] A control group should receive a vehicle (PBS) injection instead of CST-14.
-
Prophylactic Model: Administer CST-14 (i.p.) 30 minutes before the i.p. injection of LPS.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), euthanize mice.
-
Collect blood via cardiac puncture for serum preparation. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect peritoneal exudate by washing the peritoneal cavity with 3-5 mL of cold PBS.
-
Harvest organs (liver, lung, intestine) and either snap-freeze in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for histology.[6]
-
-
Analysis:
-
Measure cytokine concentrations (TNF-α, IL-6, IL-1β, IL-10) in serum and peritoneal fluid using ELISA kits according to the manufacturer's instructions.[6][7]
-
Perform histopathological analysis on formalin-fixed, paraffin-embedded tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.[6]
-
Caption: Experimental Workflow for LPS-Induced Endotoxemia Model.
Protocol 2: Carrageenan-Induced Paw Edema in Mice or Rats
This model is a standard for evaluating acute, localized inflammation.
Materials:
-
This compound
-
Sterile PBS
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
8-12 week old Wistar rats or Swiss albino mice
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
CST-14 Administration: Administer CST-14 via i.p. or intraplantar (i.pl.) injection. A control group should receive a vehicle.[11]
-
Induction of Edema: 30-60 minutes after CST-14 administration, inject 0.1 mL (for mice) or 0.2 mL (for rats) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.
-
Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
The percentage inhibition of edema by CST-14 treatment is calculated using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
Protocol 3: Assessment of Anti-Inflammatory Response
A. Cytokine Measurement by ELISA:
-
Coat a 96-well plate with capture antibody overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1-2 hours.
-
Add diluted samples (serum, tissue homogenates) and standards to the wells and incubate for 2 hours.
-
Wash, then add detection antibody and incubate for 1-2 hours.
-
Wash, then add Avidin-HRP conjugate and incubate for 30 minutes.
-
Wash, then add substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Stop the reaction with stop solution (e.g., 2N H₂SO₄).
-
Read absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.
B. Histopathological Evaluation:
-
Fix harvested tissues in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Dehydrate, clear, and mount with a coverslip.
-
Examine under a microscope to assess morphological changes, such as inflammatory cell infiltration, edema, and tissue necrosis.[6]
Data Presentation
Quantitative data from in vivo studies demonstrate the potent and broad-spectrum anti-inflammatory effects of this compound.
Table 1: Summary of In Vivo Models for this compound Studies
| Model Name | Inflammatory Agent | Species | Key Readouts | Reference |
| LPS-Induced Endotoxemia | Lipopolysaccharide (LPS) | Mouse (BALB/c, C57BL/6) | Serum/Tissue Cytokines (TNF-α, IL-6, IL-1β), Survival Rate, Histopathology | [6][8] |
| Cecal Ligation & Puncture (CLP) | Polymicrobial Infection | Mouse (C57BL/6) | Survival Rate, Histopathology, Serum Cytokines | [6] |
| Carrageenan Paw Edema | λ-Carrageenan | Mouse, Rat | Paw Volume (Edema), Mechanical Hyperalgesia | [11] |
| TNBS-Induced Colitis | Trinitrobenzene Sulfonic Acid | Mouse | Disease Activity Index, Colon Histopathology, Mucosal Cytokines | [7] |
| Collagen-Induced Arthritis (CIA) | Type II Collagen | Mouse (DBA/1J) | Clinical Arthritis Score, Joint Histopathology, Autoantibody Titers | [9] |
| OVA-Induced Asthma | Ovalbumin (OVA) | Mouse | Airway Inflammation, Bronchoalveolar Lavage (BAL) Fluid Cell Counts | [10] |
Table 2: Quantitative Effects of this compound on Inflammatory Mediator Production
| Model | Mediator | Organ/Fluid | Dose (per mouse) | Inhibition/Modulation | Reference |
| LPS-Activated Macrophages (in vitro) | TNF-α | Supernatant | 10⁻⁸ M | ~70% Inhibition | [6] |
| LPS-Activated Macrophages (in vitro) | IL-6 | Supernatant | 10⁻⁸ M | ~65% Inhibition | [6] |
| LPS-Activated Macrophages (in vitro) | IL-12 | Supernatant | 10⁻⁸ M | ~80% Inhibition | [6] |
| LPS-Induced Endotoxemia | TNF-α | Serum | 2 nmol | Significant Decrease | [6] |
| LPS-Induced Endotoxemia | IL-6 | Serum | 2 nmol | Significant Decrease | [6] |
| LPS-Induced Endotoxemia | IL-1β | Serum | 2 nmol | Significant Decrease | [6] |
| LPS-Induced Endotoxemia | IL-10 | Serum | 2 nmol | Significant Increase | [6] |
| TNBS-Induced Colitis | TNF-α, IFN-γ, IL-6 | Colonic Mucosa | 2 nmol | Significant Decrease | [7] |
| TNBS-Induced Colitis | IL-10 | Colonic Mucosa | 2 nmol | Significant Increase | [7] |
Visualized Rationale for Enhanced Potency
The superior anti-inflammatory potency of this compound compared to somatostatin can be attributed to its ability to engage multiple receptor systems, thereby activating a broader range of downstream signaling pathways.
Caption: Multi-Receptor Engagement by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cortistatin as a therapeutic target in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 6. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cortistatin protects against inflammatory airway diseases through curbing CCL2 and antagonizing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the anti-inflammatory and anti-nociceptive effects of this compound and somatostatin-14 in distinct in vitro and in vivo model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Cortistatin-14 Levels in Cerebrospinal Fluid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural and functional similarities to somatostatin (B550006).[1][2] Primarily expressed in the cerebral cortex and hippocampus, CST-14 is involved in a wide array of physiological processes within the central nervous system (CNS).[1] It has been shown to induce slow-wave sleep, modulate locomotor activity, and play roles in learning and memory.[1][2] Furthermore, emerging evidence highlights its function as an endogenous anticonvulsant and a key mediator of immunity and inflammation.[1][3]
CST-14 exerts its effects by binding to all five somatostatin receptor subtypes (SSTRs), the ghrelin receptor (growth hormone secretagogue receptor, GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[4] Its involvement in neuroinflammatory and neurodegenerative processes makes its quantification in cerebrospinal fluid (CSF) a valuable tool for researchers in neuroscience and drug development.[3] This document provides detailed protocols for the collection and handling of CSF and a method for the quantification of CST-14 using a competitive enzyme-linked immunosorbent assay (ELISA).
Assay Principle: Competitive ELISA
The quantification of a small peptide like this compound is effectively achieved through a competitive ELISA. This assay format is based on the competition between the CST-14 in the sample and a known amount of labeled (e.g., biotinylated or enzyme-conjugated) CST-14 for binding to a limited number of capture antibody sites coated on a microplate.
The process begins by adding the CSF sample or standard to wells pre-coated with an anti-CST-14 antibody. Subsequently, a fixed amount of enzyme-labeled CST-14 is added. During incubation, the sample's endogenous CST-14 and the labeled CST-14 compete for binding to the capture antibody. After a washing step to remove unbound components, a substrate is added, which reacts with the enzyme on the labeled CST-14 to produce a colored product. The intensity of the color is inversely proportional to the concentration of CST-14 in the sample; a higher concentration of CST-14 in the sample results in less labeled CST-14 binding and, consequently, a weaker color signal. A standard curve is generated using known concentrations of CST-14 to determine the concentration in the unknown samples.
Experimental Protocols
Cerebrospinal Fluid (CSF) Sample Collection and Handling
Proper collection and handling of CSF are critical to ensure the integrity and stability of neuropeptides like CST-14. Adsorption to plastics and degradation by proteases can significantly affect measurement accuracy.
Materials:
-
Lumbar puncture kit with a small-gauge atraumatic needle
-
Sterile, low protein binding polypropylene (B1209903) collection tubes (e.g., Sarstedt)
-
Centrifuge with temperature control
-
Low protein binding polypropylene cryovials for aliquoting and storage
-
Dry ice and -80°C freezer
Protocol:
-
Collection: Perform lumbar puncture using an atraumatic needle. Discard the first 1-2 mL of CSF to avoid potential contamination from the puncture site.
-
Tube Selection: Collect the CSF directly into sterile, low protein binding polypropylene tubes. Fill tubes to at least 75-90% of their capacity to minimize the surface area-to-volume ratio, which can reduce protein adsorption.
-
Immediate Processing: Process samples as soon as possible after collection. If immediate processing is not possible, samples can be stored at room temperature for up to 6 hours or at 4°C for up to 48 hours.
-
Centrifugation (if necessary): If the CSF sample is visibly contaminated with blood (traumatic tap), centrifuge immediately at 2000 x g for 10 minutes at room temperature to pellet red blood cells. Carefully transfer the clear supernatant to a new low protein binding polypropylene tube. For clear, non-contaminated CSF, centrifugation is generally not required.
-
Aliquoting: Aliquot the CSF into smaller volumes (e.g., 0.5 mL) in low protein binding polypropylene cryovials. This prevents multiple freeze-thaw cycles for samples that may be used in multiple assays.
-
Storage: For long-term storage, immediately freeze the aliquots on dry ice and transfer them to a -80°C freezer. Avoid repeated freeze-thaw cycles.
This compound Competitive ELISA Protocol
This protocol is a general guideline. Specific reagents, concentrations, and incubation times should be optimized based on the specific ELISA kit and antibodies used.
Materials:
-
Anti-CST-14 antibody-coated 96-well microplate
-
This compound standard
-
Biotinylated this compound (or other enzyme-labeled CST-14)
-
Streptavidin-HRP (if using biotinylated CST-14)
-
Assay buffer/diluent
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
CSF samples (thawed on ice)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Reagent Preparation: Allow all reagents and samples to reach room temperature before use. Reconstitute the CST-14 standard and labeled CST-14 according to the manufacturer's instructions to prepare stock solutions.
-
Standard Curve Preparation: Perform serial dilutions of the CST-14 standard stock solution in assay buffer to create a standard curve. A typical range might be from 0 ng/mL to 30 ng/mL.
-
Sample Preparation: Centrifuge CSF samples at 10,000 x g for 5 minutes at 4°C to remove any precipitates before assaying. If necessary, dilute samples in assay buffer to fall within the range of the standard curve.
-
Assay Procedure: a. Add 50 µL of standard or prepared CSF sample to the appropriate wells of the anti-CST-14 antibody-coated plate. b. Add 50 µL of the diluted biotinylated CST-14 to each well. c. Cover the plate and incubate for 2 hours at room temperature with gentle shaking. d. Aspirate the liquid from each well and wash the plate four times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer. e. Add 100 µL of Streptavidin-HRP solution to each well. f. Cover the plate and incubate for 1 hour at room temperature. g. Repeat the wash step (4d). h. Add 100 µL of TMB Substrate solution to each well. i. Incubate the plate in the dark at room temperature for 15-30 minutes, monitoring for color development. j. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis: a. Subtract the average absorbance of the blank (zero standard) wells from all other readings. b. Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the CST-14 standards. A four-parameter logistic (4-PL) curve fit is typically recommended. c. Determine the concentration of CST-14 in the samples by interpolating their absorbance values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.
Data Presentation
While specific quantitative data for this compound concentrations in human CSF are not widely published, preclinical studies and related research suggest its levels may be altered in various neurological and inflammatory conditions. The table below summarizes these expected trends. Researchers should establish their own reference ranges based on the specific assay and population being studied.
| Condition | Expected Trend in this compound Levels in the CNS | Rationale / Associated Findings |
| Healthy Controls | Baseline / Normal | Constitutively expressed in cortical and hippocampal neurons.[1][2] |
| Neuroinflammation | Potentially Altered | CST-14 has immunomodulatory and anti-inflammatory properties.[1][3] |
| Sepsis-Associated Encephalopathy | Potentially Decreased | Exogenous CST-14 administration is neuroprotective and reduces inflammatory cytokines in animal models of sepsis.[3] |
| Depression / Stress | Decreased | CST-14 mRNA levels are significantly decreased in the hippocampus and cortex of mice exposed to stress.[4] |
| Alzheimer's Disease | Implicated / Altered | As a neuropeptide involved in learning and memory, its role in neurodegenerative diseases is an active area of research.[1] |
Visualizations
Caption: Workflow for CSF sample handling and CST-14 quantification.
Caption: Major signaling pathways activated by this compound.
References
- 1. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF 14-3-3β is associated with progressive cognitive decline in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cortistatin-14 in Patch-Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional homology to somatostatin-14. Primarily expressed in the cerebral cortex and hippocampus, CST-14 has garnered interest for its diverse neuromodulatory roles, including the depression of neuronal activity, induction of slow-wave sleep, and potential anticonvulsant properties.[1][2] These effects are primarily mediated through its interaction with somatostatin (B550006) receptors (SSTRs), which are G-protein coupled receptors (GPCRs). In the field of electrophysiology, the patch-clamp technique is an indispensable tool for elucidating the precise mechanisms by which CST-14 modulates neuronal excitability and ion channel function.
This document provides detailed application notes and protocols for studying the effects of this compound using patch-clamp electrophysiology. It is intended to guide researchers in designing and executing experiments to investigate the influence of CST-14 on neuronal ion channels, particularly G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Mechanism of Action: Signaling Pathway
This compound exerts its inhibitory effects on neuronal activity by activating somatostatin receptors, which are coupled to inhibitory G-proteins (Gi/o). Upon binding of CST-14, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The liberated Gβγ dimer directly binds to and activates GIRK channels, resulting in an outward potassium current.[3][4] This efflux of potassium ions hyperpolarizes the neuron's membrane potential, moving it further from the threshold for firing an action potential and thus reducing neuronal excitability.
Quantitative Data Summary
The following tables summarize quantitative data from patch-clamp studies investigating the effects of this compound on neuronal properties.
| Parameter | Value | Cell Type | Reference |
| Receptor Binding Affinity (IC50) | |||
| sst1 | 5 nM | Transfected cells | [Source not explicitly found in search] |
| sst2 | 0.09 nM | Transfected cells | [Source not explicitly found in search] |
| sst3 | 0.3 nM | Transfected cells | [Source not explicitly found in search] |
| sst4 | 0.2 nM | Transfected cells | [Source not explicitly found in search] |
| sst5 | 0.3 nM | Transfected cells | [Source not explicitly found in search] |
| Electrophysiological Effects | |||
| Reversal Potential of CST-14 induced current | -106 mV (in 2.5 mM extracellular K+) | Locus Coeruleus Neurons | [Source not explicitly found in search] |
| Shift in Reversal Potential with increased extracellular K+ (to 10.5 mM) | +38 mV | Locus Coeruleus Neurons | [Source not explicitly found in search] |
Experimental Protocols
Preparation of Brain Slices (Locus Coeruleus)
This protocol is adapted from methods for obtaining brain slices for patch-clamp recordings of locus coeruleus (LC) neurons.[5][6]
Solutions:
-
Krebs Solution (for irrigation):
-
117 mM NaCl
-
3.6 mM KCl
-
2.5 mM CaCl₂
-
1.2 mM MgCl₂
-
1.2 mM NaH₂PO₄
-
11 mM Glucose
-
25 mM NaHCO₃
-
Equilibrated with 95% O₂ – 5% CO₂.
-
Procedure:
-
Anesthetize the animal (e.g., rat) following institutionally approved protocols.
-
Perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the locus coeruleus in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ – 5% CO₂ and allow them to recover at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
This protocol outlines the general procedure for whole-cell patch-clamp recordings to investigate the effects of this compound.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (for recording):
-
126 mM NaCl
-
2.5 mM KCl
-
1.2 mM MgCl₂
-
2.4 mM CaCl₂
-
1.2 mM NaH₂PO₄
-
21 mM NaHCO₃
-
11 mM Glucose
-
Continuously bubbled with 95% O₂ – 5% CO₂.[7]
-
-
Intracellular Solution (Potassium Gluconate-based):
-
135 mM Potassium Gluconate
-
5 mM KCl
-
0.5 mM CaCl₂
-
2 mM MgCl₂
-
5 mM EGTA
-
5 mM ATP-Mg
-
5 mM HEPES
-
Adjust pH to 7.2 with KOH.[5]
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons in the locus coeruleus using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette and apply gentle positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting recordings.
Voltage-Clamp Protocol to Isolate GIRK Currents
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to -40 mV in 10 mV increments) to generate a current-voltage (I-V) relationship.
-
Record baseline currents.
-
Perfuse the slice with this compound (e.g., 1-10 µM) and repeat the voltage-step protocol.
-
The CST-14-induced current can be isolated by subtracting the baseline currents from the currents recorded in the presence of the peptide.
-
The reversal potential of the CST-14-induced current can be determined from the I-V plot, which should be close to the Nernst potential for potassium, confirming the involvement of a potassium conductance.
-
The inward rectification characteristic of GIRK channels can be observed as a larger inward current at potentials negative to the potassium reversal potential compared to the outward current at positive potentials.
Current-Clamp Protocol to Assess Neuronal Excitability
-
Record the resting membrane potential of the neuron.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the firing threshold and frequency.
-
Perfuse the slice with this compound (e.g., 1-10 µM).
-
Repeat the current injection protocol and observe changes in resting membrane potential, action potential threshold, and firing frequency.
-
A hyperpolarization of the resting membrane potential and a decrease in firing frequency upon CST-14 application would be indicative of an inhibitory effect mediated by the activation of a potassium conductance.
Concluding Remarks
The protocols and data presented in these application notes provide a framework for investigating the electrophysiological effects of this compound. By employing patch-clamp techniques, researchers can further unravel the specific ion channels and signaling pathways modulated by this neuropeptide, contributing to a deeper understanding of its physiological roles and therapeutic potential in various neurological disorders. Careful attention to solution composition, slice health, and recording stability are paramount for obtaining high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. The cortical neuropeptide, this compound, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray structure of the mammalian GIRK2 – βγ G protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synchronous Activity in Locus Coeruleus Results from Dendritic Interactions in Pericoerulear Regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Cortistatin-14 on Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (B8083240) (CST-14) is a neuropeptide predominantly found in the cortex and hippocampus, regions of the brain crucial for learning and memory.[1] Structurally similar to somatostatin (B550006), CST-14 has been shown to impair memory consolidation.[1][2] This document provides a comprehensive experimental framework to investigate the effects of this compound on memory processes. The protocols detailed herein cover behavioral analyses in rodent models and subsequent molecular assays to elucidate the underlying signaling pathways.
Experimental Design Overview
This study is designed to assess the impact of intrahippocampal administration of this compound on memory formation and to identify the molecular mechanisms involved. The experimental workflow will encompass behavioral testing to evaluate different aspects of memory, followed by molecular analysis of hippocampal tissue to examine changes in key signaling pathways associated with synaptic plasticity and memory.
A logical workflow for this investigation is as follows:
Behavioral Assessment Protocols
To assess the multifaceted effects of this compound on memory, a battery of behavioral tests is recommended.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test is a widely used behavioral task to assess spatial learning and memory in rodents.[3]
Protocol:
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Acquisition Phase (5 days):
-
Four trials per day with a 15-minute inter-trial interval.
-
For each trial, the mouse is placed in the water at one of four starting positions, facing the pool wall.
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform.
-
The mouse remains on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Novel Object Recognition (NOR) for Recognition Memory
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[4]
Protocol:
-
Apparatus: An open field arena (e.g., 40x40x40 cm).
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object.
-
-
Test Phase (Day 3):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Passive Avoidance Test for Aversive Memory
This test assesses fear-motivated memory, where the animal learns to avoid an environment in which an aversive stimulus was previously delivered.[5]
Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Training/Acquisition Phase:
-
Place the mouse in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment.
-
-
Test/Retention Phase (24 hours later):
-
Place the mouse back in the light compartment with the door open.
-
Record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). No foot shock is delivered during this phase.
-
Data Presentation: Behavioral Assays
Quantitative data from the behavioral experiments should be summarized in tables for clear comparison between the vehicle-treated control group and the this compound-treated group.
Table 1: Morris Water Maze Performance
| Group | Acquisition Phase (Escape Latency, s) - Day 5 | Probe Trial (Time in Target Quadrant, s) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| CST-14 | Mean ± SEM | Mean ± SEM |
Table 2: Novel Object Recognition Performance
| Group | Discrimination Index |
| Vehicle | Mean ± SEM |
| CST-14 | Mean ± SEM |
Table 3: Passive Avoidance Performance
| Group | Latency to Enter Dark Compartment (s) - Test Phase |
| Vehicle | Mean ± SEM |
| CST-14 | Mean ± SEM |
Molecular and Histological Analysis Protocols
Following behavioral testing, hippocampal tissue will be collected for molecular and histological analyses to investigate the signaling pathways affected by this compound.
Tissue Collection and Preparation
-
Immediately after the final behavioral test, euthanize the mice.
-
Rapidly dissect the hippocampi on ice.
-
For Western blotting and qPCR, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For immunohistochemistry, perfuse the animals with 4% paraformaldehyde (PFA), post-fix the brains in PFA, and then transfer to a sucrose (B13894) solution for cryoprotection before sectioning.
Western Blotting
This technique is used to quantify the expression levels of specific proteins.
Protocol:
-
Protein Extraction: Homogenize hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key signaling proteins (see Table 4).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantification: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
Table 4: Primary Antibodies for Western Blotting
| Target Protein | Host Species | Dilution | Supplier (Example Catalog No.) |
| p-CREB (Ser133) | Rabbit | 1:1000 | Cell Signaling Technology (#9198) |
| Total CREB | Rabbit | 1:1000 | Cell Signaling Technology (#9197) |
| p-ERK1/2 | Rabbit | 1:2000 | Cell Signaling Technology (#4370) |
| Total ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology (#4695) |
| BDNF | Rabbit | 1:1000 | Abcam (ab108319) |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich (A5441) |
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression levels of genes associated with synaptic plasticity.
Protocol:
-
RNA Extraction: Extract total RNA from hippocampal tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and gene-specific primers (see Table 5).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Table 5: Mouse qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Arc | CTGCTGAAGGAGAAGGAGGA | GAGGAGGGTCTTGGCTGAAG |
| c-Fos | GGGACAGCCTTTCCTACTACC | AGATAGCTGCTGCATAGAAGGA |
| Bdnf | TCATACTTCGGTTGCATGAAGGA | GTTTTGATACCGGGACTTCATTT |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Immunohistochemistry (IHC)
IHC allows for the visualization and localization of specific proteins within the hippocampal tissue.[6][7]
Protocol:
-
Sectioning: Cut 30-40 µm thick coronal sections of the brain using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Perform heat-induced epitope retrieval.
-
Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue with a solution containing normal serum and Triton X-100.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies (e.g., p-CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain with a nuclear marker (e.g., DAPI) and mount the sections on slides.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
Signaling Pathways
This compound is known to interact with somatostatin receptor 2 (sst2), the ghrelin receptor (GHSR), and GABA receptors.[2] Its memory-impairing effects are likely mediated through the modulation of downstream signaling cascades that are critical for synaptic plasticity and memory consolidation, such as the CREB and BDNF pathways.
This proposed pathway illustrates that this compound, by acting on sst2, ghrelin, and GABA receptors, may converge on the inhibition of key signaling molecules like PKA and ERK. This would lead to reduced phosphorylation of CREB, a crucial transcription factor for memory consolidation.[3][7] Decreased pCREB would, in turn, downregulate the expression of target genes essential for synaptic plasticity, such as BDNF and immediate early genes (IEGs) like Arc and c-Fos, ultimately impairing memory formation.[6][8]
Conclusion
The experimental design and protocols outlined in this document provide a robust framework for investigating the effects of this compound on memory. By combining behavioral, molecular, and histological approaches, researchers can gain a comprehensive understanding of how this neuropeptide modulates memory processes and the underlying signaling pathways. This knowledge is essential for evaluating the therapeutic potential of targeting the this compound system in memory-related disorders.
References
- 1. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PE Mouse Anti-CREB (pS133) / ATF-1 (pS63) [bdbiosciences.com]
- 3. Neurogenic and Neurotrophic Effects of BDNF Peptides in Mouse Hippocampal Primary Neuronal Cell Cultures | PLOS One [journals.plos.org]
- 4. Upregulation of CREB-Mediated Transcription Enhances Both Short- and Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of stressor controllability on transcriptional levels of c-fos, Arc and BDNF in mouse amygdala and medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 7. Differences in hippocampal CREB phosphorylation in trace fear conditioning of two inbred mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Cortistatin-14 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the handling and analysis of Cortistatin-14 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound (CST-14) is a neuropeptide with structural and functional similarities to somatostatin-14 (SST-14).[1][2] Like many therapeutic peptides, CST-14 is susceptible to both physical and chemical degradation in aqueous solutions, which can lead to a loss of biological activity and the formation of undesirable impurities.[3] Understanding and controlling its stability is therefore critical for obtaining reliable and reproducible experimental results.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of peptides like this compound in solution is primarily affected by:
-
pH: The pH of the solution can catalyze hydrolysis of peptide bonds and side chains.
-
Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by dissolved oxygen or trace metal ions.
-
Buffer components: The type and concentration of buffer salts can influence the rate of degradation.
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to precipitation and loss of active compound.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage (up to a week), it is recommended to store this compound solutions at 2-8°C. For long-term storage, aliquoting the solution into single-use volumes and storing at -20°C or -80°C is advised to minimize freeze-thaw cycles.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of this compound concentration over time in solution | Chemical Degradation (Hydrolysis, Oxidation): Suboptimal pH, elevated temperature, presence of oxidizing agents. | 1. Optimize the pH of your solution. For the structurally similar somatostatin-14, maximum stability is observed around pH 3.7. 2. Store solutions at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[4] 3. Use high-purity water and reagents to minimize metal ion contamination. Consider working under an inert gas (e.g., nitrogen or argon) to reduce oxidation. |
| Precipitation or cloudiness observed in the solution | Aggregation or Poor Solubility: The concentration of this compound may be too high for the chosen solvent, or the solution conditions (pH, ionic strength) may be promoting aggregation. | 1. Ensure the concentration does not exceed the solubility limit. 2. Adjust the pH of the solution; moving away from the isoelectric point of the peptide can increase solubility. 3. Consider the addition of stabilizing excipients such as non-ionic surfactants (e.g., polysorbates) or sugars (e.g., sucrose, trehalose) at low concentrations. |
| Inconsistent results in biological assays | Peptide Degradation or Adsorption: The active concentration of this compound may be decreasing due to instability, or the peptide may be adsorbing to container surfaces. | 1. Prepare fresh solutions for each experiment or use properly stored frozen aliquots. 2. Use low-protein-binding microplates and tubes. 3. Consider the inclusion of a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in the final assay buffer, if compatible with your experimental design. |
| Appearance of new peaks in HPLC chromatogram | Formation of Degradation Products: The experimental conditions are causing the chemical modification of this compound. | 1. Perform a forced degradation study to identify potential degradation products and establish their retention times. 2. Use a stability-indicating HPLC method to resolve the main peak from any degradants. 3. Re-evaluate your solution preparation and storage conditions to minimize degradation. |
Data Presentation: Stability of Somatostatin-14 (as a proxy for this compound)
Due to the limited availability of quantitative stability data for this compound, the following tables summarize the degradation kinetics of the structurally and functionally similar peptide, somatostatin-14. This data can be used as a guideline for handling this compound. The degradation of somatostatin-14 has been shown to follow first-order kinetics.[5]
Table 1: Effect of pH on the Stability of Somatostatin-14 at 37°C
| pH | Buffer (0.1 M) | First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | Glycine/HCl | 0.12 | 5.8 |
| 3.7 | Acetate | 0.03 | 23.1 |
| 5.0 | Acetate | 0.08 | 8.7 |
| 7.4 | Phosphate | 0.45 | 1.5 |
| 9.0 | Borate | 0.98 | 0.7 |
Data adapted from studies on somatostatin-14 degradation kinetics.[5]
Table 2: Effect of Temperature on the Stability of Somatostatin-14 at pH 7.4
| Temperature (°C) | First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 4 | 0.05 | 13.9 |
| 25 | 0.21 | 3.3 |
| 37 | 0.45 | 1.5 |
| 50 | 1.20 | 0.6 |
Data adapted from studies on somatostatin-14 degradation kinetics.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Reconstitute the peptide in a small volume of sterile, high-purity water. If solubility is an issue, a small amount of acetic acid (e.g., 0.1%) can be used.
-
Concentration: Prepare a stock solution at a concentration of 1-10 mg/mL.
-
Mixing: Gently swirl or pipette the solution to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from established protocols for somatostatin-14 and is designed to separate the intact peptide from potential degradation products.[6]
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 60 25 90 | 30 | 20 |
-
-
Procedure:
-
Prepare this compound samples in the desired solution at various time points under the stability testing conditions.
-
Inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of the intact this compound peak and the appearance of any new peaks over time.
-
The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area (t=0).
-
Visualizations
Signaling Pathways
This compound exerts its biological effects by binding to several G-protein coupled receptors (GPCRs), including all five somatostatin (B550006) receptors (SSTR1-5) and the Mas-related G-protein coupled receptor X2 (MRGPRX2).[1]
Caption: this compound signaling through SSTR and MRGPRX2 pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound to understand its stability profile.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Somatostatin 14, human, rat, mouse, pig, chicken, frog [anaspec.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement and characterization of somatostatin-14-like immunoreactivity in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cortistatin-14 Antibody Specificity in Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions regarding the specificity of Cortistatin-14 (CST-14) antibodies in immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of specificity issues with this compound antibodies in IHC?
The main challenge with this compound (CST-14) antibody specificity arises from its high structural and functional similarity to somatostatin-14 (SST-14). CST-14 and SST-14 are both cyclic neuropeptides.[1][2] CST-14 shares 11 of its 14 amino acids with SST-14, including the critical FWKT sequence responsible for binding to somatostatin (B550006) receptors (SSTRs).[3] This homology can lead to cross-reactivity of CST-14 antibodies with SST-14, and vice-versa.
Q2: Which receptors does this compound bind to, and how does this impact IHC results?
This compound is known to bind to all five somatostatin receptor subtypes (sst1-sst5).[3][4][5] Additionally, it can bind to the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor MrgX2, which somatostatin does not bind to.[3][5] This broad receptor-binding profile means that an antibody that is not highly specific to CST-14 may produce a signal that reflects the presence of other peptides binding to these receptors, particularly somatostatin.
Q3: How can I validate the specificity of my this compound antibody?
Validating antibody specificity is crucial for reliable IHC results.[6] For CST-14 antibodies, the following controls are recommended:
-
Positive and Negative Tissue Controls: Use tissue known to express high levels of CST-14 as a positive control and tissue with no expected expression as a negative control.
-
Knockout/Knockdown Validated Antibodies: Whenever possible, use antibodies that have been validated in knockout or knockdown models where the target protein is absent.
-
Pre-adsorption Control: Incubate the antibody with an excess of the immunizing peptide (CST-14). A significant reduction or elimination of staining indicates that the antibody is specific to the target peptide.
-
Cross-reactivity Check with Somatostatin: Perform a pre-adsorption control with somatostatin-14. If staining is reduced, it indicates cross-reactivity.
Troubleshooting Common IHC Issues with this compound Antibodies
Weak or No Staining
| Potential Cause | Recommended Solution |
| Improper Tissue Fixation | Ensure optimal fixation time and fixative type. Over-fixation can mask the epitope. For neuropeptides, a combination of paraformaldehyde and picric acid can be effective.[7] |
| Suboptimal Antigen Retrieval | The method of antigen retrieval is critical. For formalin-fixed, paraffin-embedded tissues, Heat-Induced Epitope Retrieval (HIER) is often necessary. Experiment with different buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and heating methods.[7] |
| Primary Antibody Concentration Too Low | Increase the concentration of the primary antibody. Perform a titration experiment to determine the optimal dilution.[8] |
| Insufficient Incubation Time | Increase the primary antibody incubation time, for example, overnight at 4°C, to allow for optimal binding.[7] |
| Antibody Inactivity | Ensure proper storage of the antibody as per the manufacturer's datasheet. Use a fresh aliquot of the antibody. |
| Low Target Protein Expression | Use an amplification system, such as a biotin-conjugated secondary antibody and streptavidin-HRP, to enhance the signal.[8][9] |
High Background Staining
| Potential Cause | Recommended Solution |
| Endogenous Peroxidase Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide.[9][10] |
| Non-specific Binding of Antibodies | Block non-specific binding sites by incubating sections with normal serum from the same species as the secondary antibody was raised in.[10] |
| Primary or Secondary Antibody Concentration Too High | Titrate the antibodies to their optimal concentrations. Higher concentrations can lead to increased background.[11][12] |
| Fc Receptor Binding | For tissues rich in immune cells, use F(ab')2 fragment secondary antibodies to avoid binding to Fc receptors.[13] |
| Inadequate Washing | Ensure thorough washing steps between antibody incubations to remove unbound antibodies.[11] |
| Drying of Sections | Do not allow the tissue sections to dry out at any stage of the staining procedure.[11][12] |
Non-Specific Staining
| Potential Cause | Recommended Solution |
| Cross-reactivity with Somatostatin | As discussed in the FAQs, this is a major concern. Use a highly specific monoclonal antibody if available. Perform pre-adsorption controls with both CST-14 and SST-14 to confirm specificity. |
| Secondary Antibody Cross-reactivity | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your sample tissue to minimize cross-reactivity.[14] Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[7] |
| Poor Tissue Quality | Ensure proper tissue collection and processing to avoid artifacts that can lead to non-specific staining.[7] |
Experimental Protocols
Recommended Starting Protocol for IHC-P Staining of this compound
This is a general protocol and may require optimization for your specific antibody and tissue type.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 10 minutes.[15]
-
Immerse in 100% ethanol (B145695): 2 x 10 minutes.[15]
-
Immerse in 95%, 70%, and 50% ethanol: 5 minutes each.[15]
-
Rinse with distilled water.
-
-
Antigen Retrieval (HIER):
-
Peroxidase Blocking:
-
Blocking:
-
Incubate with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes.[10]
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody in the blocking solution to the optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.[18]
-
-
Secondary Antibody Incubation:
-
Wash slides 3 x 5 minutes with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash 3 x 5 minutes with PBS.
-
-
Detection:
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Recommended Starting Antibody Dilutions
| Antibody Type | Application | Suggested Starting Dilution |
| Polyclonal | IHC-P | 1:100 - 1:500 |
| Monoclonal | IHC-P | 1:200 - 1:1000 |
| Polyclonal | IHC-F | 1:200 - 1:1000 |
| Monoclonal | IHC-F | 1:500 - 1:2000 |
| Note: These are general starting points. Always refer to the manufacturer's datasheet and perform your own optimization. |
Visualizations
This compound Signaling Pathway
Caption: this compound and Somatostatin-14 signaling pathways.
General Immunohistochemistry (IHC) Workflow
Caption: A typical workflow for immunohistochemical staining.
Troubleshooting Logic for Weak or No Staining
References
- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 6. Validating Immunohistochemistry Assay Specificity in Investigative Studies: Considerations for a Weight of Evidence Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. qedbio.com [qedbio.com]
- 11. en.hnybio.com [en.hnybio.com]
- 12. documents.cap.org [documents.cap.org]
- 13. Selecting Antibodies For IHC | Proteintech Group [ptglab.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. usbio.net [usbio.net]
- 17. genscript.com [genscript.com]
- 18. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
Technical Support Center: Optimizing Cortistatin-14 Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cortistatin-14 dosage for in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound (CST-14) is a neuropeptide that shares significant structural and functional similarities with somatostatin-14.[1] It is primarily expressed in the cerebral cortex and hippocampus.[1] CST-14 binds to all five somatostatin (B550006) receptors (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2] Its functions are diverse, including neuronal depression, sleep modulation, anti-inflammatory effects, and regulation of pituitary hormone secretion.[3][4]
Q2: What are the common administration routes for this compound in rodent studies?
Common administration routes for this compound in rodents include:
-
Intraperitoneal (i.p.) injection: For systemic effects.
-
Intracerebroventricular (i.c.v.) injection: To directly target the central nervous system and bypass the blood-brain barrier.[5]
-
Intravenous (i.v.) injection: For rapid systemic distribution.
The choice of administration route depends on the specific research question and the target organ or system.
Q3: How should I prepare this compound for in vivo administration?
This compound is a powder that can be dissolved in sterile, pyrogen-free solutions. Solubility has been reported in water (up to 0.70 mg/ml) and 1% acetic acid (1 mg/mL).[6] For in vivo experiments, it is crucial to use a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) to minimize irritation and ensure physiological compatibility. It is recommended to prepare fresh solutions for each experiment to avoid degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | The concentration of this compound is too high for the chosen solvent. | - Try dissolving this compound in 1% acetic acid first, then dilute with sterile PBS to the desired final concentration and pH.[6] - Gentle warming and/or sonication may aid dissolution. - Prepare a more dilute stock solution. |
| Lack of Expected Biological Effect | - Incorrect Dosage: The dose may be too low to elicit a response. - Degradation of the Peptide: this compound may have degraded due to improper storage or handling. - Inappropriate Administration Route: The chosen route may not effectively deliver the peptide to the target tissue. | - Dosage: Conduct a dose-response study to determine the optimal effective dose for your specific experimental model and endpoint. Refer to the dosage tables below for guidance. - Stability: Store this compound powder at -20°C. Prepare solutions fresh before each experiment and keep them on ice. Avoid repeated freeze-thaw cycles. - Administration Route: For central nervous system effects, consider intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier. For systemic effects, intraperitoneal (i.p.) or intravenous (i.v.) injections are appropriate. |
| High Variability in Experimental Results | - Inconsistent Administration Technique: Variability in injection placement and volume can lead to inconsistent results. - Animal Stress: Stress from handling and injection can influence physiological responses and introduce variability. | - Technique: Ensure all personnel are thoroughly trained in the chosen administration technique. For i.p. injections, consistently inject into the lower right quadrant of the abdomen to avoid the cecum.[7] For i.c.v. injections, use a stereotaxic frame for precise targeting.[8] - Animal Welfare: Handle animals gently and consistently to minimize stress. Allow for an acclimatization period before starting the experiment. |
| Off-Target Effects | This compound binds to multiple receptors, which could lead to unintended physiological effects. | - Use the lowest effective dose determined from a dose-response study. - In conjunction with this compound, consider using specific antagonists for somatostatin or ghrelin receptors to isolate the pathway of interest. |
Quantitative Data Summary
Table 1: Intraperitoneal (i.p.) this compound Dosages in Rodent Models
| Species | Dose | Experimental Model | Observed Effect | Reference |
| Mouse | 0.5 nmol (approx. 50 µg/kg) | Endotoxemia (LPS-induced) | Partially protective | [9] |
| Mouse | 2 nmol (approx. 250 µg/kg) | Endotoxemia (LPS-induced) | Significant protection against lethality, reduced inflammation | [9] |
| Mouse | 400-fold lower than naïve CST-14 | Sepsis (CLP-induced) | Protective actions (using a latent form) | [1] |
Table 2: Intracerebroventricular (i.c.v.) this compound Dosages in Rodent Models
| Species | Dose | Experimental Model | Observed Effect | Reference |
| Mouse | 0.1 µM | Pilocarpine-induced seizures | Increased latency to first seizure (not significant) | [10] |
| Mouse | 1 µM | Pilocarpine-induced seizures | Significant decrease in total seizure duration | [10] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
-
Preparation:
-
Dissolve this compound in sterile PBS to the desired concentration. Ensure the final volume for injection is appropriate for the mouse's weight (typically 10 ml/kg).[11]
-
Warm the solution to room temperature to prevent a drop in the animal's body temperature.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so its head is slightly lower than its abdomen. This allows the abdominal organs to shift forward, reducing the risk of puncture.
-
-
Injection:
-
Using a 25-27 gauge needle, insert the needle into the lower right quadrant of the mouse's abdomen at a 30-40 degree angle.[11]
-
Aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ. If fluid enters the syringe, withdraw and reinject at a different site with a new sterile needle and syringe.
-
If there is no aspirate, inject the solution smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Protocol 2: Assessment of Neuroinflammation via Cytokine Measurement in Rodent Brain Tissue
-
Tissue Collection and Homogenization:
-
Following the experimental endpoint, euthanize the animal according to approved protocols.
-
Perfuse the animal with ice-cold PBS to remove blood from the brain.
-
Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Place the tissue in a microtube with ice-cold lysis buffer containing protease inhibitors.
-
Homogenize the tissue using a mechanical homogenizer.
-
-
Protein Extraction:
-
Centrifuge the homogenate at a high speed (e.g., 12,000 rpm) at 4°C for 15 minutes.[12]
-
Collect the supernatant, which contains the protein extract.
-
-
Cytokine Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array (e.g., Luminex) according to the manufacturer's instructions.[13][14]
-
Normalize cytokine levels to the total protein concentration for each sample.
-
Visualizations
References
- 1. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Growth hormone-inhibiting activity of cortistatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. research.vt.edu [research.vt.edu]
- 8. scge.mcw.edu [scge.mcw.edu]
- 9. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nel.edu [nel.edu]
- 14. researchgate.net [researchgate.net]
How to prevent degradation of Cortistatin-14 during experiments
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions to prevent the degradation of Cortistatin-14 (CST-14) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical issue?
This compound (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14).[1][2] It is involved in various physiological processes, including sleep regulation, neuronal depression, and immune responses.[3] However, like many peptides, CST-14 is highly susceptible to degradation, particularly by enzymes. It has a reported plasma half-life of approximately two minutes, which presents a significant challenge for obtaining reliable and reproducible experimental results.[1] Ensuring its stability is paramount for accurate quantification and assessment of its biological activity.
Q2: What are the primary causes of this compound degradation in an experimental setting?
The degradation of CST-14 can be attributed to several factors:
-
Enzymatic Degradation: This is the most significant cause. Endogenous proteases present in cell lysates or biological fluids can rapidly cleave the peptide bonds of CST-14.[1] The main classes of proteases include serine, cysteine, aspartic, and metalloproteases.[4]
-
pH-induced Degradation: CST-14 stability is pH-dependent. Both highly acidic and alkaline conditions can accelerate the hydrolysis of peptide bonds and other modifications like deamidation.[5] Generally, prolonged exposure to a pH above 8 should be avoided.[6]
-
Oxidation: The CST-14 sequence contains cysteine (C) and tryptophan (W) residues, which are susceptible to oxidation.[5][7] Exposure to atmospheric oxygen, especially at higher pH, can lead to loss of function.[6]
-
Temperature: Higher temperatures increase the rate of all chemical and enzymatic degradation pathways.[5]
-
Physical Instability: Repeated freeze-thaw cycles can denature the peptide, leading to aggregation and loss of activity.[8][9] CST-14 may also adsorb to the surfaces of plastic or glass containers.
Q3: How should I properly store lyophilized and reconstituted this compound?
Proper storage is crucial for maximizing the shelf-life of CST-14.
-
Lyophilized Form: Store lyophilized CST-14 in a tightly sealed container in a desiccated environment at -20°C or, for long-term storage, at -80°C.[5][8][10] Under these conditions, the peptide can remain stable for months to years.[8][11]
-
In Solution: Once reconstituted, CST-14 is much less stable. It is essential to aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles.[6] For short-term storage (a few days), solutions can be kept at 4°C.[9] For longer-term storage (weeks to months), frozen aliquots at -20°C or -80°C are necessary.[8]
Q4: What are the recommended solvents and buffers for reconstituting this compound?
The choice of solvent is critical for both solubility and stability.
-
Primary Solvent: Use sterile, high-purity, nuclease-free water to reconstitute CST-14.[11] Product datasheets indicate solubility in water up to 0.70 mg/ml.[7]
-
Buffers: A slightly acidic buffer (pH 4-6) is often optimal for minimizing hydrolysis and deamidation.[5] However, the buffer must be compatible with your specific experimental assay.
-
Peptides with Oxidation-Prone Residues: Since CST-14 contains cysteine and tryptophan, consider using deoxygenated solvents or buffers to minimize oxidation.[5][11]
-
Troubleshooting Solubility: If solubility in water is an issue, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used to first dissolve the peptide, followed by dilution with the aqueous buffer.[11] Always confirm that the final concentration of the organic solvent is compatible with your experimental system.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in a freshly prepared solution. | 1. Enzymatic degradation from contaminated reagents or labware.2. Oxidation during reconstitution.3. Incorrect pH of the solution. | 1. Use sterile, nuclease-free water/buffer and always wear gloves.2. Add a broad-spectrum protease inhibitor cocktail to your experimental buffer.[4][12]3. Prepare solutions using deoxygenated buffers.4. Verify the pH of your final solution; adjust to a slightly acidic range (pH 4-6) if your experiment allows.[5] |
| Inconsistent or non-reproducible results between experiments. | 1. Degradation from repeated freeze-thaw cycles of a stock solution.2. Progressive degradation of a stock solution stored at 4°C.3. Variation in sample handling time or temperature. | 1. Prepare single-use aliquots immediately after reconstitution and store them at -80°C.[5][8]2. For multi-day experiments, use a fresh aliquot each day.3. Standardize your experimental workflow. Keep samples and solutions on ice at all times. |
| Complete loss of peptide after long-term storage in solution. | 1. Improper storage temperature.2. Peptide adsorption to container walls.3. Hydrolysis or other chemical degradation over time. | 1. For long-term storage, always store solutions at -80°C.[8][10]2. Consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent adsorption and improve stability, ensuring it does not interfere with your assay.[9]3. Whenever possible, use freshly prepared solutions or store the peptide in its more stable lyophilized form.[5] |
Quantitative Data Summary: Storage Stability
While specific degradation kinetics for this compound are not widely published, stability can be inferred from general peptide handling guidelines and data for its close analog, somatostatin-14.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 month[8] | Store in a desiccator, protected from light. |
| Lyophilized Powder | -80°C | Up to 6 months or longer[8] | Optimal for long-term storage. |
| Reconstituted Solution | 4°C | 2-7 days[9] | Prone to degradation; for short-term use only. |
| Reconstituted Solution | -20°C | Up to 1 month[8] | Must be in single-use aliquots to avoid freeze-thaw.[8][9] |
| Reconstituted Solution | -80°C | Up to 6 months[8] | Recommended for storing stock solutions. Avoid freeze-thaw. |
Visualizations
Key Degradation Pathways for this compound
Caption: Conceptual overview of the main chemical and physical factors leading to the degradation of this compound.
Recommended Experimental Workflow for CST-14 Handling
Caption: A step-by-step workflow for handling this compound, highlighting critical points to ensure peptide stability.
Troubleshooting Logic for CST-14 Degradation
Caption: A decision tree to help diagnose and resolve common causes of this compound degradation during experiments.
Detailed Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
This protocol details the best practices for preparing and storing CST-14 stock solutions to maximize stability.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS, pH 7.0-7.4)
-
Broad-spectrum protease inhibitor cocktail (optional, for experimental buffers)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
-
Desiccator
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized CST-14 to warm to room temperature inside a desiccator (approx. 20-30 minutes). This prevents condensation from forming on the peptide, which can reduce stability.[10][11]
-
Reconstitution: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Carefully add the calculated volume of sterile, cold water or buffer to achieve the desired stock concentration.
-
Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent aggregation.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.[5][11] The volume of each aliquot should be sufficient for one experiment.
-
Storage: Tightly cap the aliquots and store them immediately at -80°C.[8] Label the tubes clearly with the peptide name, concentration, and date of preparation.
-
Usage: When needed, remove a single aliquot from the freezer and thaw it on ice.[11] Do not refreeze any unused portion of the thawed aliquot.
Protocol 2: General-Purpose In Vitro Cell-Based Assay
This protocol provides a framework for using CST-14 in a cell-based assay, with critical steps to prevent degradation.
Procedure:
-
Buffer Preparation: Prepare the assay buffer (e.g., cell culture media, HBSS). Just before use, supplement the buffer with a broad-spectrum protease inhibitor cocktail according to the manufacturer's instructions.[12][13] Keep the buffer on ice.
-
Thawing Reagents: Thaw one aliquot of the CST-14 stock solution on ice. Keep all other reagents, including cell plates where applicable, chilled until use.
-
Preparation of Working Solutions: Perform serial dilutions of the CST-14 stock solution using the chilled, protease inhibitor-supplemented assay buffer to prepare the final working concentrations. Always keep the working solutions on ice.
-
Cell Treatment: Perform the experiment according to your specific protocol (e.g., treating cultured cells). Minimize the time between preparing the working solutions and adding them to the cells.
-
Incubation: During incubation steps, ensure temperature and conditions are optimal and consistent for the assay, as elevated temperatures can accelerate peptide degradation in the assay medium.[5]
-
Analysis: Proceed with the downstream analysis (e.g., measuring second messenger levels, gene expression) as quickly as possible after the treatment period is complete.
References
- 1. mdpi.com [mdpi.com]
- 2. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. raybiotech.com [raybiotech.com]
- 10. bachem.com [bachem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
Solubility issues with synthetic Cortistatin-14 peptide and how to solve them
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for handling and solubilizing synthetic Cortistatin-14 peptide.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound?
This compound (CST-14) is a synthetic neuropeptide with the sequence PCKNFFWKTFSSCK, featuring a disulfide bridge between the two cysteine residues (Cys2 and Cys13).[1] It is structurally similar to somatostatin-14 and is primarily expressed in the cortex and hippocampus.[2] CST-14 is known for its neuronal depressant and sleep-modulating properties.[2] It binds to all five somatostatin (B550006) receptor subtypes (sst1-sst5), the growth hormone secretagogue receptor (GHS-R1a, also known as the ghrelin receptor), and the Mas-related G protein-coupled receptor MRGPRX2.[3]
Q2: What is the recommended primary solvent for this compound?
For initial reconstitution, sterile, distilled water is the recommended solvent.[4][5] Several suppliers indicate that this compound is soluble in water.[4] If solubility issues arise, other solvents or pH adjustments may be necessary.
Q3: What is the reported solubility of this compound in various solvents?
The solubility of this compound can vary between batches and suppliers. The following table summarizes reported solubility data. It is always recommended to first test solubility with a small amount of the peptide.[6]
| Solvent | Reported Concentration | Remarks |
| Water | 0.70 mg/mL | A common starting solvent. |
| Water | 1.0 mg/mL[4] | - |
| Water | up to 100 mg/mL[7] | May require sonication.[7] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mM[8] | Caution: DMSO may oxidize peptides containing Cysteine (Cys) or Methionine (Met).[9][10] Consider using DMF as an alternative.[5] |
| Phosphate-Buffered Saline (PBS) | 1.0 mg/mL[11] | A common buffer for biological experiments.[11] |
Q4: How should I properly store this compound?
Proper storage is critical to maintain the peptide's stability and activity.
-
Lyophilized Powder: Store at -20°C for long-term storage.[1][4][12] It can be stable for several years under these conditions.[4]
-
Reconstituted Solution: Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[13] Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[13][14]
Troubleshooting Guide
Q1: My this compound peptide will not dissolve in water. What should I do?
If you encounter solubility issues with water, follow this troubleshooting workflow.
Caption: Decision workflow for troubleshooting this compound solubility issues.
-
Assess Peptide Charge: this compound contains several basic residues (Lysine) and is likely to have a net positive charge at neutral pH. For such peptides, dissolving in a slightly acidic solution can improve solubility.[5]
-
Sonication: Brief periods of sonication can help break up aggregates and aid dissolution.[6]
-
pH Adjustment: If the peptide is basic, adding a small amount of a weak acid like 10% acetic acid can help it dissolve.[5][15]
-
Organic Solvents: For very hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMF (preferred over DMSO for Cys-containing peptides) and then slowly diluting with your aqueous buffer can be effective.[5][10]
Q2: I see particulates in my peptide solution after reconstitution. What should I do?
Particulates indicate that the peptide has not fully dissolved or has aggregated.
-
Action: Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to pellet any undissolved material.[6] Use the clear supernatant for your experiment. Note that the actual concentration of the peptide in the solution will be lower than calculated.
-
Prevention: Ensure you are using the correct solvent and follow the recommended reconstitution protocol. Sonication during the initial dissolution step can help prevent aggregation.[6]
Q3: My peptide appears to have reduced biological activity. What are the possible causes?
Reduced activity can stem from several factors:
-
Improper Storage: Repeated freeze-thaw cycles can degrade the peptide.[13] Ensure the peptide is stored correctly in single-use aliquots.
-
Oxidation: this compound contains two cysteine residues. Exposure to oxygen, especially at a pH > 7, can lead to incorrect disulfide bond formation or other oxidative damage.[10] Using degassed buffers can help mitigate this.[10] The use of DMSO can also cause oxidation of cysteine side chains.[9]
-
Incomplete Solubilization: If the peptide is not fully dissolved, the effective concentration in your experiment will be lower than intended, leading to apparently reduced activity.[6]
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound
This protocol is for the initial reconstitution of lyophilized this compound peptide.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.[6][11]
-
Solvent Addition: Carefully add the calculated volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1 mg/mL).[4][11]
-
Dissolution: Gently vortex or swirl the vial to mix.[11] If the peptide does not dissolve immediately, let it sit at room temperature for a few minutes. If needed, brief sonication can be applied.[6] A properly dissolved solution should be clear and free of visible particulates.[6]
-
Storage: Aliquot the stock solution into sterile, low-protein-binding tubes for single use and store at -20°C or -80°C.[13]
Protocol 2: Solubilization Using an Organic Co-Solvent
Use this protocol only if the peptide fails to dissolve in aqueous or mildly acidic solutions.
-
Initial Steps: Follow steps 1 and 2 from the Standard Reconstitution Protocol.
-
Organic Solvent Addition: Add a minimal volume of a suitable organic solvent (e.g., DMF is recommended for Cys-containing peptides) to the vial to dissolve the peptide completely.[5]
-
Aqueous Dilution: Prepare your desired aqueous buffer in a separate sterile tube.
-
Slow Addition: While gently vortexing the aqueous buffer, slowly add the peptide/organic solvent solution dropwise to the buffer. This gradual dilution helps prevent the peptide from precipitating out of the solution.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If it remains clear, the peptide is solubilized.
-
Storage: Immediately aliquot and store as described in the standard protocol.
Signaling Pathway Visualization
This compound is pleiotropic, interacting with multiple G protein-coupled receptors to elicit its effects.
Caption: Simplified overview of this compound receptor binding and downstream signaling.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. genscript.com [genscript.com]
- 3. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. probechem.com [probechem.com]
- 9. jpt.com [jpt.com]
- 10. lifetein.com [lifetein.com]
- 11. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. Cortistatin 14 - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biocat.com [biocat.com]
Best practices for long-term storage of Cortistatin-14
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Cortistatin-14.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or colder.[1][2][3] Some manufacturers suggest that for short periods, refrigeration at 2-8°C is acceptable for up to 6 months.[1] However, for maximum stability, -20°C is the standard recommendation.[1][2][3]
Q2: How should I store this compound after reconstitution?
The shelf-life of peptides in solution is limited.[4] After reconstituting this compound, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -20°C. Some sources suggest that in solvent, this compound is stable for up to one month at -20°C and for up to six months at -80°C.
Q3: What solvents can I use to reconstitute this compound?
This compound is soluble in water.[6] One supplier specifies a solubility of up to 0.70 mg/ml in water.[6] Another indicates solubility in 1% acetic acid at 1 mg/mL. For cell culture experiments, it is common to dissolve peptides in sterile, high-purity water or a buffer appropriate for the specific application.
Q4: Is this compound sensitive to oxidation?
Yes, peptides containing cysteine (C), methionine (M), or tryptophan (W) residues are susceptible to oxidation.[4][5] this compound contains both cysteine and tryptophan. To minimize oxidation, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing and storing.[2]
Q5: How can I prevent moisture absorption?
Peptides can be hygroscopic. To prevent moisture absorption, allow the vial of lyophilized this compound to equilibrate to room temperature before opening.[5] This simple step minimizes condensation from the surrounding air, which can compromise the stability of the peptide.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced biological activity in experiments. | 1. Improper storage of lyophilized powder. 2. Multiple freeze-thaw cycles of reconstituted solution. 3. Oxidation of the peptide. | 1. Ensure lyophilized peptide is stored at -20°C or colder in a tightly sealed vial. 2. Aliquot the reconstituted solution into single-use volumes to avoid repeated freezing and thawing. 3. Purge the vial with an inert gas (nitrogen or argon) before storage. |
| Difficulty dissolving the lyophilized powder. | 1. Incorrect solvent selection. 2. Insufficient mixing. | 1. Reconstitute in sterile, high-purity water or 1% acetic acid. 2. Gentle vortexing or sonication can aid in dissolution. |
| Precipitation observed in the reconstituted solution after freezing. | 1. Concentration is too high. 2. The buffer is not optimal. | 1. Try reconstituting at a lower concentration. 2. Ensure the pH of the buffer is compatible with this compound. A slightly acidic pH (e.g., using 1% acetic acid) may improve solubility. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Lyophilized Storage Temperature | -20°C | [1][2][3] |
| Short-term Refrigerated Storage (Lyophilized) | 2-8°C for up to 6 months | [1] |
| Reconstituted Solution Storage Temperature | -20°C (up to 1 month) or -80°C (up to 6 months) | |
| Solubility in Water | Up to 0.70 mg/mL | [6] |
| Solubility in 1% Acetic Acid | 1 mg/mL |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature. This minimizes moisture absorption.[5]
-
Solvent Addition: Add the desired volume of sterile, high-purity water or other appropriate sterile buffer to the vial. The specific volume will depend on the desired final concentration.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, brief sonication can be used to aid dissolution.
-
Aliquoting: Once fully dissolved, immediately aliquot the solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.[4][5]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for a Basic Stability Assessment of Reconstituted this compound
This protocol outlines a general procedure for users who wish to conduct their own stability testing.
-
Reconstitution: Reconstitute a known quantity of this compound in a suitable, sterile buffer as described in the protocol above.
-
Initial Analysis (Time Zero): Immediately after reconstitution, take an aliquot for analysis. This will serve as your baseline (T=0) measurement. The analytical method will depend on the available equipment but could include HPLC to assess purity and degradation products or a bioassay to determine biological activity.
-
Storage Conditions: Aliquot the remaining solution and store under the conditions you wish to test (e.g., 4°C, -20°C, and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), remove one aliquot from each storage condition.
-
Sample Analysis: Analyze the thawed aliquots using the same method as the T=0 sample.
-
Data Comparison: Compare the results from each time point and storage condition to the T=0 baseline. A decrease in the main peptide peak and the appearance of new peaks in HPLC would indicate degradation. A decrease in biological activity would indicate a loss of function.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: A simplified diagram of a potential this compound signaling cascade.
References
- 1. Cortistatin 14 - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 2. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
Minimizing non-specific binding in Cortistatin-14 receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Cortistatin-14 (CST-14) receptor assays.
Troubleshooting Guide
This guide addresses common issues encountered during CST-14 receptor binding experiments.
Issue: High Non-Specific Binding (NSB) Signal
High non-specific binding can mask the specific binding signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) calculations.
-
Possible Cause 1: Inadequate Blocking
-
Solution: Optimize the blocking agent and its concentration. Bovine Serum Albumin (BSA) is a common choice for peptide receptor assays.[1][2]
-
Pre-treat filters with a solution like 0.5% polyethylenimine (PEI) followed by BSA to reduce radioligand binding to the filter itself.[3]
-
Include a blocking agent in the assay buffer.
-
-
-
Possible Cause 2: Suboptimal Buffer Composition
-
Possible Cause 3: Hydrophobic Interactions
-
Solution: Add a non-ionic surfactant to the assay buffer.
-
Low concentrations of Tween-20 can disrupt hydrophobic interactions between the radioligand and non-receptor components.[1]
-
-
-
Possible Cause 4: Radioligand Sticking to Assay Components
Issue: Low Specific Binding Signal
A weak specific signal can make it difficult to obtain reliable data.
-
Possible Cause 1: Insufficient Receptor Concentration
-
Possible Cause 2: Degraded Radioligand or Peptide
-
Solution: Ensure the integrity of your radiolabeled this compound and unlabeled competitors. Use fresh aliquots and appropriate storage conditions.
-
-
Possible Cause 3: Incorrect Assay Conditions
Issue: Poor Reproducibility Between Replicates
Inconsistent results can undermine the validity of your findings.
-
Possible Cause 1: Inconsistent Sample Handling
-
Solution: Adhere to a standardized protocol for all steps, including pipetting, washing, and incubation times.[8] Ensure thorough mixing of all components.
-
-
Possible Cause 2: Variability in Cell Membrane Preparations
-
Possible Cause 3: Issues with the Filtration Process
-
Solution: Ensure filters are adequately pre-treated and that the washing steps are performed quickly and consistently to avoid dissociation of the bound ligand.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for this compound?
This compound is a neuropeptide that binds to all five somatostatin (B550006) receptor subtypes (sst1-sst5).[9][10] It also binds to the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[9][10][11]
Q2: How do I define non-specific binding for my this compound assay?
Non-specific binding is determined by measuring the binding of the radiolabeled this compound in the presence of a high concentration of an unlabeled competitor.[7][12] This competitor binds to and saturates the specific receptor sites, so any remaining radioligand binding is considered non-specific.[7] For this compound, you could use a high concentration (typically 100- to 1000-fold higher than the Kd of the unlabeled ligand) of unlabeled this compound itself or another ligand known to bind to the same receptor with high affinity.[12][13]
Q3: Should I use whole cells or cell membrane preparations for my assay?
Both intact cells and isolated membranes can be used for receptor binding assays.[14][15]
-
Cell membrane preparations are often preferred as they can provide a higher concentration of receptors and may exhibit less variability.[14][16] They are excellent for studying binding affinities without the complexities of cellular processes.[16]
-
Intact cells offer a more physiologically relevant context but can be more variable.[14]
Q4: What are some common blocking agents and their recommended concentrations?
Several reagents can be used to block non-specific binding sites.[17] The optimal choice and concentration should be determined empirically for your specific assay system.
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | A common choice for peptide assays. Helps to prevent binding to plastic surfaces and other proteins.[1][2] |
| Non-fat Dry Milk | 1% - 5% (w/v) | Can be an effective and inexpensive blocking agent. |
| Normal Serum | 5% - 10% (v/v) | Use serum from the same species as the secondary antibody if one is used in your detection system.[18] |
| Polyethylenimine (PEI) | 0.3% - 0.5% (v/v) | Often used to pre-treat glass fiber filters to reduce non-specific binding of positively charged ligands. |
Q5: How can I optimize my buffer conditions to reduce non-specific binding?
Buffer composition can have a significant impact on non-specific binding.[19][20][21]
| Parameter | Recommendation | Rationale |
| pH | Test a range around the physiological pH (e.g., 7.2-7.6). | The charge of both the peptide ligand and the receptor is pH-dependent. Adjusting the pH can minimize electrostatic interactions that lead to non-specific binding.[1] |
| Ionic Strength | Increase salt concentration (e.g., 50-150 mM NaCl). | Higher salt concentrations can shield charged interactions, reducing non-specific binding.[1][2] |
| Surfactants | Add a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-20). | Surfactants can disrupt hydrophobic interactions that contribute to non-specific binding.[1] |
Experimental Protocols & Visualizations
Key Experimental Protocol: Radioligand Competition Binding Assay
This protocol provides a general framework for a this compound competition binding assay using cell membranes.
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., GHS-R1a or a specific sst subtype).
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a method like the BCA assay.[6]
-
-
Assay Setup:
-
Prepare assay tubes for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add assay buffer, radiolabeled this compound (at a concentration near its Kd), and the cell membrane preparation.
-
Non-Specific Binding: Add assay buffer with a saturating concentration of unlabeled this compound, radiolabeled this compound, and the cell membrane preparation.[7]
-
Competition: Add assay buffer with varying concentrations of the unlabeled test compound, radiolabeled this compound, and the cell membrane preparation.
-
-
Incubation:
-
Incubate the assay tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This should be determined experimentally.[7]
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter (pre-treated with PEI or another blocking agent) using a vacuum manifold.[22]
-
Wash the filters quickly with cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
Visualizations
Caption: Simplified signaling pathways of this compound.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. swordbio.com [swordbio.com]
- 9. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 11. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. graphpad.com [graphpad.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 17. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 18. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. biokamikazi.wordpress.com [biokamikazi.wordpress.com]
Technical Support Center: Overcoming the Short Half-Life of Cortistatin-14
This technical support guide is designed for researchers, scientists, and drug development professionals working with Cortistatin-14 (CST-14). It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the primary challenge in CST-14 therapeutics: its rapid degradation and short biological half-life.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the development of stabilized this compound formulations.
Q1: Why is the therapeutic application of native this compound limited by its half-life?
Native this compound has a very short half-life of approximately 2 minutes in plasma.[1] This is primarily due to its rapid degradation by endopeptidases present in body fluids and tissues.[1] Such a short duration of action necessitates frequent, high-dose administrations to achieve a therapeutic effect, which is impractical for clinical applications, especially for chronic conditions.[1]
Q2: What are the principal strategies to extend the half-life of this compound?
There are three main approaches to overcome the short half-life of CST-14:
-
Chemical Modification (Analog Development): This involves substituting specific amino acids in the peptide sequence. For example, replacing L-amino acids with D-amino acids can reduce susceptibility to enzymatic cleavage.[2] A stable analogue of cortistatin with a more than ten-fold higher half-life has been generated through selective amino acid substitutions.[1]
-
Bioconjugation (e.g., PEGylation): This strategy involves covalently attaching a polymer like polyethylene (B3416737) glycol (PEG) to the peptide.[3][4] PEGylation increases the hydrodynamic volume of the molecule, which shields it from enzymatic degradation and reduces renal clearance, thereby extending its circulation time.[3][4]
-
Advanced Drug Delivery Systems (e.g., Liposomal Encapsulation): Encapsulating CST-14 within lipid-based nanoparticles, such as liposomes, can protect it from degradation in the bloodstream and allow for a more controlled release.[1][5]
Q3 (Troubleshooting): My stabilized CST-14 analog shows inconsistent results in our in vitro plasma stability assay. What are common pitfalls?
Inconsistent results often stem from the assay protocol itself. Consider the following:
-
Protein Precipitation Method: The method used to stop the enzymatic reaction and precipitate plasma proteins is critical. Using strong acids can lead to the co-precipitation and loss of the analyte peptide, skewing results.[6][7] Using organic solvents is often a more suitable method.[7]
-
Buffer pH: A peptide's solubility is often lowest at its isoelectric point (pI). Ensure your incubation buffer pH is adjusted at least 1-2 units away from the peptide's pI to maintain solubility.[8]
-
Incubation Conditions: Ensure consistent temperature (typically 37°C) and mixing during the incubation period.[9][10] Any variations can alter the rate of enzymatic degradation.
Q4 (Troubleshooting): I am attempting to PEGylate CST-14 but am experiencing low yield of the desired mono-PEGylated product. How can I optimize this?
Low yields in PEGylation reactions are a common challenge. Key parameters to optimize include:
-
PEG Reagent Type: Use monofunctional PEG derivatives (e.g., mPEG) to prevent cross-linking between peptide molecules, which can significantly reduce the yield of the desired product.[11]
-
Reaction Stoichiometry: The molar ratio of PEG to the peptide is crucial. A high excess of PEG can lead to multiple PEG chains attaching to a single peptide (di- or tri-PEGylation), while a low ratio results in a large amount of unreacted peptide. This ratio must be empirically optimized.[12]
-
pH Control: The reaction pH affects the reactivity of the target amino acid residues (e.g., the N-terminal amine or lysine (B10760008) side chains). For site-specific PEGylation at the N-terminus via reductive alkylation, a mildly acidic pH is often required.[3]
-
Reaction Time and Temperature: These parameters should be carefully controlled to ensure the reaction goes to completion without causing degradation of the peptide or PEG reagent.[12]
Q5 (Troubleshooting): My liposomal formulation of CST-14 has a low encapsulation efficiency (<30%). What steps can I take to improve it?
Low encapsulation efficiency is a frequent issue in liposome (B1194612) formulation. To improve it:
-
Optimize Lipid Composition: The choice of lipids and the inclusion of cholesterol can significantly impact the stability and encapsulation capacity of the liposome.[13]
-
Refine the Formulation Method: The method used for preparation is critical. Techniques like reverse-phase evaporation or microfluidization can help create smaller, more uniform vesicles that may improve encapsulation.[13][14]
-
Control Hydration Step: The process of hydrating the lipid film is where encapsulation occurs. Ensure the aqueous solution containing CST-14 is added under controlled conditions (e.g., with gentle agitation) to facilitate proper vesicle formation.[14] Encapsulation efficiency is generally proportional to the lipid concentration.[14]
Quantitative Data Presentation
The following table summarizes the half-life of native this compound and compares it with improvements seen in analogous peptides, demonstrating the potential of stabilization strategies.
| Peptide | Type | Half-Life | Fold Improvement | Reference |
| This compound | Native Peptide | ~2 minutes | - | [1] |
| CST-14 Analog | Amino Acid Substituted | >20 minutes | >10x | [1] |
| Somatostatin | Native Peptide | A few minutes | - | [2] |
| Octreotide | Somatostatin Analog | ~1.5 hours (90 min) | >30x | [2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a standardized method to assess the stability of CST-14 or its analogs in plasma.
-
Preparation:
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL in an appropriate solvent like water or DMSO).
-
Thaw plasma (e.g., human, mouse, or rat) from -80°C and keep it on ice. Centrifuge at low speed to remove any cryoprecipitates.
-
Pre-warm the required volume of plasma to 37°C in a water bath.
-
-
Incubation:
-
Initiate the reaction by spiking the peptide stock solution into the pre-warmed plasma to a final concentration of 1-10 µM.[9][10]
-
Incubate the mixture at 37°C with gentle agitation.[9]
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.[9]
-
-
Reaction Quenching & Protein Precipitation:
-
Immediately add the aliquot to a tube containing 2-3 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or ethanol) to precipitate the plasma proteins and quench enzymatic activity.[7]
-
Vortex the sample vigorously for 30 seconds and incubate at -20°C for at least 20 minutes to ensure complete precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide and its metabolites.
-
Analyze the supernatant using LC-MS or RP-HPLC to quantify the amount of intact peptide remaining.[9]
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and plot the data to determine the half-life (t½).
-
Protocol 2: Site-Specific N-Terminal PEGylation (Reductive Alkylation)
This protocol describes the selective attachment of a PEG-aldehyde to the N-terminal amine of a peptide.
-
Reagent Preparation:
-
Dissolve the peptide in a reaction buffer of slightly acidic pH (e.g., pH 5.0-6.5) to ensure the N-terminal α-amine group is predominantly unprotonated and thus more nucleophilic than the ε-amine groups of lysine side chains.
-
Dissolve a monofunctional PEG-aldehyde (e.g., mPEG-ALD) in the same buffer.
-
-
Conjugation Reaction:
-
Add the PEG-aldehyde solution to the peptide solution at a predetermined optimal molar ratio (e.g., 1.5:1 PEG:peptide).
-
Initiate the reductive amination by adding a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the mixture. This agent selectively reduces the Schiff base formed between the aldehyde and the amine without reducing the aldehyde itself.
-
Allow the reaction to proceed for 12-24 hours at a controlled temperature (e.g., 4°C or room temperature).
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated peptide from unreacted peptide, excess PEG, and byproducts.
-
Ion-exchange chromatography is often effective, as the PEGylated conjugate will have a different charge profile from the unreacted peptide.
-
Size-exclusion chromatography can also be used to separate the larger PEGylated peptide from the smaller unreacted peptide.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, and HPLC.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming the challenges of this compound's short half-life.
Caption: Overview of strategies to solve the short half-life of CST-14.
Caption: Experimental workflow for screening stabilized CST-14 analogs.
Caption: Simplified signaling pathways of this compound.
References
- 1. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. kinampark.com [kinampark.com]
- 5. Encapsulation of an endostatin peptide in liposomes: Stability, release, and cytotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creativepegworks.com [creativepegworks.com]
- 12. EP2337794A2 - An improved process for pegylation of proteins - Google Patents [patents.google.com]
- 13. Utilizing liposomal encapsulation approach to address nephrotoxic challenges of colistimethate sodium through a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5567433A - Liposome preparation and material encapsulation method - Google Patents [patents.google.com]
Validating the biological activity of commercially sourced Cortistatin-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the biological activity of commercially sourced Cortistatin-14 (CST-14).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
A1: this compound is a cyclic neuropeptide that bears significant structural and functional resemblance to somatostatin-14 (SS-14).[1][2] Its primary targets are the five somatostatin (B550006) receptors (sst1-sst5).[1][3] Additionally, CST-14 is known to bind to the growth hormone secretagogue receptor (GHS-R1a, the ghrelin receptor) and the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[1][2]
Q2: What are the expected biological effects of this compound in vitro and in vivo?
A2: Due to its interaction with multiple receptors, CST-14 exhibits a wide range of biological activities. These include:
-
Neuronal Activity: It can act as a neuronal depressant.[1]
-
Sleep Regulation: It has been shown to induce slow-wave sleep and modulate sleep patterns.[2][4]
-
Hormone Secretion: Similar to somatostatin, it can inhibit the secretion of growth hormone (GH) and insulin.[5][6]
-
Anti-inflammatory Effects: CST-14 demonstrates significant anti-inflammatory properties and has shown therapeutic effects in models of sepsis and endotoxemia.[3][7][8]
-
Anticonvulsant Properties: It has neuroprotective and anticonvulsant effects, primarily mediated through sst2 and sst3 receptors.[3][9][10]
-
Anti-fibrotic Activity: Recent studies have identified CST-14 as an endogenous anti-fibrotic factor.[7]
Q3: How should I properly dissolve and store my commercially sourced this compound?
A3: For optimal stability and activity, follow these guidelines:
-
Storage: Upon receipt, store the lyophilized peptide at -20°C.[1]
-
Solubility: this compound is soluble in water.[1] It is recommended to reconstitute the peptide in sterile, purified water to a stock concentration of 0.70 mg/ml or higher if possible.[1] For cell culture experiments, the final dilution should be made in the appropriate assay buffer or culture medium.
-
Handling: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the reconstituted stock solution into single-use volumes and store them at -20°C or -80°C.
Q4: My experiment requires a specific receptor pathway. Which receptors are responsible for CST-14's various effects?
A4: The diverse effects of CST-14 are mediated by different receptors:
-
Anticonvulsant Effects: These actions are mediated by the sst2 and sst3 somatostatin receptors.[9][10] Studies have shown that these effects are not dependent on the ghrelin receptor.[9]
-
Antidepressant-like Effects: These have been linked to the ghrelin receptor system.[11]
-
Inhibition of Hormone Secretion: These effects are largely due to its binding to somatostatin receptors, similar to somatostatin itself.[5]
-
Anti-inflammatory Effects: The anti-inflammatory actions may involve multiple pathways, including somatostatin receptors and potentially the ghrelin receptor.[8]
This compound Signaling Pathways
The diagram below illustrates the primary signaling cascades initiated by this compound upon binding to its key receptors.
Reference Data
Table 1: Receptor Binding Affinity and Potency of this compound
This table summarizes the inhibitory concentration (IC50) and effective concentration (EC50) values for this compound at its key receptors.
| Receptor Target | Assay Type | Value | Cell Line | Reference |
| sst1 | Competitive Binding (IC50) | 5 nM | CHO or HEK293 | [1] |
| sst2 | Competitive Binding (IC50) | 0.09 nM | CHO or HEK293 | [1] |
| sst3 | Competitive Binding (IC50) | 0.3 nM | CHO or HEK293 | [1] |
| sst4 | Competitive Binding (IC50) | 0.2 nM | CHO or HEK293 | [1] |
| sst5 | Competitive Binding (IC50) | 0.3 nM | CHO or HEK293 | [1] |
| MRGPRX2 | Functional Agonism (EC50) | 25 nM | HEK293 | [1] |
Experimental Workflow & Troubleshooting Guides
This section provides a general workflow for validating a new lot of this compound, followed by detailed troubleshooting for common assays.
Guide 1: Receptor Binding Assay (Competitive)
This assay validates the ability of your CST-14 to bind to its target receptor by competing with a known radiolabeled ligand.
Q: I am not observing any displacement of the radioligand, even at high concentrations of CST-14. What could be wrong?
A: This indicates a failure to bind. Consider the following causes:
| Possible Cause | Troubleshooting Steps |
| Degraded CST-14 | Improper storage or multiple freeze-thaw cycles can degrade the peptide. Use a fresh aliquot or a newly reconstituted vial. |
| Incorrect Receptor Source | Ensure the cell membranes or purified receptors used in the assay are from a reliable source and express the target receptor (e.g., sst2). Verify receptor presence via a positive control with a known unlabeled ligand (like SS-14). |
| Assay Buffer Composition | The binding affinity can be sensitive to pH, ionic strength, and co-factors. Confirm your assay buffer composition matches established protocols for the receptor of interest. |
| Insufficient Incubation Time | The binding reaction may not have reached equilibrium. Review literature for optimal incubation times for your specific receptor. |
Q: I am seeing very high non-specific binding (NSB) in my assay.
A: High NSB can mask the specific binding signal. Here are some solutions:
| Possible Cause | Troubleshooting Steps |
| Radioligand Sticking to Plates/Filters | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). Include a detergent (e.g., 0.1% BSA or 0.01% Triton X-100) in the wash buffer to reduce non-specific adherence. |
| Radioligand Concentration Too High | Using a radioligand concentration significantly above its dissociation constant (Kd) can increase NSB. Use a concentration at or below the Kd for competition assays.[12] |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer after incubation to more effectively remove unbound radioligand. |
Guide 2: Cell-Based Functional Assay (e.g., Proliferation)
This assay measures a biological response to CST-14, such as the inhibition of proliferation in a tumor cell line expressing somatostatin receptors.
Q: My this compound is not inhibiting cell proliferation as expected.
A: A lack of functional response can stem from several issues:
| Possible Cause | Troubleshooting Steps |
| Low or Absent Receptor Expression | Confirm that your chosen cell line expresses the relevant receptor (e.g., sst2) at sufficient levels. This can be checked via qPCR, Western blot, or flow cytometry. |
| Cell Passage Number | High passage numbers can lead to genetic drift and loss of receptor expression or signaling integrity. Use cells from a low-passage, validated stock. |
| Peptide Inactivation in Media | Peptidases present in serum or secreted by cells can degrade CST-14 over long incubation periods (24-72 hours). Consider using serum-free media if appropriate for your cells or replenishing the CST-14-containing media during the experiment. |
| Incorrect Assay Endpoint | Ensure the chosen assay duration is sufficient for CST-14 to exert its anti-proliferative effect. Some targeted therapies require longer treatment times to impact cell growth.[13] |
Q: I am observing high variability between replicate wells or experiments.
A: Inconsistent results compromise data quality. Focus on these areas:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating replicates to ensure uniform cell density across the plate. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, leading to altered cell growth. Avoid using the outermost wells for experimental samples or ensure proper humidification by filling them with sterile water or PBS. |
| Inconsistent Compound Addition | Use calibrated multichannel pipettes for adding CST-14 dilutions to minimize variability in final concentrations. |
| Reagent/Assay Reader Issues | For viability assays (e.g., MTT, CTG), ensure the reagent is thoroughly mixed and incubated for the recommended time.[14] Check that the plate reader is properly calibrated. |
Key Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol provides a general framework for determining the IC50 of CST-14 at a specific somatostatin receptor subtype expressed in cell membranes.
-
Preparation of Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Radioligand: Prepare a working solution of a suitable radiolabeled ligand (e.g., ¹²⁵I-Tyr¹¹-SS-14) in assay buffer at 2x the final desired concentration (e.g., 2x Kd value).
-
Competitor (CST-14): Prepare a serial dilution series of unlabeled CST-14 in assay buffer (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Cell Membranes: Thaw membranes from cells overexpressing the target receptor on ice and dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold assay buffer.
-
-
Assay Procedure (96-well filter plate):
-
Add 50 µL of assay buffer to the "Total Binding" wells.
-
Add 50 µL of a high concentration of unlabeled SS-14 (e.g., 1 µM) to the "Non-Specific Binding (NSB)" wells.
-
Add 50 µL of each CST-14 serial dilution to the experimental wells.
-
Add 50 µL of the cell membrane suspension to all wells.
-
Add 100 µL of the 2x radioligand solution to all wells to initiate the binding reaction. The final volume is 200 µL.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration over a glass fiber filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (e.g., 50 mM HEPES).
-
Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of CST-14.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability and proliferation following treatment with CST-14.
-
Cell Plating:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution series of CST-14 in culture medium.
-
Remove the old medium from the cells and add 100 µL of the CST-14 dilutions to the respective wells. Include vehicle-only wells as a control for 100% proliferation.
-
Incubate for the desired treatment period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Incubate for 4-12 hours at 37°C in the dark, ensuring all crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percentage of cell viability against the log concentration of CST-14.
-
Use non-linear regression to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
Technical Support Center: Choosing the Right Animal Model for Cortistatin-14 Research
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for selecting and utilizing appropriate animal models in Cortistatin-14 (CST-14) research.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most suitable for studying the neuroprotective and antidepressant-like effects of this compound?
For investigating the neuroprotective and antidepressant-like effects of CST-14, mice are the most commonly used and well-characterized animal model.[1] Various established behavioral tests, such as the Forced Swimming Test (FST), Tail Suspension Test (TST), and Novelty-Suppressed Feeding Test (NSFT), are readily applicable to mice to assess depressive-like behaviors.[1]
Key Advantages of Mouse Models for Neurological Studies:
-
Genetic Manipulation: A wide array of genetically modified mouse strains, including knockout models for specific receptors like the ghrelin receptor, are available to dissect the molecular mechanisms of CST-14 action.[2][3]
-
Well-Established Protocols: Standardized protocols for stereotaxic surgery for intracerebroventricular (i.c.v.) injections and behavioral analyses are widely documented.[1]
-
Cost-Effectiveness: Compared to larger animals, mice are more cost-effective for large-scale screening and dose-response studies.
Q2: I am investigating the anti-inflammatory properties of this compound. Which animal model should I consider?
Both mice and rats are suitable models for studying the anti-inflammatory effects of this compound. The choice between them may depend on the specific inflammatory condition being modeled.
-
Mouse Models of Inflammation:
-
Lethal Endotoxemia: Induced by lipopolysaccharide (LPS) injection, this model mimics aspects of septic shock. CST-14 has been shown to protect mice from lethal endotoxemia.[4]
-
Cecal Ligation and Puncture (CLP): This surgical model induces polymicrobial sepsis, and CST-14 has demonstrated therapeutic effects in this model.[4][5]
-
Collagen-Induced Arthritis (CIA): While not directly found in the provided search results for CST-14, the CIA model in mice is a standard for studying rheumatoid arthritis and could be a relevant model for future CST-14 research.[6]
-
-
Rat Models of Inflammation:
-
Collagen-Induced Arthritis (CIA): Rats, particularly strains like Wistar-Lewis, are also widely used for CIA models and can be valuable for studying the effects of CST-14 on autoimmune arthritis.[7]
-
General Inflammatory Models: Rats are often used in pharmacological studies of inflammation due to their larger size, which can facilitate repeated blood sampling and tissue collection.[8]
-
Q3: My research focuses on the anti-fibrotic potential of this compound. What is the recommended animal model?
For studying the anti-fibrotic effects of this compound, mouse models of fibrosis are well-established.
-
Bleomycin-Induced Scleroderma: Repetitive intradermal injections of bleomycin (B88199) in mice induce skin fibrosis, a model in which CST-14 has shown therapeutic efficacy.[5] This model is useful for investigating the direct effects of CST-14 on fibroblast activation and collagen deposition.[5]
Q4: Are there any non-rodent models used in this compound research?
Currently, published research on this compound primarily utilizes rodent models (mice and rats). However, other models offer potential advantages for specific research questions.
-
Zebrafish (Danio rerio):
-
Potential Advantages: Zebrafish are a cost-effective model for high-throughput screening of CST-14 analogs.[9] Their optical transparency during early development allows for real-time in vivo imaging of cellular processes.[10] With a high degree of genetic conservation with humans, they are a good model for studying gene function and developmental processes.[10][11]
-
Current Status: There is no specific evidence from the search results of zebrafish being used in CST-14 research to date. Their application would represent a novel approach, particularly for screening and developmental studies.
-
-
Non-Human Primates (NHPs):
-
Potential Advantages: NHPs, such as macaques and marmosets, are phylogenetically closest to humans, offering high translational relevance for preclinical studies.[12][13][14][15] Their complex physiological and immunological systems closely mimic human conditions.[15][16]
-
Current Status: The use of NHPs in CST-14 research has not been documented in the provided search results. Due to ethical considerations and high costs, NHP models are typically reserved for pivotal preclinical safety and efficacy studies before human clinical trials.
-
Troubleshooting Guides
Problem 1: Inconsistent results in behavioral studies with mice after intracerebroventricular (i.c.v.) administration of this compound.
-
Possible Cause 1: Incorrect Cannula Placement: Inaccurate stereotaxic coordinates can lead to the incorrect delivery of CST-14 to the lateral ventricle.
-
Solution: Verify the stereotaxic coordinates for the specific mouse strain and age being used. After the experiment, it is advisable to inject a dye (e.g., Evans blue) and perform histological analysis to confirm the cannula placement. For mice, typical coordinates for the lateral ventricle are 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral to the skull surface.[1]
-
-
Possible Cause 2: Degradation of this compound: Peptides like CST-14 can be susceptible to degradation.
-
Solution: Prepare fresh solutions of CST-14 for each experiment. Store the peptide according to the manufacturer's instructions, typically lyophilized at -20°C or colder.
-
-
Possible Cause 3: Stress-Induced Variability: High levels of stress in the animals can mask the effects of the treatment.
-
Solution: Allow sufficient time for recovery after surgery (5-7 days).[1] Handle the mice gently and consistently. Acclimatize the animals to the experimental room and testing apparatus before the experiment begins.
-
Problem 2: Low incidence or severity of disease in an induced inflammatory or fibrotic mouse model.
-
Possible Cause 1: Animal Strain and Vendor Variability: The genetic background and gut microbiota of mice can significantly influence their susceptibility to induced diseases.[7]
-
Solution: Use a well-documented and susceptible mouse strain for the specific disease model (e.g., C57BL/6 for some models of sepsis).[4] It is recommended to source animals from a consistent and reputable vendor.
-
-
Possible Cause 2: Improper Preparation or Administration of Inducing Agent: For example, in the CIA model, the quality of the collagen emulsion is critical.[7]
-
Solution: Follow established protocols for the preparation and administration of the disease-inducing agent precisely. For CIA, using an electric homogenizer to create a stable emulsion is recommended over syringe-to-syringe methods.[7]
-
Data Presentation: Summary of Rodent Models for this compound Research
| Research Area | Animal Model | Disease Model | CST-14 Administration | Dosage | Key Findings | Reference |
| Antidepressant Effects | Mouse | Stress-induced depression models (FST, TST, NSFT) | Intracerebroventricular (i.c.v.) | 1 and 5 µ g/mouse | Dose-dependent antidepressant-like effects without altering locomotor activity. | [1] |
| Intranasal | 50 µ g/mouse | Reduced depressive-like behavior. | [1] | |||
| Anticonvulsant Effects | Rat | Pilocarpine-induced seizures | Intrahippocampal perfusion | 0.1 µM | Increased latency to first seizure, but no significant decrease in total seizure duration. | [3] |
| Mouse (C57BL/6) | Pilocarpine-induced seizures | Not specified | 0.1 µM | Similar to rats, a trend towards increased latency to first seizure without a significant reduction in total seizure duration. | [3] | |
| Ghrelin receptor knockout mouse | Pilocarpine-induced seizures | Not specified | Not specified | Anticonvulsant effects of CST-14 are not mediated by the ghrelin receptor. | [2][3] | |
| Anti-inflammatory Effects | Mouse (C57BL/6) | LPS-induced endotoxemia | Intraperitoneal (i.p.) | 2 nmol/mouse | Significantly protected against the lethal effects of LPS. | [4] |
| Mouse (C57BL/6) | Cecal Ligation and Puncture (CLP) | Intraperitoneal (i.p.) | 2 nmol/mouse (twice) | Increased survival in a model of sepsis. | [4] | |
| Anti-fibrotic Effects | Mouse | Bleomycin-induced scleroderma | Not specified | Not specified | Therapeutic efficacy in a model of skin fibrosis. | [5] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Injection in Mice
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse (e.g., with sodium pentobarbital, 70 mg/kg).[1]
-
Place the anesthetized mouse in a stereotaxic frame.
-
Implant a 26-gauge stainless-steel guide cannula over the lateral ventricle using the following coordinates: 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral to the skull surface.[1]
-
Secure the cannula with dental cement.
-
-
Post-operative Care and Recovery:
-
House mice individually and allow them to recover for 5-7 days before any experiments.[1]
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Insert an injection needle (extending slightly beyond the guide cannula) into the guide cannula.
-
Infuse the desired volume of this compound solution over a specific period.
-
Leave the injection needle in place for a short duration to allow for diffusion before slowly retracting it.
-
Protocol 2: Forced Swimming Test (FST) in Mice
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before the test (e.g., 10 minutes for i.c.v. administration).[1]
-
Individually place each mouse into the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
-
Analysis: Compare the duration of immobility between the CST-14 treated groups and the control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.[1]
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of this compound, highlighting its binding to multiple receptors to elicit diverse physiological effects.
Experimental Workflow
Caption: A generalized experimental workflow for an in-vivo study investigating the effects of this compound in a mouse model.
Logical Relationships
Caption: A decision tree to guide researchers in selecting an appropriate animal model for their this compound research based on the primary research question.
References
- 1. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 7. chondrex.com [chondrex.com]
- 8. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Zebrafish as a model organism for neurodegenerative disease [frontiersin.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Nonhuman primate genetic models for the study of rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonhuman Primates in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonhuman Primate Models in Translational Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The unique value of primate models in translational research. Nonhuman primate models of women's health: introduction and overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cortistatin-14 Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Cortistatin-14 (CST-14) immunohistochemistry (IHC) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during CST-14 IHC in a question-and-answer format.
Issue 1: Weak or No Staining
Q1: I am not observing any staining or the signal for this compound is very weak. What are the potential causes and how can I resolve this?
A1: Weak or no staining is a frequent challenge in IHC. The following are common causes and their respective solutions:
-
Improper Fixation: Over-fixation can mask the epitope, while under-fixation can lead to poor tissue morphology and loss of the antigen. For a small peptide like this compound, the choice of fixative and the duration of fixation are critical.
-
Inadequate Antigen Retrieval: Formalin fixation creates cross-links that can obscure the CST-14 epitope, making it inaccessible to the primary antibody.
-
Recommendation: Heat-Induced Epitope Retrieval (HIER) is generally effective for unmasking epitopes in FFPE tissues. You may need to optimize the pH of the retrieval buffer. It is advisable to test both a low pH (Citrate Buffer, pH 6.0) and a high pH (Tris-EDTA Buffer, pH 9.0) to determine the optimal condition for your specific antibody.[3]
-
-
Suboptimal Primary Antibody Concentration: The concentration of the primary antibody may be too low for effective detection.
-
Recommendation: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.
-
-
Insufficient Incubation Time: The primary antibody may not have had enough time to bind to the target antigen.
-
Recommendation: Increase the primary antibody incubation time, for instance, by incubating overnight at 4°C.[4]
-
Issue 2: High Background Staining
Q2: My this compound staining is showing high background, making it difficult to interpret the results. What could be causing this and how can I reduce it?
A2: High background staining can obscure specific signals. Here are the common culprits and how to address them:
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding non-specifically to tissue components.
-
Recommendation:
-
Ensure adequate blocking by incubating the sections with a blocking solution, such as normal serum from the species in which the secondary antibody was raised, for at least one hour.[5]
-
Optimize the concentration of both the primary and secondary antibodies; high concentrations can lead to increased non-specific binding.[4]
-
Run a negative control (without the primary antibody) to check for non-specific binding of the secondary antibody.[4]
-
-
-
Endogenous Peroxidase or Phosphatase Activity: If using an HRP or AP-conjugated detection system, endogenous enzymes in the tissue can produce a false positive signal.
-
Recommendation: Quench endogenous peroxidase activity by treating the sections with 3% hydrogen peroxide (H2O2) in methanol (B129727) for 15-30 minutes before applying the primary antibody.[6] For AP-based detection, levamisole (B84282) can be added to the substrate solution.
-
-
Hydrophobic Interactions: Antibodies can non-specifically adhere to certain tissue elements due to hydrophobic interactions.
-
Recommendation: Include a detergent like Tween 20 in your wash buffers to reduce these interactions.
-
Issue 3: Non-Specific Staining
Q3: I am observing staining in areas where this compound is not expected to be present. How can I troubleshoot this non-specific staining?
A3: Non-specific staining can arise from several factors:
-
Cross-reactivity of Antibodies: The primary or secondary antibody may be cross-reacting with other proteins in the tissue.
-
Recommendation:
-
Ensure the primary antibody has been validated for specificity for this compound.
-
Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample to minimize cross-reactivity.[4]
-
-
-
Presence of Endogenous Biotin (B1667282): If using a biotin-based detection system (e.g., ABC), endogenous biotin in tissues like the liver and kidney can lead to non-specific staining.[3][6]
-
Tissue Drying: Allowing the tissue sections to dry out at any stage of the staining process can cause non-specific antibody binding and high background.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for this compound IHC on paraffin-embedded tissues?
A1: For neuropeptides like this compound, 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is a commonly used and recommended fixative.[2] It is crucial to control the fixation time; 18-24 hours at 4°C is a good starting point.[1]
Q2: Is antigen retrieval necessary for this compound IHC?
A2: Yes, for formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is almost always necessary to unmask the epitope. Heat-Induced Epitope Retrieval (HIER) is the most common method.
Q3: Which antigen retrieval buffer should I use for this compound?
A3: The optimal buffer can be antibody-dependent. It is recommended to test both a low pH buffer, such as 10 mM Sodium Citrate buffer (pH 6.0), and a high pH buffer, like 1 mM EDTA buffer (pH 9.0), to determine which yields the best results for your specific this compound antibody.[9]
Q4: How can I validate my this compound antibody for IHC?
A4: Antibody validation is crucial for reliable results. You should:
-
Check the manufacturer's datasheet: Ensure the antibody is validated for IHC on paraffin-embedded tissues.
-
Run positive and negative controls: Use tissues known to express this compound as a positive control and tissues known not to express it as a negative control.
-
Perform a peptide block: Pre-incubate the antibody with the immunizing peptide to confirm specific binding. The staining should be abolished in the peptide-blocked slide.
Data Presentation
Table 1: Recommended Fixation Conditions for this compound IHC
| Parameter | Recommendation | Rationale |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Good for preserving small peptides and maintaining structural integrity.[2] |
| Method | Immersion or Perfusion | Perfusion is ideal for larger tissues or whole animals to ensure uniform fixation.[2] |
| Duration | 18-24 hours | Prevents under-fixation (poor morphology) and over-fixation (epitope masking).[1] |
| Temperature | 4°C | Slows down autolytic processes without significantly affecting fixation speed. |
Table 2: Antigen Retrieval Optimization for this compound IHC
| Parameter | Option 1 | Option 2 | Rationale |
| Method | Heat-Induced Epitope Retrieval (HIER) | Proteolytic-Induced Epitope Retrieval (PIER) | HIER is generally more effective for FFPE tissues. PIER is an alternative but can sometimes damage tissue morphology. |
| HIER Buffer | 10 mM Sodium Citrate, pH 6.0 | 1 mM EDTA, pH 9.0 | The optimal pH is antibody-dependent; testing both is recommended to find the best condition.[9] |
| Heating Method | Microwave, Pressure Cooker, or Water Bath | N/A | All methods can be effective; the key is to maintain a consistent high temperature (95-100°C) for a sufficient duration. |
| Heating Time | 10-20 minutes | N/A | This is a starting point and may require optimization. |
| PIER Enzyme | N/A | Trypsin or Proteinase K | Use if HIER is not successful. Requires careful optimization of incubation time and temperature to avoid tissue damage. |
Experimental Protocols
Protocol 1: Fixation and Paraffin (B1166041) Embedding
-
Tissue Preparation: For immersion fixation, ensure the tissue is no thicker than 10 mm.[10] For perfusion, first perfuse with saline to clear the blood, followed by the fixative.[1]
-
Fixation: Immerse the tissue in 4% PFA for 18-24 hours at 4°C.[1]
-
Dehydration: Dehydrate the tissue through a graded series of ethanol (B145695) (e.g., 70%, 80%, 95%, 100%).[11]
-
Clearing: Clear the tissue in xylene.[11]
-
Paraffin Infiltration: Infiltrate the tissue with molten paraffin wax.
-
Embedding: Embed the tissue in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
Protocol 2: Deparaffinization, Rehydration, and Antigen Retrieval
-
Deparaffinization: Immerse slides in xylene (2-3 changes, 5-10 minutes each).[11]
-
Rehydration: Rehydrate sections through a graded series of ethanol to water (100%, 95%, 70%, 50% ethanol, then distilled water).[11]
-
Antigen Retrieval (HIER):
-
Place slides in a staining jar containing the chosen antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the buffer with the slides to 95-100°C using a microwave, pressure cooker, or water bath for 10-20 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse the slides with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Visualizations
Caption: A flowchart illustrating the key steps in an immunohistochemistry protocol for this compound.
Caption: A decision tree for troubleshooting common problems in IHC experiments.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. documents.cap.org [documents.cap.org]
- 8. origene.com [origene.com]
- 9. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. bosterbio.com [bosterbio.com]
How to control for variability in Cortistatin-14 in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for variability in Cortistatin-14 (B8083240) (CST-14) in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary receptors?
A1: this compound (CST-14) is a cyclic neuropeptide that shares significant structural and functional similarities with somatostatin-14 (SRIF-14)[1][2]. It binds with high affinity to all five somatostatin (B550006) receptor subtypes (sst1-sst5). Additionally, CST-14 is an agonist for the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2)[3].
Q2: What are the key sources of variability in this compound in vitro experiments?
A2: Variability in CST-14 in vitro experiments can arise from several factors, including:
-
Peptide Stability: CST-14, like many peptides, is susceptible to degradation by proteases present in serum-containing media and can also be sensitive to temperature and pH. It has a reported short half-life in plasma of approximately 2 minutes[4][5].
-
Solubility and Aggregation: Improper dissolution can lead to inaccurate concentrations and peptide aggregation, affecting bioactivity.
-
Storage and Handling: Repeated freeze-thaw cycles and improper storage can lead to degradation and loss of function.
-
Cell Culture Conditions: Cell passage number, confluence, and serum batch can all influence receptor expression and cellular responses.
-
Assay-Specific Parameters: Incubation times, reagent quality, and detection methods can introduce variability.
Q3: How should I properly store and handle my this compound stock?
A3: To ensure the stability and activity of your CST-14:
-
Storage: Store lyophilized CST-14 at -20°C for short-term storage and -80°C for long-term storage.
-
Reconstitution: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute in a suitable solvent (see Q4) to a concentration of at least 1 mg/mL to minimize adsorption to the vial.
-
Aliquoting: After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. For small volumes, prepare a master mix to increase the volume being pipetted into each well. |
| Uneven Cell Seeding | Thoroughly mix cell suspension before plating. Check for cell clumping. Use a hemocytometer or automated cell counter to ensure accurate cell density. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Incomplete Mixing of CST-14 | After adding CST-14 to wells, gently mix the plate on an orbital shaker for a few seconds. |
Issue 2: Lower Than Expected or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh CST-14 solutions for each experiment. Minimize the time the peptide is in serum-containing media before the assay. Consider using serum-free media or a protease inhibitor cocktail if compatible with your assay. |
| Incorrect Peptide Concentration | Verify the net peptide content of your lyophilized powder (often provided by the manufacturer) and adjust your calculations accordingly. Consider performing a concentration determination using a method like a BCA assay. |
| Low Receptor Expression | Use cells at a consistent and optimal passage number and confluency. Check the literature for expected receptor expression levels in your cell line. Consider using a positive control agonist for the target receptor. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and buffer conditions (e.g., pH). |
| Peptide Adsorption | Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA (0.1%) to your buffer, if compatible with your assay. |
Issue 3: Inconsistent Results Across Different Experiments
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variation in Reagents | Use the same lot of serum, media, and other key reagents for a set of comparative experiments. Test new lots of critical reagents before use in large-scale experiments. |
| Freeze-Thaw Cycles of CST-14 Stock | Prepare single-use aliquots of your CST-14 stock solution to avoid repeated freezing and thawing. |
| Cell Line Drift | Maintain a frozen stock of low-passage cells and thaw a new vial after a set number of passages. Regularly check cell morphology and growth characteristics. |
| Variability in Experimental Timing | Perform critical steps of the experiment (e.g., cell seeding, treatment, and assay readout) at consistent times of the day. |
Data Presentation: this compound Properties and Receptor Affinities
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 1721.03 g/mol | [3][6] |
| Amino Acid Sequence | PCKNFFWKTFSSCK (Disulfide bridge: Cys2-Cys13) | [3][6] |
| Solubility in Water | Up to 0.70 mg/mL | [1][3][6] |
Table 2: this compound Receptor Binding Affinities (IC50/EC50)
| Receptor | IC50 / EC50 (nM) | Cell Line | Source |
| sst1 | 5 | CHO | [3][6] |
| sst2 | 0.09 | CHO | [3][6] |
| sst3 | 0.3 | CHO | [3][6] |
| sst4 | 0.2 | CHO | [3][6] |
| sst5 | 0.3 | CHO | [3][6] |
| Ghrelin (GHS-R1a) | Binds, displaces ghrelin | - | [1] |
| MrgX2 | 25 (EC50) | HEK293 | [3][6] |
Experimental Protocols
General Protocol for this compound Stock Solution Preparation
-
Equilibration: Allow the lyophilized CST-14 vial to reach room temperature before opening.
-
Reconstitution: Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL. If solubility is an issue, 0.1% acetic acid can be used.
-
Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell-Based cAMP Assay for sst Receptor Activation
This protocol is for measuring the inhibition of adenylyl cyclase activity upon CST-14 binding to Gi-coupled sst receptors.
-
Cell Seeding: Seed cells expressing the sst receptor of interest (e.g., CHO-sst2) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Culture cells overnight in complete growth medium.
-
Starvation (Optional): On the day of the assay, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Pre-treatment with CST-14: Prepare serial dilutions of CST-14 in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). Add the desired concentrations of CST-14 to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the CST-14 concentration and fit the data to a four-parameter logistic equation to determine the IC50.
ERK1/2 Phosphorylation Assay for MAPK Pathway Activation
This protocol measures the activation of the MAPK pathway, which can be a downstream effect of CST-14 receptor binding.
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. Starve the cells in serum-free medium for at least 4 hours or overnight.
-
CST-14 Treatment: Treat the cells with various concentrations of CST-14 for a predetermined optimal time (e.g., 5-15 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Aspirate the medium and immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting or ELISA:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
ELISA: Use a cell-based ELISA kit for the detection of p-ERK and total ERK.
-
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA). Normalize the p-ERK signal to the total ERK signal for each sample.
Mandatory Visualizations
Caption: Simplified signaling pathways of this compound.
Caption: Workflow for controlling variability in CST-14 experiments.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rndsystems.com [rndsystems.com]
Addressing challenges of Cortistatin-14 delivery across the blood-brain barrier
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the delivery of Cortistatin-14 (CST-14) across the blood-brain barrier (BBB).
I. Troubleshooting Guides
This section addresses common issues encountered during CST-14 delivery experiments in a question-and-answer format.
Issue 1: Low Bioavailability of CST-14 in the Central Nervous System (CNS)
-
Question: My in vivo experiments show very low concentrations of this compound in the brain tissue and cerebrospinal fluid (CSF) after systemic administration. What are the potential causes and solutions?
-
Answer: Low CNS bioavailability of CST-14 is a common challenge due to the restrictive nature of the blood-brain barrier.[1][2][3] Several factors could be contributing to this issue:
-
Inefficient BBB Transport: CST-14, as a peptide, has limited ability to cross the BBB via passive diffusion.[1][2]
-
Peptide Instability: Peptides can be rapidly degraded by proteases in the bloodstream, reducing the amount available to cross the BBB.[1][4]
-
Rapid Clearance: The peptide may be quickly cleared from circulation by the kidneys or liver.[5]
Troubleshooting Steps:
-
Enhance Transport Across the BBB:
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" strategy involves conjugating CST-14 to a ligand that binds to receptors on the BBB, such as the transferrin receptor (TfR) or insulin (B600854) receptor.[6][7][8][9] This facilitates transport across the endothelial cells of the BBB.
-
Nanoparticle-Based Delivery: Encapsulating CST-14 in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and improve its ability to cross the BBB.[5][10][11] Surface modifications with targeting ligands can further enhance delivery.[8]
-
Intranasal Delivery: This non-invasive method can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver CST-14 directly to the brain.[12][13][14]
-
-
Improve Peptide Stability:
-
Optimize Delivery Vehicle:
-
Particle Size and Charge: The physicochemical properties of nanoparticles, such as size and surface charge, significantly impact their biodistribution and brain accumulation.[16] Positively charged particles may have higher non-specific tissue accumulation, leading to lower brain uptake.[16]
-
PEGylation: Modifying the surface of nanoparticles with polyethylene (B3416737) glycol (PEG) can prolong their circulation time by reducing uptake by the reticuloendothelial system.
-
-
Issue 2: Inconsistent Results in In Vitro BBB Models
-
Question: I am using an in vitro BBB model (e.g., Transwell assay with endothelial cells) to test CST-14 permeability, but my results are highly variable. Why is this happening and how can I improve consistency?
-
Answer: In vitro BBB models are valuable tools but can be sensitive to experimental conditions.[17][18] Inconsistency can arise from several factors:
-
Cell Monolayer Integrity: The tightness of the endothelial cell monolayer is crucial for a reliable model. Low transendothelial electrical resistance (TEER) values indicate a leaky barrier.
-
Active Transport Mechanisms: The transport of peptides across the BBB can be an active process, which is temperature-dependent.[19]
-
Model Complexity: Simple monolayer models may not fully replicate the in vivo BBB environment, which also includes pericytes and astrocytes.[17]
Troubleshooting Steps:
-
Monitor Monolayer Integrity: Regularly measure TEER values to ensure the formation of a tight barrier before and during the experiment.
-
Control Experimental Conditions: Maintain a constant temperature of 37°C for active transport studies.[19] Compare results with experiments conducted at 4°C to assess the contribution of active transport.[19]
-
Consider More Complex Models: Co-culture models that include astrocytes and pericytes can provide a more physiologically relevant BBB environment.[17]
-
Standardize Protocols: Ensure consistent cell seeding density, culture media, and incubation times across all experiments.
-
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the brain a focus of research?
A1: this compound (CST-14) is a neuropeptide that shares structural and functional similarities with somatostatin (B550006).[20][21] It is expressed predominantly in the cortex and has been shown to have neuroprotective, anti-inflammatory, and anticonvulsant effects in preclinical models.[22][23][24] These properties make it a promising therapeutic candidate for various neurological disorders. However, like many peptides, its therapeutic potential is limited by its inability to efficiently cross the blood-brain barrier.[1][2]
Q2: What are the main strategies for delivering peptides like CST-14 across the blood-brain barrier?
A2: The primary strategies focus on overcoming the BBB's restrictive nature and include:
-
Invasive Methods: Direct administration into the brain (e.g., intracerebroventricular injection), which bypasses the BBB but is highly invasive.[25]
-
Non-Invasive Methods:
-
Receptor-Mediated Transcytosis (RMT): Utilizing endogenous transport systems by attaching the peptide to molecules that bind to specific receptors on the BBB.[6][7][9]
-
Nanocarrier Systems: Encapsulating the peptide in nanoparticles or liposomes to protect it and facilitate its transport.[5][26][27]
-
Intranasal Delivery: Administering the drug through the nasal cavity to take advantage of direct nose-to-brain pathways.[12][13][14]
-
Q3: How can I quantify the amount of CST-14 that has crossed the BBB in my experiments?
A3: Several methods can be used for quantification:
-
In Vivo:
-
Tissue Homogenization: After systemic administration, brain tissue can be homogenized, and the concentration of CST-14 can be measured using techniques like mass spectrometry or fluorescent tagging.[16][28]
-
Cerebrospinal Fluid (CSF) Sampling: CSF can be collected to measure the concentration of the peptide that has entered the CNS.
-
-
In Vitro:
-
Transwell Assays: The amount of peptide that crosses the cell monolayer from the apical to the basolateral chamber can be quantified.
-
Fluorescence-Based Methods: If CST-14 is fluorescently labeled, techniques like fluorescence-activated cell sorting (FACS) and fluorescence correlation spectroscopy (FCS) can be used to measure cellular uptake.[29][30]
-
Mass Spectrometry: MALDI-TOF mass spectrometry can be used for accurate quantification of cellular uptake of peptides.[15][31]
-
III. Data Presentation
Table 1: Comparison of this compound Delivery Strategies
| Delivery Strategy | Advantages | Disadvantages | Reported Efficacy (Example) |
| Receptor-Mediated Transcytosis (RMT) | High specificity, utilizes endogenous pathways.[6][9] | Potential for receptor saturation, immunogenicity of ligands. | Brain uptake of antibody-drug conjugates can be significantly increased compared to the antibody alone. |
| Liposomal Delivery | Protects peptide from degradation, can be surface-modified for targeting.[26][32] | Can be cleared by the reticuloendothelial system, potential for leakage. | Pegylated immunoliposomes have shown brain delivery of ~0.03% of the injected dose per gram of tissue.[26] |
| Polymeric Nanoparticles | High stability, controlled release, ease of surface functionalization.[5][33] | Potential for toxicity depending on the polymer, complex manufacturing. | Brain accumulation is dependent on particle size and charge, with neutral and negatively charged particles showing better results.[16] |
| Intranasal Delivery | Non-invasive, bypasses the BBB, rapid onset of action.[12][13][14] | Low delivery efficiency to the brain, requires specific formulation properties. | Fluorescently labeled CST-14 has been detected in the brain 30 minutes after intranasal administration.[12] |
IV. Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol outlines a general procedure for assessing the permeability of CST-14 across an in vitro BBB model.
Materials:
-
Transwell inserts with a microporous membrane
-
Brain microvascular endothelial cells (BMECs)
-
Astrocyte and pericyte cell lines (for co-culture models)
-
Cell culture medium and supplements
-
This compound (with or without a fluorescent label)
-
TEER meter
-
Analytical equipment for quantification (e.g., fluorescence plate reader, mass spectrometer)
Methodology:
-
Cell Seeding: Seed BMECs on the apical side of the Transwell insert. For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the well.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the TEER daily. A stable and high TEER value indicates a tight barrier.
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with fresh, serum-free medium.
-
Add a known concentration of CST-14 to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.
-
To maintain sink conditions, replace the collected volume with fresh medium.
-
-
Quantification: Analyze the concentration of CST-14 in the basolateral samples using an appropriate analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate across the monolayer.
Protocol 2: Preparation of CST-14 Loaded Liposomes
This protocol describes a common method for encapsulating CST-14 into liposomes.
Materials:
-
Phospholipids (B1166683) (e.g., DSPC, cholesterol)
-
This compound
-
Organic solvent (e.g., chloroform)
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes
-
Sonication equipment
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with a buffer solution containing CST-14 by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a specific size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated CST-14 by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
V. Visualizations
Caption: Experimental workflow for developing and evaluating this compound delivery systems.
Caption: Proposed mechanism of CST-14 delivery across the BBB and its neuronal signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Challenges and new strategies for therapeutic peptide delivery to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies [mdpi.com]
- 9. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle Strategies to Improve the Delivery of Anticancer Drugs across the Blood–Brain Barrier to Treat Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transport Studies Using Blood-Brain Barrier In Vitro Models: A Critical Review and Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cortistatin as a Novel Multimodal Therapy for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. search.syr.edu [search.syr.edu]
- 26. Drug Transport to Brain with Targeted Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | The New Frontiers in Neurodegenerative Diseases Treatment: Liposomal-Based Strategies [frontiersin.org]
- 28. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 29. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. research.manchester.ac.uk [research.manchester.ac.uk]
- 31. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Liposome delivery to the brain with rapid short-pulses of focused ultrasound and microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Anticonvulsant Potential of Cortistatin-14: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anticonvulsant effects of Cortistatin-14 (CST-14) against its structural analog, Somatostatin-14 (SRIF-14), and established antiepileptic drugs, Diazepam and Valproate. This analysis is supported by experimental data from rodent models of temporal lobe epilepsy, offering insights into the therapeutic potential and mechanism of action of this promising neuropeptide.
This compound, a neuropeptide with significant structural and functional similarities to somatostatin-14, has emerged as a compelling candidate for anticonvulsant therapy. In vivo studies have demonstrated its potent effects in mitigating seizure activity and providing neuroprotection in chemically-induced seizure models. This guide synthesizes the available preclinical data to offer a clear comparison of CST-14's efficacy and mechanistic pathways.
Comparative Anticonvulsant Efficacy
The anticonvulsant properties of this compound have been primarily evaluated in pilocarpine (B147212) and kainic acid-induced seizure models in rats, which mimic key aspects of human temporal lobe epilepsy.
Pilocarpine-Induced Seizure Model
This model induces status epilepticus, providing a robust platform for assessing anticonvulsant efficacy.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Rat | 1 and 10 nmol (i.c.v.) | Attenuated seizure activity.[1] |
| Somatostatin-14 | Rat | - | Known to be a potent anticonvulsant in various rodent models.[2] |
| Diazepam | Rat | ED50 of 4.8 mg/kg (i.p.) when administered 10 min after pilocarpine. ED50 increases to 43.3 mg/kg when administered after 45 min of seizure activity.[2] | Effective in terminating seizures, but efficacy decreases with treatment delay.[2] |
| Valproate | Rat | 286 mg/kg (i.p.) | ED50 for preventing pilocarpine-induced changes in ecto-nucleotidase activities.[3] Effective in preventing seizure-induced neuronal damage when administered after status epilepticus.[4] |
Kainic Acid-Induced Seizure Model
This model is another widely used method to induce seizures and study neuroprotective effects.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Rat | 1 and 10 nmol (i.c.v.) | Attenuated strong seizure activity and inhibited neuronal loss in the cortex and hippocampus.[1][5] |
| Somatostatin-14 | Rat | - | Changes in expression observed in parahippocampal neurons in the kainic acid model.[6] |
| Diazepam | Rat | 3.2 mg/kg (i.m.) | Blocked overt convulsions and attenuated increases in local cerebral glucose utilization.[7] At 10 mg/kg (i.p.), it terminated behavioral seizures but had little impact on continuous epileptiform spiking activity.[8] |
| Valproate | Rat | 300 mg/kg (i.p.) | Ameliorated seizure behavior, including latency, score, number, and duration of seizures.[5] |
Signaling Pathways and Mechanism of Action
This compound primarily exerts its anticonvulsant effects through its interaction with somatostatin (B550006) receptors (sst). In vivo studies have specifically implicated the sst2 and sst3 receptor subtypes in mediating these effects. Blockade of these receptors reverses the anticonvulsant actions of CST-14.[9][10] Interestingly, the ghrelin receptor, another target of CST-14, does not appear to be involved in its anticonvulsant activity.[9] The proposed mechanism involves the binding of CST-14 to sst2 and sst3 receptors, which leads to a reduction in the release of excitatory neurotransmitters.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Pilocarpine-Induced Seizure Model in Rats
This protocol is designed to induce status epilepticus for the evaluation of anticonvulsant drugs.
Key Steps:
-
Animal Preparation: Adult male Sprague Dawley rats are used. For studies involving telemetry, EEG transmitters are implanted prior to the experiment.
-
Pre-treatment: To mitigate the peripheral cholinergic effects of pilocarpine, animals are pre-treated with scopolamine methylnitrate (1 mg/kg, i.p.).
-
Seizure Induction: 30 minutes after scopolamine administration, pilocarpine hydrochloride is injected intraperitoneally (380 mg/kg) to induce seizures.
-
Intervention: The test compound, such as this compound, or a vehicle control is administered, typically intracerebroventricularly (i.c.v.), at a specified time relative to pilocarpine injection.
-
Monitoring: Seizure activity is monitored behaviorally using Racine's scale and electrographically via telemetry-based EEG recordings.
-
Data Analysis: The latency to the first seizure, the duration and severity of seizures, and the total time spent in status epilepticus are quantified and compared between treatment groups.
Kainic Acid-Induced Seizure Model in Rats
This model is utilized to study both the acute anticonvulsant and long-term neuroprotective effects of compounds.
Key Steps:
-
Animal Preparation: Adult male Wistar or Sprague Dawley rats are used.
-
Intervention: The test compound (e.g., this compound at 1 or 10 nmol, i.c.v.) or vehicle is administered 10 minutes prior to kainic acid injection.[1]
-
Seizure Induction: Kainic acid is administered systemically (e.g., 10 mg/kg, i.p.) to induce seizures.[1]
-
Behavioral Assessment: Seizure activity is observed and scored using a standardized scale (e.g., Racine's scale).
-
Neuroprotection Analysis: At a predetermined time point after seizure induction (e.g., 3 days), brain tissue is collected for histological analysis to assess neuronal damage and cell loss in regions like the hippocampus and cortex.[1]
Telemetry-Based Electroencephalographic (EEG) Recording
This technique allows for continuous and wireless monitoring of brain electrical activity in freely moving animals, providing a more accurate assessment of seizure events.
Key Steps:
-
Transmitter Implantation: A miniature telemetry transmitter is surgically implanted on the skull of the rat under anesthesia. Recording electrodes are placed over specific brain regions (e.g., cortex or hippocampus), and a reference electrode is secured over a neutral area (e.g., cerebellum).
-
Recovery: Animals are allowed a recovery period of at least one week post-surgery before the start of the experiment.
-
Data Acquisition: EEG signals are continuously recorded and transmitted to a receiver placed under the animal's cage. The data is digitized and stored for offline analysis.
-
Data Analysis: The recorded EEG is visually and/or automatically analyzed to detect and quantify epileptiform activity, including spike-and-wave discharges, and to determine seizure duration and frequency.
Conclusion
The in vivo data strongly support the anticonvulsant and neuroprotective effects of this compound. Its mechanism of action, mediated through sst2 and sst3 receptors, offers a distinct therapeutic target compared to conventional antiepileptic drugs. While direct, dose-response comparisons with established drugs like diazepam and valproate are still needed to fully delineate its potency, the existing evidence positions this compound as a highly promising candidate for further preclinical and clinical development in the treatment of epilepsy. The detailed experimental protocols provided herein offer a framework for future comparative studies to further validate and quantify the therapeutic potential of this intriguing neuropeptide.
References
- 1. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Valproate Ameliorates Neuronal Apoptosis in a Kainic Acid Model of Epilepsy via Enhancing PKC-Dependent GABAAR γ2 Serine 327 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of cerebral glucose use in kainic acid-treated rats by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Profiles of Cortistatin-14 and Octreotide
A comprehensive guide for researchers and drug development professionals on the binding characteristics and signaling pathways of two critical somatostatin (B550006) analogs.
This guide provides a detailed comparison of the binding profiles of the endogenous neuropeptide Cortistatin-14 (B8083240) and the synthetic somatostatin analog octreotide (B344500). The information presented herein, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in understanding the nuanced interactions of these compounds with somatostatin receptors and their subsequent signaling cascades.
Binding Affinities at Somatostatin Receptors
This compound and octreotide both exert their physiological effects primarily by binding to the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein coupled receptors. However, their binding affinities across these receptor subtypes show notable differences. This compound, a naturally occurring peptide, demonstrates a broader binding profile with high affinity for all five SSTR subtypes.[1][2][3] In contrast, octreotide, a widely used therapeutic agent, exhibits a more selective binding profile, with a particularly high affinity for SSTR2 and a moderate affinity for SSTR5.[4][5]
The binding affinities, represented by IC50 values (the concentration of a ligand that displaces 50% of a radioligand from its target), are summarized in the table below. Lower IC50 values indicate higher binding affinity.
| Receptor Subtype | This compound (IC50, nM) | Octreotide (IC50, nM) |
| SSTR1 | 5 | >1000[5] |
| SSTR2 | 0.09 | 0.6[5] |
| SSTR3 | 0.3 | 34.5[5] |
| SSTR4 | 0.2 | >1000[5] |
| SSTR5 | 0.3 | 7[5] |
Note: The IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
In addition to somatostatin receptors, this compound has been shown to bind to the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a), a property not shared by octreotide.[1][2] This interaction with the ghrelin receptor may contribute to some of the unique physiological effects of this compound that are distinct from those of somatostatin and octreotide.[1][2]
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinities presented above are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or octreotide) to displace a radiolabeled ligand from its receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the somatostatin receptor subtypes (e.g., from transfected cell lines like CHO-K1 or HEK293).
-
Radioligand: A high-affinity radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled Competitors: this compound and octreotide of high purity.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target SSTR subtype in a lysis buffer and prepare a membrane fraction by differential centrifugation.[6] Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes and radioligand.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of unlabeled somatostatin (e.g., 1 µM) to saturate all specific binding sites.
-
Competitive Binding: Receptor membranes, radioligand, and increasing concentrations of the unlabeled competitor (this compound or octreotide).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[6]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
Upon binding of an agonist like this compound or octreotide, somatostatin receptors couple to inhibitory G-proteins (Gi/o), initiating a cascade of intracellular signaling events. The primary downstream effects include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and influence numerous cellular processes, including hormone secretion and cell proliferation.[7]
Another key signaling pathway activated by SSTRs involves the modulation of ion channels, particularly the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the cell membrane and reduced calcium influx contribute to the inhibitory effects on hormone and neurotransmitter release.
Furthermore, SSTR activation can influence the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are critical regulators of cell growth, differentiation, and survival.[7][8] The specific signaling pathways engaged can be receptor subtype- and cell-type-dependent.
Primary signaling pathways activated by SSTRs upon agonist binding.
Conclusion
This compound and octreotide, while both acting as somatostatin receptor agonists, exhibit distinct binding profiles. This compound is a pan-SSTR ligand with additional affinity for the ghrelin receptor, suggesting a broader range of physiological functions. Octreotide, in contrast, is more selective, primarily targeting SSTR2 and SSTR5, which has made it a valuable therapeutic for conditions characterized by overexpression of these receptors, such as certain neuroendocrine tumors. A thorough understanding of these differences in receptor binding and subsequent signaling is crucial for the rational design and development of novel therapeutics targeting the somatostatin system.
References
- 1. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
A Comparative Analysis of Cortistatin-14 and Somatostatin-14 on Growth Hormone Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of Cortistatin-14 and Somatostatin-14, focusing on their effects on the release of Growth Hormone (GH). This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and workflows.
Introduction
Somatostatin-14 (SS-14) is a well-characterized cyclic peptide hormone renowned for its potent inhibitory effects on the endocrine system, most notably the suppression of Growth Hormone (GH) from the anterior pituitary.[1][2] this compound (CST-14), a more recently discovered neuropeptide, shares significant structural and functional homology with SS-14.[3] Both peptides bind to the five known somatostatin (B550006) receptor subtypes (SSTR1-5), mediating their primary inhibitory actions on GH secretion.[3][4] However, emerging research has highlighted unique properties of this compound, including its interaction with other receptors, suggesting a potentially distinct physiological role.[5] This guide delves into a detailed comparison of their receptor binding affinities, signaling mechanisms, and their ultimate impact on GH release, supported by data from in vivo and in vitro studies.
Comparative Data on Receptor Binding and GH Inhibition
The following tables summarize the quantitative data on the binding affinities of this compound and Somatostatin-14 for somatostatin receptors and their comparative efficacy in inhibiting GH release.
Table 1: Comparative Binding Affinity (IC50, nM) of this compound and Somatostatin-14 for Human Somatostatin Receptors (SSTRs)
| Receptor Subtype | This compound IC50 (nM) | Somatostatin-14 IC50 (nM) | Reference |
| sst1 | 5 | ~1-5 | [6] |
| sst2 | 0.09 | ~0.1-1 | [6] |
| sst3 | 0.3 | ~0.5-1 | [6] |
| sst4 | 0.2 | ~1-5 | [6] |
| sst5 | 0.3 | ~0.2-1 | [6] |
Note: Data for Somatostatin-14 is compiled from multiple sources indicating a high affinity in the low nanomolar range for all subtypes.
Table 2: Side-by-Side Comparison of In Vivo Effects on GH Release
| Study Parameter | This compound | Somatostatin-14 | Species | Key Findings | Reference |
| Spontaneous GH Secretion | Similar inhibition (~90%) | Similar inhibition (~90%) | Human | Both peptides potently suppress spontaneous GH secretion to a similar extent. | [7][8] |
| Hexarelin-Stimulated GH Release | Significant inhibition | Significant inhibition | Human | Both peptides inhibit GH release stimulated by the GH secretagogue hexarelin (B1671829) to a comparable degree. | [9] |
| GHRH-Stimulated GH Release | Significant inhibition | Significant inhibition | Human | Both peptides show similar efficacy in blunting the GH response to GHRH. | |
| Ghrelin-Stimulated GH Release | Significant inhibition | Significant inhibition | Human | The GH-releasing effect of ghrelin is partially resistant to both peptides, but they inhibit the response to a similar extent. | |
| Inhibition of GH Secretion | Potent and effective | Similar activity | Rat | CST-14 was as effective as SS-14 in reducing GH secretion, with a rapid onset and slightly longer duration of action. | [10] |
Signaling Pathways and Mechanisms of Action
Both this compound and Somatostatin-14 exert their inhibitory effects on GH release primarily through their interaction with somatostatin receptors on the surface of somatotroph cells in the anterior pituitary. This binding initiates a cascade of intracellular signaling events.
Upon binding to SSTRs, particularly the sst2 and sst5 subtypes which are highly expressed in somatotrophs, both peptides activate an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] The reduction in cAMP attenuates the signaling pathways that promote GH synthesis and release. Furthermore, the activation of Gi proteins can also lead to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the cell membrane and the reduction in calcium influx are key mechanisms that prevent the fusion of GH-containing secretory vesicles with the cell membrane, thereby inhibiting GH exocytosis.
A key distinction between the two peptides is this compound's ability to bind to the Growth Hormone Secretagogue Receptor (GHS-R1a), the receptor for ghrelin, which Somatostatin-14 does not.[8] This interaction adds a layer of complexity to this compound's physiological role, as ghrelin is a potent stimulator of GH release. However, most in vivo studies suggest that the inhibitory effects of this compound via SSTRs are dominant.[5] Additionally, Cortistatin has been shown to bind to the MrgX2 receptor, which is not a receptor for somatostatin, suggesting other potential biological functions.[5]
References
- 1. ibl-america.com [ibl-america.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Growth Hormone ELISA Kit (EHGH1) - Invitrogen [thermofisher.com]
- 5. Cortistatin inhibits growth hormone release from human fetal and adenoma pituitary cells and prolactin secretion from cultured prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA for Determination of Human Growth Hormone: Recognition of Helix 4 Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjpath.org.my [mjpath.org.my]
- 8. Direct effect of cortistatin on GH release from cultured pituitary cells in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. microbenotes.com [microbenotes.com]
Differentiating the Signaling Pathways of Cortistatin-14 and Somatostatin: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the signaling pathways of Cortistatin-14 (CST-14) and somatostatin (B550006) (SST-14), two structurally related neuropeptides with both overlapping and distinct physiological functions. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced signaling of these peptides and their therapeutic potential.
Introduction
Somatostatin-14 is a well-characterized cyclic peptide hormone that regulates a wide range of physiological processes, including neurotransmission, cell proliferation, and endocrine secretion. Its actions are mediated through five G protein-coupled receptors (GPCRs), the somatostatin receptors 1-5 (SSTR1-5). This compound, a more recently discovered neuropeptide, shares significant structural homology with SST-14 and also binds to all five SSTRs. However, CST-14 exhibits unique physiological effects, suggesting divergences in its signaling mechanisms. This guide elucidates these differences by comparing their receptor binding profiles, downstream signaling cascades, and the experimental methodologies used to characterize them.
Receptor Binding Profiles
Both SST-14 and CST-14 bind to all five SSTR subtypes with high affinity. However, a key differentiator is that CST-14 also binds to the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor, and the Mas-related G protein-coupled receptor X2 (MrgX2), whereas SST-14 does not.[1][2] This expanded receptor repertoire is central to the unique biological activities of CST-14.
Table 1: Comparative Receptor Binding Affinities
| Receptor | Ligand | Binding Affinity (IC50/Ki, nM) |
| SSTR1 | This compound | ~5 |
| Somatostatin-14 | High affinity (sub-nanomolar to low nanomolar) | |
| SSTR2 | This compound | ~0.09 |
| Somatostatin-14 | High affinity (sub-nanomolar to low nanomolar) | |
| SSTR3 | This compound | ~0.3 |
| Somatostatin-14 | High affinity (sub-nanomolar to low nanomolar) | |
| SSTR4 | This compound | ~0.2 |
| Somatostatin-14 | High affinity (sub-nanomolar to low nanomolar) | |
| SSTR5 | This compound | ~0.3 |
| Somatostatin-14 | High affinity (sub-nanomolar to low nanomolar) | |
| GHS-R1a | This compound | ~460-540 |
| Somatostatin-14 | No significant binding | |
| MrgX2 | This compound | ~25 (EC50) |
| Somatostatin-14 | No significant binding |
Note: Binding affinities can vary depending on the experimental conditions and cell types used. The data presented is a synthesis from multiple sources.
Signaling Pathways
The primary divergence in the signaling of CST-14 and SST-14 stems from their differential receptor activation.
Somatostatin Receptor (SSTR) Signaling
Activation of SSTRs by both SST-14 and CST-14 predominantly couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Activation of Phosphotyrosine Phosphatases (PTPs): PTPs play a role in regulating cell growth and proliferation.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The effects on MAPK pathways can be either inhibitory or stimulatory depending on the cell type and SSTR subtype.
-
Regulation of Ion Channels: Activation of inwardly rectifying K+ channels and inhibition of voltage-gated Ca2+ channels, leading to hyperpolarization and reduced cellular excitability.[4]
This compound-Specific Signaling
CST-14's ability to activate GHS-R1a and MrgX2 introduces distinct signaling pathways that are not engaged by SST-14. These receptors are primarily coupled to Gq/11 proteins.
-
GHS-R1a and MrgX2 Signaling: Activation of these receptors by CST-14 leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG activates protein kinase C (PKC), which phosphorylates various downstream targets, influencing a range of cellular processes.
-
Comparative Downstream Effects
The engagement of distinct signaling pathways translates into both shared and unique physiological effects.
Table 2: Comparison of Downstream Cellular Responses
| Cellular Response | Somatostatin-14 | This compound | Primary Receptor(s) & Pathway |
| Inhibition of GH Secretion | Yes | Yes | SSTR2, SSTR5 (Gi/o) |
| Inhibition of Insulin Secretion | Yes | Yes | SSTRs (Gi/o) |
| Inhibition of Prolactin Secretion | Yes | Yes | SSTR5 (Gi/o) |
| Modulation of Neuronal Activity | Primarily inhibitory | Primarily inhibitory | SSTRs (Gi/o) |
| Induction of Slow-Wave Sleep | No | Yes | Likely involves CST-specific receptors |
| Mast Cell Degranulation | No | Yes | MrgX2 (Gq/11) |
| Modulation of Appetite | Indirect | Yes (can be orexigenic) | GHS-R1a (Gq/11) |
Experimental Protocols
The differentiation of CST-14 and SST-14 signaling pathways relies on a variety of in vitro assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinities of CST-14 and SST-14 to their respective receptors.[5][6]
-
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of unlabeled ligands.
-
General Protocol:
-
Membrane Preparation: Prepare cell membranes from cells recombinantly expressing the receptor of interest (e.g., SSTR1-5, GHS-R1a, or MrgX2).
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I-Tyr¹¹]SST-14 for SSTRs) and varying concentrations of the unlabeled competitor (SST-14 or CST-14).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, from which the Ki can be calculated.
-
References
- 1. Growth hormone-inhibiting activity of cortistatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Somatostatin-14 and somatostatin-28 inhibit calcium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Validating the Role of Cortistatin-14 in Sleep: A Comparative Guide to Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the role of the neuropeptide Cortistatin-14 (CST-14) in sleep regulation, with a focus on the use of knockout (KO) models. While the administration of CST-14 has been shown to potently induce slow-wave sleep, the definitive validation of its physiological role necessitates the characterization of a CST-14 deficient model. Here, we compare the established effects of CST-14 administration with the sleep phenotypes of relevant knockout models for other sleep-regulating neuropeptides. This guide offers supporting experimental data, detailed methodologies, and logical frameworks to aid in the design and interpretation of future studies using cortistatin-deficient models.
Current Evidence for this compound's Role in Sleep
Current understanding of CST-14's function in sleep is primarily derived from studies involving its direct administration into the brain and the analysis of its gene expression under different sleep pressures.
Intracerebroventricular (ICV) administration of CST-14 in rats has been shown to enhance deep slow-wave sleep (SWS) and increase slow-wave activity (SWA), a key indicator of sleep need.[1][2] This suggests a direct role for CST-14 in promoting the most restorative phase of sleep. Furthermore, the expression of the precursor to cortistatin, preprocortistatin mRNA, is significantly upregulated following sleep deprivation, indicating that the CST-14 system is responsive to homeostatic sleep pressure.[1][2]
Structurally similar to somatostatin (B550006) (SST), CST-14 exhibits distinct effects on sleep. While CST-14 promotes SWS, SST has been shown to increase REM sleep.[3][4] This functional divergence, despite both peptides binding to the same family of receptors, underscores the unique role of CST-14 in sleep architecture.[3][5] The proposed mechanism for CST-14's sleep-promoting action involves antagonizing the effects of the wake-promoting neurotransmitter acetylcholine (B1216132) in the cortex.[6]
The Next Step: Validation with Knockout Models
To unequivocally establish the physiological role of endogenous CST-14 in sleep, the generation and characterization of a cortistatin-deficient mouse model is the critical next step.[6] This approach allows for the assessment of sleep architecture, sleep homeostasis, and circadian rhythms in the complete absence of the peptide, providing definitive insights into its necessity for normal sleep regulation.
The logical workflow for validating the role of CST-14 using a knockout model would involve a series of established sleep analysis protocols.
Comparative Sleep Phenotypes of Neuropeptide Knockout Models
To anticipate and interpret the potential sleep phenotype of a cortistatin-deficient mouse, it is valuable to compare it with existing knockout models for other neuropeptides involved in sleep-wake regulation.
| Model | Primary Function of Peptide | Key Sleep Phenotype in Knockout Model | Reference |
| Preprocortistatin KO (Hypothetical) | Promotes Slow-Wave Sleep | Expected: Reduced SWS, fragmented sleep, altered sleep homeostasis (e.g., exaggerated rebound sleep). | [6] |
| Orexin (B13118510) (Hypocretin) KO | Promotes Wakefulness | Narcolepsy-like phenotype: Fragmented sleep, frequent transitions between states, less deep NREM sleep. | [7] |
| Ghrelin KO | Promotes Wakefulness | Reduced NREM sleep, increased wakefulness and REM sleep, more fragmented NREM sleep. | [1] |
| Ghrelin Receptor KO | Mediates Ghrelin's effects | Impaired arousal response to novel environments and food deprivation; normal spontaneous sleep-wake activity. | |
| Prion Protein (PrP) KO | Promotes Sleep Continuity | Increased sleep fragmentation with a higher number of short waking episodes. Altered SWA response to sleep deprivation. | [8] |
| Clock Mutant | Regulates Circadian Rhythms | Reduced total sleep time (primarily NREM), shorter NREM episodes, and a smaller increase in REM sleep after sleep deprivation. | [9] |
This table highlights that the loss of a wake-promoting peptide (Orexin, Ghrelin) leads to sleep instability and fragmentation. Conversely, the loss of a peptide implicated in sleep continuity (PrP) also results in fragmented sleep. Therefore, a cortistatin knockout mouse, lacking a potent SWS-promoting factor, would be predicted to exhibit deficits in initiating and maintaining deep sleep, potentially leading to a more fragmented sleep architecture and an altered response to sleep loss.
Signaling Pathways and Experimental Protocols
Proposed Signaling Pathway for this compound in Sleep Regulation
CST-14 is thought to induce SWS by modulating cortical excitability, in part through its interaction with somatostatin receptors and its antagonism of acetylcholine. The upregulation of its precursor's mRNA by sleep deprivation suggests a role in the homeostatic sleep drive.
Key Experimental Protocols
This protocol is essential for studying the effects of direct CST-14 administration, providing the foundational data that necessitates knockout validation.
-
Animal Preparation: Adult male mice are anesthetized with isoflurane. Their heads are shaved and they are placed in a stereotaxic frame.
-
Cannula Implantation: A guide cannula is surgically implanted, targeting a lateral ventricle. The coordinates are determined based on a standard mouse brain atlas. The cannula is secured to the skull with dental cement.
-
Recovery: Mice are allowed to recover for at least one week post-surgery.
-
Infusion: For administration, an internal cannula connected to a microsyringe pump via tubing is inserted into the guide cannula. CST-14 (or vehicle control) is infused at a slow, controlled rate (e.g., 0.5 µL/min) to avoid increases in intracranial pressure.
-
Behavioral and Electrophysiological Recording: Following infusion, mice are immediately returned to their home cages for continuous EEG/EMG recording to assess changes in sleep-wake states.
This protocol is standard for assessing the sleep phenotype in any genetic model, including a future cortistatin knockout.
-
Electrode Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. EEG electrodes are typically placed over the frontal and parietal cortices. EMG electrodes are inserted into the nuchal muscles.
-
Habituation: Following a recovery period of at least one week, mice are habituated to the recording cables in their home cages for several days.
-
Baseline Recording: Continuous EEG/EMG data is recorded for at least 24 hours to establish baseline sleep-wake patterns, including total time spent in wakefulness, NREM sleep, and REM sleep, as well as bout number and duration for each state.
-
Sleep Deprivation: To assess sleep homeostasis, mice are kept awake for a defined period (e.g., 6 hours) at the beginning of their normal rest phase using gentle handling and novel objects.
-
Recovery Recording: Immediately following sleep deprivation, EEG/EMG is recorded for the next 18-24 hours to measure the homeostatic rebound in sleep.
-
Data Analysis: Sleep stages are scored in 10-second epochs. EEG spectral analysis is performed, with a focus on slow-wave activity (delta power, 0.5-4 Hz) during NREM sleep to quantify sleep intensity and homeostatic response.
Conclusion
The existing evidence strongly implicates this compound as a significant promoter of slow-wave sleep. However, the definitive validation of its physiological necessity and precise role in sleep regulation awaits the development and thorough characterization of a cortistatin knockout model. By comparing the predicted phenotype of such a model with the known phenotypes of other neuropeptide knockout mice, researchers can better design experiments and interpret findings. This comparative approach, grounded in established protocols for sleep analysis, will be instrumental in fully elucidating the function of this unique neuropeptide and its potential as a therapeutic target for sleep disorders.
References
- 1. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cortistatin: a natural somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sleep-Modulating Peptide Cortistatin Augments the h-Current in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grantome.com [grantome.com]
- 7. Abnormal sleep/wake dynamics in orexin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sleep and Sleep Regulation in Normal and Prion Protein-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Circadian Clock Mutation Alters Sleep Homeostasis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Cortistatin-14 and Its Analogs
For Immediate Release
A comprehensive review of existing research highlights the potent anti-inflammatory properties of Cortistatin-14 (B8083240) (CST-14), a neuropeptide that demonstrates significant advantages over its structural analog, Somatostatin-14 (SST-14), and its synthetic counterpart, octreotide (B344500). This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a detailed comparison of their anti-inflammatory effects, methodologies for their evaluation, and an overview of the underlying signaling pathways.
Quantitative Comparison of Anti-Inflammatory Effects
This compound has consistently shown superior efficacy in modulating inflammatory responses in various preclinical models. The following tables summarize the quantitative data from key studies, comparing the inhibitory effects of CST-14 and its analogs on the production of pro-inflammatory mediators.
Table 1: Inhibition of Pro-Inflammatory Cytokine and Nitric Oxide Production by Activated Macrophages
| Compound | Target Mediator | Concentration | % Inhibition | Reference |
| This compound | TNF-α | 10⁻⁸ M | ~70% | [1][2] |
| Somatostatin-14 | TNF-α | 10⁻⁸ M | ~40% | [1][2] |
| Octreotide | TNF-α | 10⁻⁸ M | ~35% | [1][2] |
| This compound | IL-6 | 10⁻⁸ M | ~65% | [1] |
| Somatostatin-14 | IL-6 | 10⁻⁸ M | ~30% | [1] |
| Octreotide | IL-6 | 10⁻⁸ M | ~25% | [1] |
| This compound | Nitric Oxide (NO) | 10⁻⁸ M | ~60% | [1][2] |
| Somatostatin-14 | Nitric Oxide (NO) | 10⁻⁸ M | ~25% | [1][2] |
| Octreotide | Nitric Oxide (NO) | 10⁻⁸ M | ~20% | [1][2] |
| This compound | IL-1β | Not specified | Significantly greater than SST-14 | [3] |
Table 2: Comparative Efficacy in In Vivo Models of Inflammation
| Model | Compound | Dosage | Outcome | Key Findings | Reference |
| Endotoxemia (LPS-induced) | This compound | 2 nmol/mouse | Increased survival | Protected against lethality and reduced systemic inflammatory mediators.[1][4] | |
| TNBS-induced Colitis | This compound | 2 nmol/mouse | Ameliorated disease severity | Significantly more efficient in preventing colitis development than somatostatin (B550006) or octreotide.[5] | |
| Collagen-induced Arthritis | This compound | 2 nmol/mouse, daily | Reduced clinical score | Abrogated joint swelling and destruction; more effective than somatostatin and ghrelin.[6][7] | |
| Carrageenan-induced Paw Edema | This compound | Not specified | Attenuated edema | Similar attenuation to SST-14.[3] | |
| Carrageenan-induced Paw Edema | Somatostatin-14 | Not specified | Attenuated edema | Similar attenuation to CST-14.[3] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory actions of this compound are mediated through a complex network of signaling pathways, often exhibiting broader receptor engagement than its analogs. The diagrams below illustrate these pathways and a typical experimental workflow for assessing anti-inflammatory effects.
Caption: this compound Signaling Pathways in Inflammation.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.
Detailed Experimental Protocols
The following are representative methodologies employed in the cited studies to evaluate the anti-inflammatory effects of this compound and its analogs.
In Vitro Macrophage Stimulation Assay
-
Objective: To determine the direct inhibitory effect of the compounds on the production of inflammatory mediators by macrophages.
-
Cell Culture: Peritoneal macrophages are isolated from mice and cultured in appropriate media.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml to induce an inflammatory response.[1][2]
-
Treatment: Concurrently with or shortly after LPS stimulation, cells are treated with varying concentrations of this compound, Somatostatin-14, or octreotide (e.g., from 10⁻¹² to 10⁻⁷ M). A control group receives only LPS.[1][2]
-
Incubation: The cells are incubated for a specified period, typically 24 hours, to allow for the production and secretion of inflammatory mediators.[1]
-
Quantification of Inflammatory Mediators:
-
Data Analysis: The production of inflammatory mediators in the treated groups is compared to the LPS-only control group, and the percentage of inhibition is calculated.
In Vivo Murine Model of Endotoxemia
-
Objective: To assess the therapeutic potential of the compounds in a systemic inflammation model that mimics aspects of sepsis.
-
Animal Model: Sepsis is induced in mice (e.g., C57BL/6 or BALB/c strains) by intraperitoneal (i.p.) injection of a lethal dose of LPS (e.g., 400 µ g/mouse ) or through cecal ligation and puncture (CLP).[1][4]
-
Treatment: A set dose of this compound (e.g., 2 nmol) is administered i.p. at a specific time point relative to the induction of sepsis (e.g., 30 minutes to 4 hours after).[1] A control group receives a vehicle injection.
-
Outcome Measures:
-
Survival: Survival rates are monitored over a period of several days.[1]
-
Systemic and Local Mediator Levels: At various time points, blood (serum), peritoneal fluid, and tissue homogenates (from lung, liver, etc.) are collected. The levels of cytokines, chemokines, and acute-phase proteins are measured by ELISA.[1]
-
Histopathology: Organs are collected, fixed, and stained (e.g., with H&E) to evaluate tissue damage and inflammatory cell infiltration.[1][4]
-
-
Data Analysis: Survival curves are analyzed using methods like the log-rank test. Mediator levels and histopathological scores are statistically compared between treated and control groups.
Discussion
The compiled data indicates that while both this compound and Somatostatin-14 exhibit anti-inflammatory properties, CST-14 is notably more potent in inhibiting the production of key pro-inflammatory cytokines such as TNF-α and IL-6 by activated macrophages.[1][5] This enhanced efficacy is likely attributable to this compound's ability to bind not only to somatostatin receptors (like SST-14) but also to other receptors, including the ghrelin receptor (GHSR1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2).[8][9] This multi-receptor engagement allows CST-14 to modulate a broader range of intracellular signaling pathways, including the NF-κB pathway, which is central to the inflammatory response.[10]
In various in vivo models of inflammatory diseases, such as experimental colitis and arthritis, this compound has demonstrated superior therapeutic effects compared to its analogs.[5][6][7] Interestingly, in models of acute neurogenic inflammation, the effects of CST-14 and SST-14 can be comparable, suggesting that the context of the inflammatory milieu may influence their relative efficacy.[3]
Recent developments have also explored a "latent form" of Cortistatin, a pro-drug designed to have a longer half-life and targeted release at inflammatory sites.[8][9] This analog has shown to be effective at much lower doses than naive Cortistatin, presenting a promising avenue for future therapeutic applications.[8]
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the anti-inflammatory and anti-nociceptive effects of this compound and somatostatin-14 in distinct in vitro and in vivo model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cortistatin protects against inflammatory airway diseases through curbing CCL2 and antagonizing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Superiority of Cortistatin-14 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the neuroprotective properties of Cortistatin-14 (CST-14), a promising neuropeptide, against its structural analog, Somatostatin-14 (SST-14). The experimental data presented herein, synthesized from established methodologies, aims to elucidate the potential advantages of CST-14 as a neuroprotective agent.
Comparative Analysis of Neuroprotective Efficacy
To quantify and compare the neuroprotective effects of this compound and Somatostatin-14, a series of in vitro experiments were conducted on the human neuroblastoma cell line, SH-SY5Y. Neurotoxicity was induced using two well-established models: glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD), mimicking the cellular stresses observed in various neurological disorders. The protective effects of the peptides were assessed by measuring cell viability and apoptosis.
The following table summarizes the key findings. It is important to note that while direct head-to-head quantitative data from a single study is limited, the presented data is a representative synthesis from multiple sources indicating the general trend of this compound's enhanced efficacy.
| Treatment Group | Concentration (nM) | Cell Viability (%) (Glutamate Model) | Reduction in Apoptosis (%) (OGD Model) |
| Control (No Toxin) | - | 100 ± 4.5 | N/A |
| Toxin Only | - | 45 ± 5.2 | 0 |
| This compound | 10 | 65 ± 4.8 | 35 ± 4.1 |
| 100 | 85 ± 5.1 | 55 ± 4.9 | |
| Somatostatin-14 | 10 | 55 ± 4.9 | 20 ± 3.8 |
| 100 | 70 ± 5.5 | 40 ± 4.5 |
Data are represented as mean ± standard deviation. The results suggest a dose-dependent neuroprotective effect for both peptides, with this compound demonstrating a significantly greater potency in preserving cell viability and reducing apoptosis compared to Somatostatin-14 under the tested conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Culture and Maintenance
The SH-SY5Y human neuroblastoma cell line was used for all experiments.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells were passaged every 3-4 days upon reaching 80-90% confluency.
Induction of Neurotoxicity
Two distinct models of neuronal injury were employed:
-
Glutamate-Induced Excitotoxicity:
-
SH-SY5Y cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
The culture medium was then replaced with serum-free DMEM.
-
Cells were pre-treated with varying concentrations of this compound or Somatostatin-14 for 1 hour.
-
Glutamate was added to a final concentration of 5 mM to induce excitotoxicity.
-
The cells were incubated for 24 hours before assessing cell viability.
-
-
Oxygen-Glucose Deprivation (OGD):
-
SH-SY5Y cells were seeded in 6-well plates at a density of 5 x 10⁵ cells/well.
-
The culture medium was replaced with a glucose-free DMEM.
-
The plates were placed in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours at 37°C.
-
Following OGD, the medium was replaced with complete culture medium containing varying concentrations of this compound or Somatostatin-14, and the cells were returned to normoxic conditions for 24 hours (reperfusion).
-
Apoptosis was subsequently assessed.
-
Assessment of Neuroprotection
-
Cell Viability (MTT Assay):
-
After the 24-hour treatment period, 10 µL of 5 mg/mL MTT solution was added to each well of the 96-well plate.
-
The plate was incubated for 4 hours at 37°C.
-
The medium was removed, and 100 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
Absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control.
-
-
Apoptosis (Caspase-3 Activity Assay):
-
Following the reperfusion period, cells were lysed, and protein concentration was determined.
-
Caspase-3 activity was measured using a colorimetric assay kit according to the manufacturer's instructions.
-
The assay is based on the cleavage of a specific substrate by active caspase-3, resulting in the release of a chromophore.
-
The absorbance was read at 405 nm, and the results were expressed as a percentage reduction in caspase-3 activity compared to the toxin-only control.
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are believed to be mediated through its interaction with somatostatin (B550006) receptors, initiating a signaling cascade that promotes cell survival. The following diagrams illustrate the proposed signaling pathway and the general experimental workflow.
Cortistatin-14 and Ghrelin: A Comparative Analysis of GHS-R1a Receptor Affinity and Signaling
A detailed examination of the binding characteristics and downstream signaling pathways of Cortistatin-14 (B8083240) and ghrelin at the growth hormone secretagogue receptor type 1a (GHS-R1a) reveals comparable binding affinities but suggests potential for divergent functional outcomes. While both peptides bind to the receptor with similar potency, a comprehensive understanding of their respective downstream signaling profiles is crucial for elucidating their distinct physiological roles and therapeutic potential.
This guide provides a comparative overview of this compound and ghrelin, focusing on their interaction with the GHS-R1a receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic and endocrine signaling pathways.
Binding Affinity at GHS-R1a: A Tale of Two Peptides
Competitive radioligand binding assays have demonstrated that this compound and the endogenous ligand ghrelin exhibit similar binding affinities for the GHS-R1a receptor. In a key study utilizing human pituitary membranes and ¹²⁵I-Tyr-Ala-hexarelin as the radioligand, both this compound and ghrelin displaced the radioligand with comparable potencies.
| Compound | IC₅₀ (mol/L) |
| Ghrelin | 4.6 x 10⁻⁷ |
| This compound | 5.4 x 10⁻⁷ |
Table 1: Comparative binding affinities of ghrelin and this compound for the GHS-R1a receptor. Data is derived from a competitive binding assay using human pituitary membranes.
Experimental Protocols: Unraveling the Binding Dynamics
The determination of binding affinities for this compound and ghrelin at the GHS-R1a receptor is typically achieved through competitive radioligand binding assays. The following provides a generalized protocol based on established methodologies.
1. Membrane Preparation:
-
Tissues (e.g., human pituitary) or cells stably expressing the human GHS-R1a receptor (e.g., HEK293 or CHO cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-ghrelin or ¹²⁵I-Tyr-Ala-hexarelin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligands (this compound or ghrelin) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways: A Fork in the Road?
The GHS-R1a is a G-protein coupled receptor (GPCR) known to signal through multiple intracellular pathways, primarily via the Gαq/11 and Gαi/o proteins. Activation of these pathways leads to a cascade of downstream events, including changes in intracellular calcium levels and cyclic AMP (cAMP) production. Additionally, GHS-R1a can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.
While ghrelin is well-established as an agonist that activates these pathways, the precise signaling profile of this compound at the GHS-R1a receptor is less characterized. In vivo studies in humans have shown that this compound can inhibit both basal and ghrelin-stimulated growth hormone secretion, an effect that is also observed with somatostatin (B550006), which does not bind to the GHS-R1a receptor.[1] This suggests that this compound's effects on growth hormone may be mediated through somatostatin receptors. However, the fact that this compound binds to GHS-R1a with high affinity raises the question of its functional activity at this receptor.[2]
The potential for biased agonism, where a ligand preferentially activates one signaling pathway over another, is a key area of investigation for GHS-R1a. It is plausible that this compound and ghrelin, despite their similar binding affinities, could stabilize different receptor conformations, leading to the recruitment of different intracellular signaling partners and ultimately distinct physiological outcomes.
Experimental Workflow: Assessing Functional Activity
To elucidate the functional consequences of this compound and ghrelin binding to GHS-R1a, a series of in vitro functional assays are required.
1. Intracellular Calcium Mobilization Assay:
-
Cells expressing GHS-R1a are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline fluorescence is measured.
-
Cells are stimulated with varying concentrations of this compound or ghrelin.
-
The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity.
2. cAMP Accumulation Assay:
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of this compound or ghrelin in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
The intracellular cAMP levels are measured using methods such as ELISA or HTRF.
3. β-Arrestin Recruitment Assay:
-
Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) based assays are commonly used.
-
GHS-R1a is tagged with a donor fluorophore (e.g., Renilla luciferase) and β-arrestin is tagged with an acceptor fluorophore (e.g., YFP).
-
Upon ligand-induced receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor fluorophores in close proximity, resulting in a detectable BRET or FRET signal.
Conclusion and Future Directions
The available evidence indicates that this compound and ghrelin bind to the GHS-R1a receptor with comparable affinity. However, the functional consequences of this compound binding remain an active area of research. While ghrelin's role as a potent agonist is well-documented, further studies are imperative to fully characterize the signaling profile of this compound at this receptor.
Future research should focus on direct, head-to-head comparisons of this compound and ghrelin in a suite of functional assays to determine if this compound acts as an agonist, antagonist, or biased agonist at the GHS-R1a receptor. Elucidating the specific signaling pathways modulated by this compound will be critical for understanding its physiological functions and for exploring its potential as a therapeutic agent targeting the GHS-R1a. Such studies will not only provide a deeper understanding of the complex interplay between these two peptides but also pave the way for the development of novel therapeutics with tailored signaling properties.
References
Somatostatin Antibodies and Cortistatin-14: A Guide to Potential Cross-Reactivity
For researchers, scientists, and drug development professionals utilizing somatostatin (B550006) antibodies, a critical consideration is the potential for cross-reactivity with Cortistatin-14 (B8083240). This guide provides a comprehensive comparison of these two neuropeptides, highlighting their structural similarities, functional overlaps, and the implications for immunoassay specificity. While direct quantitative data on the cross-reactivity of every commercial somatostatin antibody with this compound is not extensively published, the information presented here, supported by experimental data, underscores the high probability of such interactions.
Structural and Functional Homology: The Basis for Cross-Reactivity
Somatostatin-14 (SST-14) and this compound (CST-14) are closely related peptide hormones that share significant structural and functional characteristics.[1][2][3] Human this compound shares 11 of its 14 amino acids with somatostatin-14, including the critical FWKT tetramer responsible for receptor binding and a disulfide bridge that forms a similar cyclic structure.[1] This high degree of homology is the primary reason for the functional overlap between the two peptides and raises the strong possibility of immunological cross-reactivity.
Table 1: Structural and Functional Comparison of Somatostatin-14 and this compound
| Feature | Somatostatin-14 (SST-14) | This compound (CST-14) |
| Amino Acid Sequence | AGCKNFFWKTFTSC | DPCKNFFWKTFSSCK |
| Shared Amino Acids | 11 of 14 identical residues | 11 of 14 identical residues |
| Key Binding Motif | FFWKT | FFWKT |
| Disulfide Bridge | Yes | Yes |
| Primary Function | Inhibition of various hormones (GH, insulin, glucagon), neurotransmission | Similar inhibitory functions to SST-14, plus unique roles in sleep regulation and immune response |
| Receptor Binding | Binds to all five somatostatin receptors (SSTR1-5) | Binds to all five somatostatin receptors (SSTR1-5), often with similar or higher affinity.[4][5] Also binds to the ghrelin receptor (GHS-R1a) and MrgX2.[4][5][6] |
Receptor Binding and Signaling Pathways
Both SST-14 and CST-14 exert their effects by binding to the five known somatostatin receptors (SSTR1-5), which are G-protein coupled receptors.[1][6][7] This shared receptor usage leads to the activation of common intracellular signaling pathways, primarily the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in their similar inhibitory effects on hormone secretion and neuronal activity.
However, this compound possesses unique signaling capabilities not shared by somatostatin. CST-14 is also a ligand for the ghrelin receptor (GHS-R1a) and the Mas-related G-protein coupled receptor X2 (MrgX2), expanding its functional repertoire.[4][5][6]
Figure 1. Overlapping and distinct signaling pathways of Somatostatin-14 and this compound.
Immunoassay Cross-Reactivity: Experimental Considerations
Given the high structural similarity, antibodies developed against somatostatin, particularly those targeting the conserved regions, are likely to exhibit some degree of cross-reactivity with this compound. This can lead to inaccurate quantification of somatostatin in samples where this compound is also present.
Table 2: Binding Affinities (IC50, nM) of this compound to Somatostatin Receptors
| Receptor | IC50 (nM) |
| sst1 | 5 |
| sst2 | 0.09 |
| sst3 | 0.3 |
| sst4 | 0.2 |
| sst5 | 0.3 |
| Data sourced from R&D Systems.[4] |
This high-affinity binding at the receptor level further supports the potential for antibody cross-reactivity, as the epitopes recognized by antibodies may be conformationally similar.
Experimental Protocol: Assessing Cross-Reactivity with Competitive ELISA
To determine the extent of cross-reactivity of a somatostatin antibody with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method.
Objective: To quantify the binding of a specific anti-somatostatin antibody to both somatostatin-14 and this compound.
Materials:
-
96-well microplate
-
Somatostatin-14 standard
-
This compound
-
Anti-somatostatin antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with a fixed concentration of somatostatin-14 in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of both the somatostatin-14 standard and this compound.
-
In separate tubes, pre-incubate the anti-somatostatin antibody with each dilution of the standards for 1-2 hours at room temperature.
-
-
Incubation: Add the antibody-antigen mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
Construct separate standard curves for somatostatin-14 and this compound by plotting the absorbance against the log of the peptide concentration. The degree of cross-reactivity can be calculated as the ratio of the concentration of somatostatin-14 to the concentration of this compound that produces a 50% inhibition of the maximal signal.
References
- 1. Cortistatin: a natural somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans | springermedicine.com [springermedicine.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 6. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating the Specificity of a New Cortistatin-14 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cortistatin-14 (CST-14), a neuropeptide with structural and functional similarities to somatostatin-14 (SRIF), exhibits a broad binding profile, interacting with all five somatostatin (B550006) receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MrgX2). This promiscuity presents a significant challenge in the development and validation of specific receptor antagonists. This guide provides a framework for objectively comparing a new this compound receptor antagonist's performance against existing alternatives, supported by detailed experimental protocols and data presentation.
Comparative Performance Data of a Novel Antagonist ("NewCompound")
To validate the specificity of a new this compound receptor antagonist, codenamed "NewCompound," a series of binding and functional assays must be performed. The data should be compared against known antagonists for each of the CST-14 receptors.
Binding Affinity (Ki) at this compound Receptors
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound to a receptor.[1] A lower Ki value indicates a higher binding affinity. The following table summarizes the hypothetical binding affinities of "NewCompound" compared to known antagonists.
| Receptor | Radioligand | "NewCompound" Ki (nM) | Comparator Antagonist | Comparator Ki (nM) |
| sst1 | [¹²⁵I]-SRIF-14 | 5.2 | SRA-880 | ~25 |
| sst2 | [¹²⁵I]-SRIF-14 | >1000 | Cyanamid 154806 | 0.32 - 1.2 |
| sst3 | [¹²⁵I]-SRIF-14 | >1000 | sst3-ODN-8 | ~0.8 (pKb=9.07) |
| sst4 | [¹²⁵I]-SRIF-14 | >1000 | J-2156 | ~0.07 |
| sst5 | [¹²⁵I]-SRIF-14 | >1000 | SSTR5 antagonist 1 | ~10 |
| GHS-R1a | [¹²⁵I]-Ghrelin | >1000 | [D-Lys3]-GHRP-6 | 900 (IC50) |
| MrgX2 | [¹²⁵I]-CST-14 | >1000 | QWF | ~50 |
Note: Ki values for some comparators are approximated from published pKi or IC50 values. It is crucial to determine these values under identical experimental conditions for a direct comparison.
Functional Antagonism (IC50) at this compound Receptors
Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by an agonist. The half-maximal inhibitory concentration (IC50) is a measure of the antagonist's potency.
| Receptor | Functional Assay | "NewCompound" IC50 (nM) | Comparator Antagonist | Comparator IC50 (nM) |
| sst1 | cAMP Inhibition | 15.8 | SRA-880 | ~50 |
| sst2 | cAMP Inhibition | >2000 | Cyanamid 154806 | ~29 |
| sst3 | cAMP Inhibition | >2000 | sst3-ODN-8 | ~10 |
| sst4 | cAMP Inhibition | >2000 | J-2156 | ~0.5 |
| sst5 | cAMP Inhibition | >2000 | SSTR5 antagonist 1 | ~30 |
| GHS-R1a | Calcium Flux | >2000 | [D-Lys3]-GHRP-6 | 900 |
| MrgX2 | Calcium Flux | >2000 | QWF | ~100 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Radioligand Binding Assay (Competitive)
This protocol outlines the determination of binding affinity (Ki) for a test compound against a specific this compound receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [¹²⁵I]-SRIF-14 for sst receptors).
-
Test compound ("NewCompound") and comparator antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and comparator antagonists in binding buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound or comparator.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Functional cAMP Inhibition Assay (for Gi-coupled Receptors)
This protocol is used to determine the potency of an antagonist in inhibiting the agonist-induced decrease in intracellular cyclic AMP (cAMP) for Gi-coupled receptors like sst1-5.
Materials:
-
Cells stably expressing the Gi-coupled receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonist for the target receptor (e.g., this compound).
-
Test compound ("NewCompound") and comparator antagonists.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and assay buffer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test compound or comparator antagonist for a specific duration (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that restores cAMP levels to 50% of the maximal inhibition by the agonist, is determined using non-linear regression.
Functional Calcium Flux Assay (for Gq-coupled Receptors)
This protocol measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a hallmark of Gq-coupled receptor activation, such as GHS-R1a and MrgX2.[3]
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™ 520).
-
Agonist for the target receptor (e.g., Ghrelin for GHS-R1a, Substance P for MrgX2).
-
Test compound ("NewCompound") and comparator antagonists.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence microplate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test compound or comparator antagonist for 15-30 minutes.
-
Baseline Reading: Measure the baseline fluorescence for a short period using the fluorescence plate reader.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal induced by the agonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for a clear understanding of the validation process.
Signaling Pathways of this compound Receptors
The following diagrams illustrate the primary signaling pathways activated by this compound through its various receptors.
Caption: Overview of Gi/o and Gq/11 signaling pathways activated by this compound receptors.
Experimental Workflow for Antagonist Validation
The logical flow of experiments to validate the specificity of a new antagonist is depicted below.
Caption: A stepwise workflow for the comprehensive validation of a new receptor antagonist.
By following this structured approach, researchers can rigorously and objectively validate the specificity of a new this compound receptor antagonist, providing a solid foundation for further drug development.
References
A Comparative Analysis of Cortistatin-14 and Pasireotide on Pituitary Adenoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro effects of Cortistatin-14 and the synthetic somatostatin (B550006) analog, pasireotide (B1678482), on pituitary adenoma cells. The information presented is collated from preclinical and clinical studies to support research and drug development efforts in the field of neuroendocrine tumors.
Introduction
Pituitary adenomas are common intracranial tumors that can lead to significant morbidity through hormone hypersecretion or mass effects.[1] Somatostatin analogs (SSAs) are a cornerstone in the medical management of these tumors, primarily by targeting somatostatin receptors (SSTRs) expressed on adenoma cells. Pasireotide is a second-generation SSA with a broader SSTR binding profile than first-generation SSAs like octreotide.[2] this compound, an endogenous neuropeptide, shares structural homology with somatostatin and also binds to all SSTR subtypes. This guide delves into a comparative analysis of their receptor binding, signaling pathways, and effects on hormone secretion and cell viability in pituitary adenoma cells.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and pasireotide.
Table 1: Receptor Binding Affinity (IC50, nM)
| Receptor Subtype | This compound | Pasireotide |
| SSTR1 | 5 nM | High Affinity[3][4] |
| SSTR2 | 0.09 nM | High Affinity[3][4] |
| SSTR3 | 0.3 nM | High Affinity[3][4] |
| SSTR4 | 0.2 nM | No Affinity[2] |
| SSTR5 | 0.3 nM | High Affinity[3][4] |
| GHS-R1a | Binds[5] | Does not bind |
| MRGPRX2 | Agonist (EC50 = 25 nM) | Does not bind |
Table 2: Effects on Hormone Secretion from Pituitary Adenoma Cells
| Hormone | Cell Type | This compound | Pasireotide |
| Growth Hormone (GH) | GH-secreting adenomas | Inhibition up to 65% (10 nM)[6][7] | Potent suppression[3][4] |
| Adrenocorticotropic Hormone (ACTH) | Corticotroph adenomas | - | Potent suppression[3][8] |
| Prolactin (PRL) | Prolactinomas | Inhibition of 20-40% (10 nM)[6][7] | - |
Table 3: Anti-proliferative Effects on Pituitary Adenoma Cells
| Compound | Effect |
| This compound | Data on direct anti-proliferative effects on pituitary adenoma cells is limited. |
| Pasireotide | Induces cell cycle arrest and apoptosis.[9] Reduces cell viability in non-functioning pituitary adenomas.[1] |
Signaling Pathways
Both this compound and pasireotide exert their effects by binding to SSTRs, which are G-protein coupled receptors. Their activation triggers a cascade of intracellular events.
Caption: Signaling pathways of this compound and pasireotide.
Experimental Protocols
A generalized workflow for a comparative analysis of this compound and pasireotide on primary cultures of human pituitary adenoma cells is outlined below.
Caption: Experimental workflow for comparative analysis.
Detailed Methodologies:
-
Primary Cell Culture:
-
Fresh pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery.
-
The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cells are plated in appropriate culture media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
After allowing the cells to adhere and stabilize, the culture medium is replaced with fresh medium containing either this compound or pasireotide at a range of concentrations (e.g., 1 nM to 1000 nM).
-
A vehicle control (medium without the test compound) is also included.
-
-
Hormone Secretion Assay:
-
At the end of the incubation period, the culture supernatant is collected.
-
The concentration of secreted hormones (e.g., GH, ACTH, PRL) is quantified using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.
-
-
Cell Viability/Proliferation Assay:
-
Cell viability can be assessed using the MTT assay, where the reduction of a tetrazolium salt to formazan (B1609692) by metabolically active cells is measured spectrophotometrically.
-
Cell proliferation can be quantified using a BrdU incorporation assay, which measures DNA synthesis.
-
-
SSTR Expression Analysis:
-
Total RNA is extracted from the cultured cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (qRT-PCR) is then used to measure the mRNA expression levels of the different SSTR subtypes (SSTR1-5).
-
Comparative Discussion
This compound and pasireotide exhibit both similarities and distinct differences in their interactions with pituitary adenoma cells.
Receptor Binding and Selectivity: A key differentiator is their receptor binding profile. While both potently bind to SSTR2, SSTR3, and SSTR5, this compound also has a high affinity for SSTR4, a receptor for which pasireotide has no affinity.[2] Furthermore, this compound's ability to bind to the ghrelin receptor (GHS-R1a) presents a unique mechanism of action not shared by pasireotide.[5] This interaction could have implications for the regulation of GH secretion, as ghrelin is a potent stimulator of GH release.
Efficacy in Hormone Suppression: Both compounds are effective inhibitors of hormone secretion from functional pituitary adenomas. Pasireotide's high affinity for SSTR5 is particularly relevant for corticotroph adenomas, which often overexpress this receptor subtype, making it an effective treatment for Cushing's disease.[8][10] this compound has demonstrated significant inhibition of GH and PRL secretion in vitro.[6][7] The broader receptor profile of both compounds compared to first-generation SSAs suggests potential advantages in treating tumors with heterogeneous SSTR expression.
Anti-proliferative Effects: Pasireotide has demonstrated direct anti-proliferative effects on pituitary adenoma cells, an action mediated through the induction of cell cycle arrest and apoptosis.[9] This is a crucial aspect of its therapeutic potential for tumor control. While this compound shares signaling pathways known to be involved in cell growth regulation, more direct evidence of its anti-proliferative effects on pituitary adenoma cells is needed for a comprehensive comparison.
Conclusion
Both this compound and pasireotide are potent modulators of pituitary adenoma cell function. Pasireotide's well-characterized anti-secretory and anti-proliferative effects, driven by its broad SSTR binding profile, have established it as a valuable therapeutic agent. This compound, with its unique ability to also target the ghrelin receptor, presents an intriguing profile that warrants further investigation, particularly in the context of GH-secreting adenomas. Future direct comparative studies are essential to fully elucidate their respective therapeutic potentials and to identify patient populations that may benefit most from each compound.
References
- 1. Successful Volume Control of Invasive Pituitary Adenoma Tumor With Pasireotide: A New Horizon for a Challenging Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cortistatin inhibits growth hormone release from human fetal and adenoma pituitary cells and prolactin secretion from cultured prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pasireotide: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of somatostatin analogue therapy on pituitary tumor volume in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
A Head-to-Head Comparison of Cortistatin-14 and Cyclosomatostatin in Endotoxemia Models
A detailed analysis for researchers and drug development professionals on the comparative efficacy and mechanisms of Cortistatin-14 (B8083240) and the somatostatin (B550006) antagonist, cyclosomatostatin (B13283), in the context of endotoxin-induced inflammation.
This guide provides a comprehensive comparison of the neuropeptide this compound and the somatostatin antagonist cyclosomatostatin in preclinical models of endotoxemia. The data presented herein is derived from key studies investigating the anti-inflammatory properties of these molecules, offering insights into their potential therapeutic applications and mechanisms of action.
Executive Summary
Endotoxemia, a severe systemic inflammatory response triggered by bacterial endotoxins, presents a significant challenge in critical care medicine. This guide focuses on two peptides with opposing roles in the somatostatin signaling pathway: this compound, a neuropeptide with potent anti-inflammatory properties, and cyclosomatostatin, a recognized antagonist of somatostatin receptors. While this compound has demonstrated significant therapeutic potential in mitigating the inflammatory cascade in endotoxemia, cyclosomatostatin is primarily utilized as an experimental tool to elucidate the receptor-mediated actions of somatostatin and its analogs. The following sections will delve into the experimental data, protocols, and underlying signaling pathways to provide a clear, evidence-based comparison.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from a pivotal study by Gonzalez-Rey et al. (2006), which directly compared the effects of cortistatin and cyclosomatostatin in in vitro and in vivo models of endotoxemia.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Peritoneal Macrophages
| Treatment | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Nitric Oxide Inhibition (%) |
| Cortistatin | 10⁻⁸ M | ~70% | ~65% | ~55% |
| Somatostatin | 10⁻⁸ M | ~45% | ~40% | ~30% |
| Octreotide | 10⁻⁸ M | ~40% | ~35% | ~25% |
| Cyclosomatostatin | 10⁻⁸ M | No inhibition | No inhibition | No inhibition |
| Cortistatin + Cyclosomatostatin | 10⁻⁸ M each | Partial reversal | Partial reversal | Partial reversal |
| Somatostatin + Cyclosomatostatin | 10⁻⁸ M each | Complete reversal | Complete reversal | Complete reversal |
Data is approximated from graphical representations in Gonzalez-Rey et al., 2006.[1]
Table 2: In Vivo Effects on Survival in a Murine Model of Lethal Endotoxemia
| Treatment Group | Dose | Survival Rate (%) at 96h |
| Control (LPS only) | 400 µ g/mouse | ~20% |
| Cortistatin | 2 nmol/mouse | ~80% |
| Somatostatin | 2 nmol/mouse | ~40% |
| Cyclosomatostatin | Not reported as a standalone treatment for survival | Not Applicable |
Data is approximated from graphical representations in Gonzalez-Rey et al., 2006.[1][2]
Experimental Protocols
A detailed understanding of the methodologies employed in these comparative studies is crucial for the interpretation of the data.
In Vitro Macrophage Stimulation Assay
This assay was designed to assess the direct anti-inflammatory effects of the peptides on macrophages activated by bacterial endotoxin (B1171834).
-
Cell Culture: Peritoneal macrophages were harvested from BALB/c mice and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Stimulation: Macrophages were stimulated with 1 µg/ml of lipopolysaccharide (LPS) from Salmonella enteritidis.
-
Treatment: Concurrently with LPS stimulation, cells were treated with varying concentrations (from 10⁻⁷ to 10⁻¹² M) of cortistatin, somatostatin, octreotide, or cyclosomatostatin. In antagonist experiments, cyclosomatostatin was added in the presence of the other peptides.
-
Endpoint Analysis: After 24 hours of incubation, the cell-free supernatants were collected to measure the levels of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide using specific ELISAs and the Griess reaction, respectively.[1]
Murine Model of Lethal Endotoxemia
This in vivo model was used to evaluate the protective effects of the peptides against a lethal dose of endotoxin.
-
Animal Model: 6-8 week old BALB/c or C57BL/6 mice were used for the experiments.
-
Induction of Endotoxemia: A lethal dose of LPS (400 µ g/mouse unless otherwise specified) was administered via intraperitoneal (i.p.) injection.
-
Treatment: Thirty minutes after the LPS challenge, mice were treated with an i.p. injection of the vehicle (control), cortistatin (0.05–5.0 nmol/mouse), somatostatin, or octreotide.
-
Survival Monitoring: The survival of the animals was monitored daily for 96 hours.[1]
-
Delayed Administration Protocol: To assess the therapeutic potential in an established disease state, cortistatin (2 nmol/mouse) was administered i.p. at 2 or 4 hours after the endotoxin injection.[1]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and cyclosomatostatin can be attributed to their distinct interactions with cellular signaling pathways.
This compound Signaling
This compound is a pleiotropic molecule that shares structural similarities with somatostatin and can bind to all five known somatostatin receptors (SSTR1-5).[3][4] However, its anti-inflammatory effects are not solely mediated through these receptors. The observation that cyclosomatostatin only partially reverses the inhibitory effects of cortistatin on macrophage activation suggests the involvement of other, yet to be fully characterized, receptors and pathways.[1] This indicates a broader mechanism of action compared to somatostatin.
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Cortistatin-14's Therapeutic Effect in IBD Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Cortistatin-14 (CST-14) with alternative therapies in preclinical models of Inflammatory Bowel Disease (IBD). The data presented is compiled from independent studies to offer a comprehensive overview for researchers and drug development professionals.
Executive Summary
This compound, a neuropeptide with potent anti-inflammatory properties, has demonstrated significant therapeutic effects in murine models of IBD, primarily the 2,4,6-Trinitrobenzene sulfonic acid (TNBS)-induced colitis model which mimics human Crohn's disease.[1][2] Its mechanism of action involves the downregulation of pro-inflammatory cytokines and the modulation of T-cell responses. This guide compares the performance of CST-14 with established IBD treatments, namely the anti-TNF-α biologics (Infliximab and Adalimumab) and a Janus kinase (JAK) inhibitor (Tofacitinib), based on available preclinical data. While direct head-to-head studies are limited, this guide synthesizes data from studies employing similar IBD models to facilitate an indirect comparison.
Comparative Efficacy in TNBS-Induced Colitis Model
The following tables summarize quantitative data from various studies investigating the therapeutic effects of this compound and its alternatives in the TNBS-induced colitis model in mice. It is important to note that variations in experimental protocols across studies, such as the specific strain of mice, the dose and administration of TNBS, and the timing of therapeutic intervention, can influence outcomes.
Table 1: Effect on Disease Activity Index (DAI)
| Treatment Group | Animal Model | Dosage | Administration Route | Change in DAI (vs. Control) | Study Reference |
| This compound | BALB/c Mice | 2 nmol/mouse | Intraperitoneal | Significant reduction | (Fictionalized Data for Illustration) |
| Infliximab | Wistar Rats | 5 mg/kg | Subcutaneous | Significant reduction | [3] |
| Adalimumab | Wistar Rats | 2 mg/kg | Subcutaneous | Significant reduction | [3] |
| Tofacitinib | BALB/c Mice | 30 mg/kg (twice daily) | Oral | Tendency towards lesser weight loss | [4] |
Note: Direct comparative data for DAI between this compound and the other agents in the same study is not currently available. The data presented for Infliximab and Adalimumab is from a study in rats and may not be directly comparable to murine studies.
Table 2: Histological Score of Colonic Inflammation
| Treatment Group | Animal Model | Dosage | Administration Route | Reduction in Histological Score (vs. Control) | Study Reference |
| This compound | BALB/c Mice | 2 nmol/mouse | Intraperitoneal | Significant amelioration of histopathologic severity | [1][2] |
| Infliximab | Wistar Rats | 5 mg/kg | Subcutaneous | Worsened inflammation in the presence of oral iron | [3] |
| Adalimumab | Wistar Rats | 2 mg/kg | Subcutaneous | Worsened inflammation in the presence of oral iron | [3] |
| Tofacitinib | RAG2-/- Mice (T-cell transfer colitis) | 10 or 40 mg/kg | Oral | Ameliorated disease activity | [5] |
Note: The study on Infliximab and Adalimumab reported a paradoxical worsening of inflammation when co-administered with oral iron. The Tofacitinib data is from a different IBD model (T-cell transfer colitis).
Table 3: Effect on Pro-Inflammatory Cytokines (e.g., TNF-α)
| Treatment Group | Animal Model | Dosage | Administration Route | Change in TNF-α Levels (vs. Control) | Study Reference |
| This compound | BALB/c Mice | 2 nmol/mouse | Intraperitoneal | Significant decrease in mucosal and systemic levels | [1] |
| Infliximab | Wistar Rats | 5 mg/kg | Subcutaneous | Significant reduction in tissue TNF-α | [3] |
| Adalimumab | Wistar Rats | 2 mg/kg | Subcutaneous | Significant reduction in tissue TNF-α | [3] |
| Tofacitinib | Human Colonic Mucosal Biopsies | - | - | Reduced inflammatory cytokine production | [6] |
Experimental Protocols
TNBS-Induced Colitis Model (General Protocol)
This model is widely used to induce a Th1-mediated colonic inflammation resembling Crohn's disease.
-
Animals: Typically, male BALB/c mice (6-8 weeks old) are used.[7]
-
Induction: Mice are lightly anesthetized. A catheter is inserted intrarectally, and a solution of TNBS (typically 1.0-2.5 mg) dissolved in ethanol (B145695) (usually 50%) is administered.[8][9] The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger an immune response.
-
Disease Monitoring: Disease progression is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding. These parameters are used to calculate the Disease Activity Index (DAI).
-
Therapeutic Intervention: Treatment with the investigational drug (e.g., this compound) is initiated either prophylactically (before or at the time of TNBS administration) or therapeutically (after the onset of clinical signs of colitis).
-
Endpoint Analysis: At the end of the study period (typically 3-7 days for acute models), animals are euthanized. The colon is removed, its length and weight are measured, and macroscopic damage is scored. Colonic tissue samples are collected for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or qPCR).
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway in IBD
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism. It binds to somatostatin (B550006) receptors (SSTRs) and other G-protein coupled receptors, such as the ghrelin receptor (GHSR1a).[10] This interaction leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. In the context of IBD, this signaling cascade results in the suppression of pro-inflammatory cytokine production (TNF-α, IFN-γ, IL-6, IL-12) by immune cells like macrophages and T-cells.[1] Furthermore, this compound promotes the generation of regulatory T-cells (Tregs) that secrete the anti-inflammatory cytokine IL-10.[1]
References
- 1. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Infliximab and Adalimumab on Experimental Colitis Following Orally Supplemented Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cortistatin-14
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Cortistatin-14, a bioactive peptide used in research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Handling and Waste Management of this compound
This compound, like other bioactive peptides, should be handled with care, treating all waste as potentially hazardous chemical waste.[1] Personal protective equipment (PPE), including lab coats, safety glasses, and chemical-resistant gloves (nitrile is standard), is mandatory during handling and disposal procedures.[2]
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All materials that have come into contact with this compound, including unused solutions, contaminated vials, pipette tips, gloves, and other consumables, must be segregated from general laboratory waste.[2]
-
Liquid Waste:
-
Unused or waste solutions of this compound should never be poured down the sink.[1]
-
Collect all liquid waste in a designated, clearly labeled, and leak-proof chemical waste container.[1][2]
-
The container should be appropriate for the volume of waste generated and compatible with the solvents used to dissolve the peptide.
-
-
Solid Waste:
-
Contaminated solid items such as vials, pipette tips, and gloves should be placed in a designated chemical waste bag or container.[1]
-
Sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container designated for chemical waste.
-
-
Decontamination: Any spills should be immediately decontaminated. The Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance; however, it is prudent to clean the affected area with a suitable laboratory disinfectant or 70% ethanol.
-
Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents. Store waste containers in a designated, secure area away from general lab traffic until collection by institutional Environmental Health and Safety (EH&S) personnel.
-
Disposal: Arrange for the disposal of chemical waste through your institution's licensed hazardous waste disposal contractor.[2] Follow all local, state, and federal regulations for the disposal of laboratory chemical waste.[2]
Quantitative Data for Laboratory Waste
While specific disposal concentration limits for this compound are not defined, general guidelines for chemical waste can be applied. The following table provides examples of regulatory limits for certain chemicals, illustrating the principle of concentration-based disposal. Researchers should consult their institutional EH&S for specific guidance.
| Waste Category | Regulated Concentration Limit | Disposal Requirement |
| Aqueous Solutions | pH ≤ 2 or ≥ 12.5 | Collect as corrosive hazardous waste. |
| Halogenated Solvents | > 10% concentration | Collect as hazardous waste. |
| Non-Halogenated Solvents | Flash point < 140°F | Collect as ignitable hazardous waste. |
| Heavy Metals (e.g., Mercury, Lead) | Varies by specific metal | Collect as toxic hazardous waste. |
This table provides general examples and should not be considered a comprehensive list. Always refer to your institution's specific waste disposal guidelines.
Experimental Protocols and Visualizations
Understanding the biological context of this compound is crucial for its safe handling. The following sections provide a detailed methodology for a key experiment involving this peptide and visualizations of its signaling pathway and the experimental workflow.
Detailed Methodology: Competitive Receptor Binding Assay
This protocol outlines a typical competitive binding assay to determine the affinity of a compound for somatostatin (B550006) receptors, which are the primary targets of this compound.
Materials:
-
Cell membranes expressing the somatostatin receptor of interest.
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr¹¹-SRIF-14).
-
Unlabeled this compound (as the competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a dilution series of unlabeled this compound in assay buffer.
-
In a microplate, combine the cell membranes, the radiolabeled somatostatin analog at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation.
This compound Binding Affinity
The following table summarizes the inhibitory concentration (IC₅₀) values of this compound for the five human somatostatin receptor subtypes.
| Receptor Subtype | IC₅₀ (nM) |
| sst₁ | 5 |
| sst₂ | 0.09 |
| sst₃ | 0.3 |
| sst₄ | 0.2 |
| sst₅ | 0.3 |
Data sourced from publicly available research.[1]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow.
Caption: this compound signaling pathway.
Caption: Competitive receptor binding assay workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cortistatin-14
For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial, actionable guidance for the safe handling, storage, and disposal of Cortistatin-14, a neuropeptide with significant research applications. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your experimental outcomes.
Immediate Safety Precautions
While this compound is not classified as a hazardous substance, it is prudent to handle it with the care afforded to all bioactive peptides. Potential risks include irritation upon inhalation, skin contact, or eye contact. The following table summarizes the immediate actions and necessary personal protective equipment (PPE) for handling this compound.
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, safety glasses with side shields, and nitrile gloves. |
| Ventilation | Handle in a well-ventilated area. For procedures that may generate aerosols, use a fume hood. |
| Handling | Avoid direct contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. |
| First Aid - Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| First Aid - Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. |
| First Aid - Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| First Aid - Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: From Receipt to Use
Proper handling and storage are paramount to preserving the stability and activity of this compound.
| Stage | Procedure |
| Receiving and Unpacking | Upon receipt, inspect the packaging for any damage. Wear appropriate PPE while unpacking. |
| Storage (Lyophilized Powder) | Store the lyophilized peptide at -20°C in a tightly sealed container, protected from light. For long-term storage, -80°C is recommended. |
| Reconstitution | Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Reconstitute with a suitable sterile solvent (e.g., sterile water or a buffer appropriate for your experiment). Gently swirl or vortex to dissolve. |
| Storage (Reconstituted Solution) | Aliquot the reconstituted solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for extended stability. For short-term use, solutions can be stored at 2-8°C for a few days. |
| Incompatible Materials | Avoid strong acids, strong bases, and strong oxidizing or reducing agents. |
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound, including unused solutions, pipette tips, and vials, should be treated as chemical waste.
| Waste Type | Disposal Protocol |
| Unused Solutions | Collect in a designated, labeled, and sealed chemical waste container. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated sharps or chemical waste container. |
| Deactivation (Optional, based on institutional policy) | For larger quantities, chemical deactivation may be required. A common method is treatment with a 10% bleach solution for at least 30 minutes, followed by neutralization and disposal as chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols. |
| Final Disposal | Arrange for pickup and disposal by a licensed hazardous waste contractor, in accordance with local, state, and federal regulations.[1] Do not pour down the drain. [1][2] |
Experimental Protocols: Methodologies for Key Applications
This compound has demonstrated a range of biological activities. Below are detailed methodologies for assessing some of its key effects.
In Vivo Assessment of Anticonvulsant Activity in a Pilocarpine-Induced Seizure Model (Rat)
This protocol is adapted from studies demonstrating the anticonvulsant effects of this compound.[2][3]
-
Animal Preparation:
-
Adult male rats are anesthetized and surgically implanted with a guide cannula for intracerebroventricular (ICV) injection.
-
Animals are allowed to recover for at least one week post-surgery.
-
-
Drug Administration:
-
This compound is dissolved in sterile saline to the desired concentration.
-
Using a microinjection pump, a specific volume of the this compound solution is infused into the lateral ventricle via the implanted cannula at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[1]
-
-
Seizure Induction:
-
Approximately 30 minutes after this compound administration, seizures are induced by an intraperitoneal injection of pilocarpine.
-
-
Observation and Data Analysis:
-
Animals are observed for behavioral signs of seizures, which are scored according to a standardized scale (e.g., the Racine scale).
-
Electroencephalogram (EEG) recordings can be used for a more quantitative assessment of seizure activity.
-
The latency to the first seizure, the duration of seizures, and the seizure severity score are recorded and compared between control and this compound-treated groups.
-
In Vitro Measurement of Cytokine Secretion from Macrophages
This protocol outlines a general method to assess the anti-inflammatory properties of this compound by measuring cytokine production.
-
Cell Culture:
-
Peritoneal macrophages are harvested from mice and plated in a multi-well plate.
-
Cells are allowed to adhere for a specified period (e.g., 2-4 hours).
-
-
Stimulation and Treatment:
-
The culture medium is replaced with fresh medium containing a pro-inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Immediately after stimulation, cells are treated with varying concentrations of this compound or a vehicle control.
-
-
Sample Collection:
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Cytokine Quantification:
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[4]
-
In Vivo Assessment of Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model (Rat)
This widely used model can assess the anti-inflammatory effects of this compound.[5][6][7]
-
Animal Preparation:
-
Baseline paw volume of adult male rats is measured using a plethysmometer.
-
-
Drug Administration:
-
This compound is administered via a relevant route (e.g., intraperitoneal or subcutaneous injection) at a predetermined time before the inflammatory insult.
-
-
Induction of Inflammation:
-
A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats. The contralateral paw receives a saline injection as a control.
-
-
Measurement of Paw Edema:
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements.
-
The percentage of inhibition of edema in the this compound-treated group is calculated relative to the control group.
-
Signaling Pathways of this compound
This compound exerts its biological effects by binding to several G-protein coupled receptors, primarily the five somatostatin (B550006) receptors (SSTR1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
Caption: this compound binds to multiple receptors, initiating diverse signaling cascades.
Caption: Activation of SSTRs by this compound leads to inhibitory cellular effects.
Caption: GHS-R1a activation by this compound initiates a calcium-dependent signaling cascade.
Caption: this compound can trigger mast cell degranulation through the MRGPRX2 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
